molecular formula C14H13ClN2O2 B1678310 PT-262 CAS No. 86811-36-1

PT-262

Número de catálogo: B1678310
Número CAS: 86811-36-1
Peso molecular: 276.72 g/mol
Clave InChI: XBHXHCMFAUSIKK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

has antineoplastic activity;  structure in first source

Propiedades

Número CAS

86811-36-1

Fórmula molecular

C14H13ClN2O2

Peso molecular

276.72 g/mol

Nombre IUPAC

7-chloro-6-piperidin-1-ylquinoline-5,8-dione

InChI

InChI=1S/C14H13ClN2O2/c15-10-12(17-7-2-1-3-8-17)13(18)9-5-4-6-16-11(9)14(10)19/h4-6H,1-3,7-8H2

Clave InChI

XBHXHCMFAUSIKK-UHFFFAOYSA-N

SMILES canónico

C1CCN(CC1)C2=C(C(=O)C3=C(C2=O)C=CC=N3)Cl

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

PT-262;  PT 262;  PT262; 

Origen del producto

United States

Foundational & Exploratory

Unraveling the Mechanisms of Action: A Technical Guide to PT-262

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of the preclinical and clinical findings related to compounds identified as PT-262. The information presented herein is collated from publicly available scientific literature and clinical trial disclosures.

There appear to be two distinct therapeutic agents referred to in scientific literature and clinical development with similar "this compound" or related designations. This guide will address both compounds to ensure a thorough understanding of their respective mechanisms of action and developmental statuses. The first is a synthetic quinoline derivative with anticancer properties, and the second is a first-in-class oral antagonist of the Mas-related G-protein coupled receptor X2 (MRGPRX2) for mast cell-mediated disorders, also known as EP262.

Part 1: 7-Chloro-6-piperidin-1-yl-quinoline-5,8-dione (this compound)

This novel synthetic compound has demonstrated significant potential as an anti-cancer agent, particularly in lung carcinoma models. Its mechanism of action is multifaceted, primarily targeting key signaling pathways involved in cell proliferation, survival, and migration.

Core Mechanism of Action

This compound exerts its anti-cancer effects through the inhibition of several critical cellular signaling pathways. It has been identified as a potent inhibitor of Rho-associated coiled-coil forming protein kinase (ROCK) and also suppresses the phosphorylation of Extracellular signal-regulated kinase (ERK) and Cyclin-dependent kinase 2 (CDC2).[1][2][3][4] This activity is independent of the tumor suppressor protein p53.[1][2][4] The inhibition of these pathways leads to the induction of apoptosis, cell cycle arrest at the G2/M phase, and disruption of the cellular cytoskeleton, ultimately inhibiting cancer cell proliferation and migration.[1][3]

Quantitative Data Summary

The following table summarizes the key quantitative data reported for the quinoline derivative this compound.

ParameterValueCell Line/SystemReference
IC50 (ERK Phosphorylation Inhibition) ~5 µMHuman lung cancer cells[1]
Cytotoxicity Concentration Range 1-20 µM (for 24h treatment)Human lung cancer cells[1]
ROCK Kinase Inhibition More effective than Y-27632 and H-1152In vitro kinase assays[3]
Signaling Pathways

The primary signaling pathways affected by this this compound compound are the ERK signaling pathway and the RhoA-ROCK-MLC pathway.

This compound directly or indirectly inhibits the phosphorylation of ERK, a key component of the MAPK/ERK pathway which is crucial for cell proliferation and survival.[1]

ERK_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PT262 This compound PT262->ERK Inhibition of Phosphorylation

Diagram 1: this compound Inhibition of the ERK Signaling Pathway.

This compound functions as a potent ROCK inhibitor, which is a downstream effector of RhoA.[3] By inhibiting ROCK, this compound prevents the phosphorylation of Myosin Light Chain (MLC), leading to the disruption of stress fiber formation and remodeling of the cytoskeleton.[3] This ultimately blocks cancer cell migration.[3] A computational model suggests that this compound interacts with the ATP-binding site of the ROCK protein.[3]

ROCK_Pathway RhoA RhoA ROCK ROCK RhoA->ROCK MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylation pMLC Phosphorylated MLC (pMLC) Cytoskeleton Cytoskeleton Remodeling & Stress Fiber Formation pMLC->Cytoskeleton Migration Cell Migration Cytoskeleton->Migration PT262 This compound PT262->ROCK Inhibition

Diagram 2: this compound as a ROCK Inhibitor in the RhoA-ROCK-MLC Pathway.
Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

  • Method: Flash Chromatography

  • Eluent: 50% ethyl acetate/hexanes

  • Result: Brown solid this compound[1]

  • Mitochondrial Membrane Potential: Assessed to determine the induction of apoptosis following this compound treatment.[1]

  • Caspase Activation: Caspase-3 activation was measured to confirm the apoptotic pathway.[1][2][4]

  • Purpose: To analyze the protein levels of phosphorylated ERK and CDC2 after treatment with this compound.[1]

  • Procedure: Lung cancer cells were treated with this compound, followed by cell lysis and protein quantification. Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against total and phosphorylated forms of ERK and CDC2.

  • Cell Line: A549 lung carcinoma cells.[3]

  • Assays:

    • Cytoskeleton Remodeling: Assessed by observing cell morphology changes, such as cell elongation and abnormal actin polymerization, similar to the effects of phalloidin.[3]

    • Stress Fiber Staining: To visualize the effect of this compound on stress fibers.[3]

    • Western Blot: To measure total and phosphorylated MLC protein levels.[3]

Part 2: EP262 (A MRGPRX2 Antagonist)

EP262 is a distinct, first-in-class, orally administered small molecule antagonist of the Mas-related G-protein coupled receptor X2 (MRGPRX2).[5][6][7] This compound is being developed for the treatment of mast cell-mediated diseases, including chronic urticaria and atopic dermatitis.[5][6][7]

Core Mechanism of Action

EP262 functions by selectively blocking the MRGPRX2 receptor, which is expressed on mast cells.[5][6][7] Activation of MRGPRX2 by various ligands, including peptides released from sensory neurons, triggers mast cell degranulation.[5][7] This degranulation releases a cascade of inflammatory mediators such as histamine, tryptase, chymase, chemokines, and cytokines, leading to symptoms like itchy hives, angioedema, and type 2 inflammation.[5][7] By antagonizing MRGPRX2, EP262 prevents mast cell degranulation and the subsequent release of these inflammatory mediators.[5][7][8]

Clinical Development and Quantitative Data

EP262 has successfully completed a Phase 1 first-in-human study and is advancing into Phase 2 clinical trials.

Study PhasePopulationKey FindingsReference
Phase 1 64 Healthy VolunteersSafe and well-tolerated at all doses tested. No serious adverse events. Pharmacokinetic profile supports once-daily oral dosing.[5]
Phase 2a (EASE study) ~30 Patients with Moderate to Severe Atopic DermatitisEvaluating safety, tolerability, and pharmacodynamics of EP262 (150 mg once daily) over 6 weeks.[6]
Phase 2a Patients with Chronic Inducible UrticariaInitiated to evaluate the efficacy and safety of EP262 in this patient population.[7]
Signaling Pathway

The mechanism of EP262 revolves around the antagonism of the MRGPRX2 signaling pathway in mast cells.

MRGPRX2_Pathway Ligands Ligands (e.g., neuropeptides) MRGPRX2 MRGPRX2 Receptor (on Mast Cell) Ligands->MRGPRX2 Degranulation Mast Cell Degranulation MRGPRX2->Degranulation Mediators Release of Inflammatory Mediators (Histamine, etc.) Degranulation->Mediators Symptoms Inflammatory Symptoms (Urticaria, Atopic Dermatitis) Mediators->Symptoms EP262 EP262 EP262->MRGPRX2 Antagonism

Diagram 3: EP262 Antagonism of the MRGPRX2 Signaling Pathway.
Experimental Protocols

The following outlines the methodologies employed in the preclinical and clinical evaluation of EP262.

  • Cell Lines: LAD2 mast cells, peripheral stem cell-derived mast cells (PSCMCs), and primary human skin mast cells.[8]

  • Method: Mast cells were stimulated with various MRGPRX2 agonists in the presence or absence of EP262.[8]

  • Readouts: Inhibition of mast cell degranulation was assessed by measuring the release of tryptase and inflammatory cytokines.[8]

  • Model: MRGPRX2 knock-in (KI) transgenic mice.[8]

  • Administration: Oral treatment with EP262.[8]

  • Endpoints: Dose-dependent inhibition of agonist-induced mast cell degranulation and vascular permeability.[8]

  • Atopic Dermatitis Model: A mouse model (HDM/SEB) that replicates key features of human atopic dermatitis was used to show that oral EP262 improved skin lesions and markers of type 2 inflammation.

  • Design: Randomized, double-blind, placebo-controlled, single and multiple ascending dose study.

  • Participants: 64 healthy volunteers.

  • Dose Ranges:

    • Single Ascending Dose: 50 mg to 1200 mg.[5]

    • Multiple Ascending Dose: 50 mg to 300 mg daily for seven days.[5]

  • Assessments: Safety (adverse events, laboratory parameters, vital signs, ECGs) and pharmacokinetics.[5]

  • Design: Randomized, double-blind, placebo-controlled study.

  • Participants: Approximately 30 patients with moderate to severe atopic dermatitis.

  • Treatment: EP262 (150 mg) or placebo, administered orally once daily for 6 weeks.[6]

  • Endpoints: Safety, tolerability, and pharmacodynamics, including evaluation of clinical scores and histological and transcriptomic markers in lesional skin biopsies.

This guide provides a detailed technical overview of the mechanisms of action for two distinct compounds, both associated with the "this compound" designation in different contexts. The quinoline derivative this compound shows promise as an anti-cancer agent through its inhibition of key proliferative and migratory pathways. In contrast, EP262 is a clinical-stage antagonist of MRGPRX2 with the potential to treat a range of mast cell-mediated inflammatory diseases. Researchers and drug development professionals should carefully distinguish between these two compounds based on their distinct chemical structures, mechanisms of action, and therapeutic indications.

References

Unveiling PT-262: A Potent Kinase Inhibitor with Anti-Cancer Properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

PT-262, chemically identified as 7-Chloro-6-piperidin-1-yl-quinoline-5,8-dione, is a novel synthetic compound demonstrating significant potential as an anti-cancer agent. This document provides a comprehensive technical overview of this compound, detailing its function as a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). Furthermore, it elucidates its broader mechanism of action, which includes the induction of apoptosis and the inhibition of key cell cycle and proliferation pathways. This guide synthesizes available quantitative data, outlines the experimental methodologies used to characterize the compound, and presents its signaling pathways through detailed visualizations to support further research and development efforts.

Core Function and Mechanism of Action

This compound primarily functions as a potent inhibitor of ROCK, a serine/threonine kinase that is a key downstream effector of the small GTPase RhoA.[1] The RhoA/ROCK signaling pathway plays a crucial role in regulating the actin cytoskeleton, which is fundamental to various cellular processes such as adhesion, migration, and contraction.[1][2][3] By inhibiting ROCK, this compound effectively disrupts these processes, leading to a blockage of cytoskeleton function and a subsequent reduction in cell migration, key factors in cancer metastasis.[1]

Beyond its effects on the cytoskeleton, this compound exerts a multi-faceted anti-cancer activity through the following mechanisms:

  • Induction of Apoptosis: this compound triggers programmed cell death by inducing the loss of mitochondrial membrane potential and promoting the activation of caspase-3.[4][5][6]

  • Inhibition of Proliferation Pathways: The compound has been shown to inhibit the phosphorylation of Extracellular signal-regulated kinase (ERK) and Cyclin-dependent kinase 2 (CDC2), both of which are critical for cell proliferation.[4][5][6] This inhibition occurs through a p53-independent pathway, suggesting its potential efficacy in cancers with mutated or deficient p53.[5][7]

  • Cell Cycle Arrest: this compound induces an accumulation of cells in the G2/M phase of the cell cycle, further contributing to its anti-proliferative effects.[4]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound based on preclinical studies.

Table 1: In Vitro Inhibitory Activity

Target Assay IC50 Value Cell Line(s) Reference
ROCK Kinase Activity Assay ~ 5 µM Not Specified [4][5][6][8][9]

| ERK Phosphorylation | Western Blot | ~ 5 µM | Human Lung Cancer Cells |[5] |

Table 2: Cellular Effects of this compound in Human Lung Cancer Cells

Effect Concentration Range Treatment Duration Cell Line(s) Reference
Cytotoxicity and Proliferation Inhibition 5 - 40 µM 24 hours A549, H1299 [4]
Caspase-3 Activation and Apoptosis 2 - 20 µM 4 - 24 hours A549, H1299 [4]
G2/M Phase Accumulation 10 - 20 µM 24 hours A549, H1299 [4]
Inhibition of ERK Phosphorylation 0 - 10 µM 24 hours A549, H1299 [4]
Cytoskeleton Alteration and Cell Elongation 2 µM 24 hours A549 [4]

| Inhibition of Cell Migration | 2 - 10 µM | 6 hours | A549 |[4] |

Signaling Pathways

The signaling pathways affected by this compound are crucial to its anti-cancer effects. The following diagrams illustrate these pathways.

PT262_ROCK_Pathway cluster_membrane Cell Membrane RhoA RhoA ROCK ROCK RhoA->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates PT262 This compound PT262->ROCK Inhibits pMLC Phospho-MLC Cytoskeleton Actin Cytoskeleton Reorganization pMLC->Cytoskeleton Migration Cell Migration & Adhesion Cytoskeleton->Migration

Caption: this compound inhibits the RhoA/ROCK signaling pathway.

PT262_ERK_Pathway Upstream Upstream Signals (e.g., Growth Factors) MEK MEK1/2 Upstream->MEK ERK ERK MEK->ERK pERK Phospho-ERK Proliferation Cell Proliferation pERK->Proliferation PT262 This compound PT262->pERK Inhibits Phosphorylation

Caption: this compound inhibits the phosphorylation of ERK.

PT262_Apoptosis_Pathway PT262 This compound Mito Mitochondrial Membrane Potential PT262->Mito Loss of Casp3 Caspase-3 Mito->Casp3 Leads to Activation of Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound induces apoptosis via the mitochondrial pathway.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not publicly available in their entirety. The following sections describe the general methodologies for the key experiments cited in the literature.

ROCK Kinase Activity Assay

This assay is performed to determine the inhibitory effect of this compound on ROCK activity.

  • Principle: A typical non-radioactive ELISA-based assay measures the phosphorylation of a ROCK substrate, such as Myosin Phosphatase Target Subunit 1 (MYPT1), by active ROCK enzyme.

  • General Procedure:

    • Recombinant active ROCK-II is incubated in a microtiter plate pre-coated with recombinant MYPT1.

    • The kinase reaction is initiated by the addition of ATP.

    • This compound at various concentrations is added to the wells to assess its inhibitory effect.

    • After incubation, the phosphorylated MYPT1 is detected using a specific antibody against the phosphorylated form of MYPT1 (e.g., anti-phospho-MYPT1 Thr696).

    • A secondary antibody conjugated to an enzyme (e.g., HRP) is then added, followed by a chromogenic substrate.

    • The absorbance is measured, and the IC50 value is calculated from the dose-response curve.

Western Blot Analysis for Protein Phosphorylation

This technique is used to assess the effect of this compound on the phosphorylation status of proteins like ERK and CDC2.

  • Principle: Western blotting allows for the detection and quantification of specific proteins in a complex mixture, such as a cell lysate.

  • General Procedure:

    • Cancer cells (e.g., A549, H1299) are treated with varying concentrations of this compound for a specified duration.

    • Cells are lysed, and the protein concentration of the lysates is determined.

    • Proteins are separated by size using SDS-PAGE and then transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-phospho-ERK, anti-phospho-CDC2).

    • Antibodies against the total forms of the proteins are used as loading controls.

    • The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Apoptosis Assays

Multiple assays are employed to confirm that this compound induces apoptosis.

  • Mitochondrial Membrane Potential Assay:

    • Principle: This assay measures the integrity of the mitochondrial membrane, which is compromised during the early stages of apoptosis.

    • General Procedure: Cells treated with this compound are stained with a fluorescent dye (e.g., JC-1 or TMRE) that accumulates in healthy mitochondria. A loss of mitochondrial membrane potential is indicated by a decrease in fluorescence intensity, which can be quantified using a microplate reader or flow cytometry.

  • Caspase-3 Activation Assay:

    • Principle: Caspase-3 is a key executioner caspase in apoptosis. Its activation is a hallmark of this process.

    • General Procedure: this compound-treated cells are lysed, and the lysate is incubated with a substrate that is specifically cleaved by active caspase-3, releasing a fluorescent or colorimetric signal. The signal intensity is proportional to the caspase-3 activity.

  • Annexin V Staining:

    • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect apoptotic cells.

    • General Procedure: Cells are incubated with FITC-labeled Annexin V and a viability dye like propidium iodide (PI). The stained cells are then analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Migration Assay

The effect of this compound on cell migration is typically assessed using a Transwell assay (also known as a Boyden chamber assay).

  • Principle: This assay measures the ability of cells to migrate through a porous membrane towards a chemoattractant.

  • General Procedure:

    • A Transwell insert with a porous membrane is placed in a well of a culture plate.

    • The lower chamber is filled with media containing a chemoattractant (e.g., fetal bovine serum).

    • A suspension of cancer cells, pre-treated with different concentrations of this compound, is added to the upper chamber.

    • The plate is incubated to allow the cells to migrate through the pores in the membrane.

    • After incubation, non-migrated cells on the upper surface of the membrane are removed.

    • The migrated cells on the lower surface of the membrane are fixed, stained (e.g., with crystal violet), and counted under a microscope.

Conclusion

This compound is a promising anti-cancer agent with a well-defined mechanism of action centered on the inhibition of ROCK. Its ability to also induce apoptosis and inhibit key proliferative signaling pathways, such as the ERK pathway, in a p53-independent manner, makes it an attractive candidate for further investigation, particularly for cancers that are resistant to conventional therapies. The data presented in this guide provide a solid foundation for researchers and drug development professionals to design future studies to fully elucidate the therapeutic potential of this compound.

References

The Role of PT-262 in Modulating the ROCK Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PT-262, chemically identified as 7-chloro-6-piperidin-1-yl-quinoline-5,8-dione, is a novel and potent small molecule inhibitor of Rho-associated coiled-coil forming protein kinase (ROCK). This technical guide provides an in-depth overview of the involvement of this compound in the ROCK signaling pathway. It details the mechanism of action of this compound, its downstream cellular effects, and presents quantitative data on its inhibitory activity. Furthermore, this guide outlines the key experimental protocols for assessing the activity of this compound and visualizing the pertinent signaling pathways and experimental workflows.

Introduction to the ROCK Signaling Pathway

The Rho-associated coiled-coil forming protein kinase (ROCK) is a serine/threonine kinase that plays a crucial role in regulating the actin cytoskeleton. It is a key downstream effector of the small GTPase RhoA. The RhoA-ROCK signaling pathway is integral to a variety of cellular processes, including cell adhesion, migration, proliferation, and apoptosis. Dysregulation of this pathway has been implicated in several pathologies, including cancer metastasis and hypertension.

The canonical activation of the ROCK pathway begins with the activation of RhoA, which in turn binds to and activates ROCK. Activated ROCK then phosphorylates multiple downstream substrates, most notably Myosin Light Chain (MLC) and the Myosin Binding Subunit of Myosin Light Chain Phosphatase (MYPT1). Phosphorylation of MLC promotes actomyosin contractility, leading to the formation of stress fibers and focal adhesions. By phosphorylating and inhibiting MYPT1, ROCK further enhances the levels of phosphorylated MLC.

This compound: A Novel ROCK Inhibitor

This compound has been identified as a potent inhibitor of ROCK. It offers a valuable tool for studying the physiological and pathological roles of the ROCK signaling pathway and presents a potential therapeutic candidate for diseases characterized by aberrant ROCK activity.

Mechanism of Action

This compound functions as a competitive inhibitor of ATP at the catalytic site of ROCK[1]. Computational modeling suggests that this compound interacts with the ATP-binding site of the ROCK protein[1]. This binding prevents the phosphorylation of ROCK's downstream substrates, thereby inhibiting the signaling cascade. It is important to note that this compound does not directly bind to actin filaments[1].

Downstream Effects of this compound

The inhibition of ROCK by this compound leads to several significant downstream cellular effects:

  • Cytoskeletal Remodeling and Migration Inhibition: this compound markedly induces cytoskeleton remodeling and inhibits cell migration in lung carcinoma cells[1]. It blocks the formation of stress fibers and reduces the phosphorylation of MLC[1].

  • Induction of Apoptosis: this compound has been shown to induce the loss of mitochondrial membrane potential and elevate the activation of caspase-3, key events in the apoptotic cascade.

  • Inhibition of ERK and CDC2 Phosphorylation: this compound also inhibits the phosphorylation of Extracellular signal-Regulated Kinase (ERK) and Cyclin-Dependent Kinase 2 (CDC2) through a p53-independent pathway.

Quantitative Data

The inhibitory potency of this compound against ROCK has been quantified, and it has been shown to be more effective than other well-known ROCK inhibitors such as Y-27632 and H-1152[1].

Compound Target IC50 Reference
This compoundROCK~ 5 µM[1]
Y-27632ROCK-[1]
H-1152ROCK-[1]

Note: Specific IC50 values for Y-27632 and H-1152 were not provided in the primary reference for direct comparison, but this compound was stated to be more effective.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound on the ROCK signaling pathway, based on the research by C.-H. Chuang et al. (2011).

Cell Culture
  • Cell Line: A549 human lung carcinoma cells.

  • Media: RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

In Vitro Kinase Assay for ROCK Activity
  • Objective: To determine the direct inhibitory effect of this compound on ROCK kinase activity.

  • Materials: Recombinant ROCK protein, substrate peptide (e.g., a peptide containing the MLC phosphorylation site), [γ-32P]ATP, this compound, and other ROCK inhibitors for comparison.

  • Procedure:

    • Prepare a reaction mixture containing the recombinant ROCK enzyme, the substrate peptide, and varying concentrations of this compound in a kinase buffer.

    • Initiate the kinase reaction by adding [γ-32P]ATP.

    • Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Spot the reaction mixture onto a phosphocellulose paper.

    • Wash the paper to remove unincorporated [γ-32P]ATP.

    • Quantify the incorporated radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition at each concentration of this compound to determine the IC50 value.

Western Blot Analysis for Phosphorylated MLC
  • Objective: To assess the effect of this compound on the phosphorylation of MLC in cultured cells.

  • Procedure:

    • Seed A549 cells in culture plates and allow them to adhere.

    • Treat the cells with varying concentrations of this compound for a specified duration.

    • Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with a primary antibody specific for phosphorylated MLC.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • Strip and re-probe the membrane with an antibody for total MLC and a loading control (e.g., β-actin) for normalization.

Cell Migration Assay (Wound-Healing Assay)
  • Objective: To evaluate the effect of this compound on cell migration.

  • Procedure:

    • Grow A549 cells to confluence in a culture plate.

    • Create a "wound" or scratch in the cell monolayer using a sterile pipette tip.

    • Wash the cells to remove detached cells.

    • Add fresh media containing different concentrations of this compound.

    • Capture images of the wound at time 0 and at subsequent time points (e.g., 24 hours).

    • Measure the width of the wound at different points and calculate the percentage of wound closure over time.

Visualizations

Signaling Pathway Diagrams

PT262_ROCK_Pathway This compound Inhibition of the RhoA-ROCK Signaling Pathway RhoA RhoA-GTP ROCK ROCK RhoA->ROCK MLC_P p-MLC ROCK->MLC_P  + MYPT1_P p-MYPT1 (Inactive) ROCK->MYPT1_P  + PT262 This compound PT262->ROCK Apoptosis Apoptosis PT262->Apoptosis ERK_CDC2 p-ERK & p-CDC2 PT262->ERK_CDC2 StressFibers Stress Fiber Formation & Cell Migration MLC_P->StressFibers MLC MLC MLC->MLC_P MYPT1 MYPT1 MYPT1_P->MLC_P

Caption: this compound inhibits ROCK, blocking downstream signaling to MLC and MYPT1.

Experimental Workflow Diagrams

Western_Blot_Workflow Workflow for Western Blot Analysis of p-MLC start Seed A549 Cells treat Treat with this compound start->treat lyse Cell Lysis treat->lyse quantify Protein Quantification lyse->quantify sds_page SDS-PAGE quantify->sds_page transfer Transfer to PVDF sds_page->transfer block Blocking transfer->block primary_ab Incubate with anti-p-MLC Ab block->primary_ab secondary_ab Incubate with HRP-secondary Ab primary_ab->secondary_ab detect ECL Detection secondary_ab->detect end Analyze Results detect->end

Caption: A stepwise workflow for detecting phosphorylated MLC via Western blot.

Conclusion

This compound is a valuable research tool for elucidating the complex roles of the ROCK signaling pathway in health and disease. Its potent and specific inhibitory action on ROCK makes it a promising lead compound for the development of therapeutics targeting pathologies driven by aberrant ROCK signaling, such as cancer metastasis. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the potential of this compound.

References

The Discovery and Synthesis of PT-262: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Novel Anti-Cancer Agent

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of PT-262 (7-Chloro-6-piperidin-1-yl-quinoline-5,8-dione), a novel synthetic compound with demonstrated anti-cancer properties. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical data and experimental methodologies associated with this promising molecule.

Introduction

This compound is a derivative of 5,8-quinolinedione, a class of compounds known for their potential as anti-cancer agents.[1] Identified as 7-Chloro-6-piperidin-1-yl-quinoline-5,8-dione, this compound has been shown to induce cell death in lung carcinoma cells through a p53-independent pathway.[1] Its mechanism of action involves the inhibition of key signaling pathways, including those mediated by Rho-associated coiled-coil forming protein kinase (ROCK), extracellular signal-regulated kinase (ERK), and cyclin-dependent kinase 2 (CDC2).[1]

Synthesis of this compound

The synthesis of this compound is a single-step process starting from 6,7-dichloroquinoline-5,8-dione. The methodology, as described in the primary literature, is detailed below.

Experimental Protocol: Synthesis of this compound

Materials:

  • 6,7-dichloroquinoline-5,8-dione

  • Piperidine

  • Triethylamine

  • Benzene

  • Ethyl acetate

  • Hexanes

Procedure:

  • A solution of 6,7-dichloroquinoline-5,8-dione (1.00 g, 4.4 mmol) and piperidine (0.50 ml, 5.1 mmol) is prepared in 150 ml of benzene.[1]

  • Triethylamine (0.56 ml, 5.1 mmol) is added dropwise to the solution with stirring at room temperature for 5 minutes.[1]

  • The solvent is removed using a rotary evaporator, resulting in a dark brown solid.[1]

  • The crude product is purified by flash chromatography using a mobile phase of 50% ethyl acetate/hexanes to yield this compound as a brown solid.[1]

Biological Activity and Mechanism of Action

This compound exhibits significant cytotoxic effects against human lung cancer cells.[1] Its mechanism of action is multifaceted, targeting key pathways involved in cell proliferation, survival, and migration.

Signaling Pathways

This compound has been identified as a potent inhibitor of ROCK, a downstream effector of RhoA that plays a crucial role in cytoskeleton organization and cell migration. It has been shown to be more effective at inhibiting ROCK kinase activity than the specific ROCK inhibitors Y-27632 and H-1152. Furthermore, this compound inhibits the phosphorylation of ERK and CDC2, key regulators of cell proliferation and the cell cycle, in a p53-independent manner.[1]

PT262_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RhoA RhoA ROCK ROCK RhoA->ROCK ERK_Phos p-ERK Proliferation Proliferation ERK_Phos->Proliferation ERK ERK ERK->ERK_Phos MEK1_2 MEK1/2 MEK1_2->ERK CDC2_Phos p-CDC2 G2M_Arrest G2/M Arrest CDC2_Phos->G2M_Arrest CDC2 CDC2 CDC2->CDC2_Phos CyclinB1 Cyclin B1 CyclinB1->CDC2 PT262 This compound PT262->ROCK Inhibits PT262->ERK_Phos Inhibits PT262->CDC2_Phos Inhibits

Caption: Signaling pathway of this compound.

Quantitative Data

The biological activity of this compound has been quantified through various in vitro assays. A summary of the key findings is presented in the table below.

AssayCell LineParameterValueReference
ROCK Inhibition-IC50~5 µM[1]
ERK Phosphorylation InhibitionLung Cancer CellsIC50~5 µM[1]
CytotoxicityLung Cancer CellsConcentration Range1-20 µM (24h)[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below.

Cytotoxicity Assay

Objective: To determine the cytotoxic effects of this compound on human lung cancer cells.

Methodology:

  • Human lung cancer cells are seeded in appropriate culture vessels and allowed to adhere.

  • Cells are treated with varying concentrations of this compound (e.g., 1-20 µM) for a specified duration (e.g., 24 hours).[1]

  • Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by observing morphological changes indicative of apoptosis.

Western Blot Analysis

Objective: To analyze the effect of this compound on the phosphorylation status of key signaling proteins.

Methodology:

  • Lung cancer cells are treated with this compound at the desired concentration and for the appropriate time.

  • Cells are lysed, and total protein is extracted.

  • Protein concentration is determined using a standard method (e.g., BCA assay).

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total forms of target proteins (e.g., ERK, CDC2).

  • The membrane is then incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Western_Blot_Workflow Sample_Prep Sample Preparation (Cell Lysis, Protein Quantification) SDS_PAGE SDS-PAGE (Protein Separation) Sample_Prep->SDS_PAGE Transfer Electrotransfer (to PVDF membrane) SDS_PAGE->Transfer Blocking Blocking (e.g., 5% non-fat milk) Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-p-ERK) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Detection (ECL Substrate) Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Caption: Western blot experimental workflow.

ROCK Kinase Activity Assay

Objective: To determine the inhibitory effect of this compound on ROCK kinase activity.

Methodology:

  • A cell-free in vitro kinase assay is performed using purified active ROCK protein.

  • The kinase reaction is initiated in the presence of a specific substrate (e.g., Myosin Phosphatase Target Subunit 1, MYPT1) and ATP.

  • Varying concentrations of this compound are included in the reaction mixture to assess its inhibitory potential.

  • The extent of substrate phosphorylation is quantified, typically using an ELISA-based method with a phospho-specific antibody or by radiometric methods.

  • The IC50 value is calculated from the dose-response curve.

Conclusion

This compound is a novel quinolinedione derivative with significant potential as an anti-cancer agent. Its synthesis is straightforward, and it exhibits potent activity against lung cancer cells through the inhibition of multiple key signaling pathways. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of this compound as a therapeutic candidate.

References

PT-262's Role in Apoptosis Induction: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PT-262 (7-chloro-6-piperidin-1-yl-quinoline-5,8-dione) is a novel synthetic quinoline derivative that has demonstrated significant anti-cancer properties, particularly in the context of lung carcinoma. Emerging research has elucidated its capacity to induce apoptosis through distinct and potentially interconnected signaling pathways. This technical guide provides a comprehensive overview of the current understanding of this compound's pro-apoptotic mechanisms, collating available quantitative data, detailing experimental methodologies, and visualizing the involved signaling cascades. The primary mechanisms of action discussed are the inhibition of cancer stem cell markers Oct4 and Nanog leading to survivin suppression, and a p53-independent pathway involving the inhibition of ERK and CDC2 phosphorylation. This document aims to serve as a detailed resource for researchers and professionals in the field of oncology and drug development.

Introduction

This compound is a novel synthetic compound derived from 6,7-dichloro-quinoline-5,8-diones, which are known for their anticancer activities[1][2]. Its chemical structure is 7-chloro-6-piperidin-1-yl-quinoline-5,8-dione[1][2]. Preclinical studies have identified this compound as a potent inducer of apoptosis in human lung cancer cells[1][2]. This guide synthesizes the findings from key studies to present a detailed picture of its molecular mechanisms of action.

Mechanisms of this compound-Induced Apoptosis

Current research points to two primary pathways through which this compound induces apoptosis in cancer cells.

Inhibition of the Oct4/Nanog/Survivin Pathway in Cancer Stem Cells

This compound has been shown to effectively target cancer stem cells (CSCs), a subpopulation of tumor cells responsible for therapeutic resistance and metastasis[2]. The compound inhibits the expression of the core pluripotency transcription factors Oct4 and Nanog[2]. This inhibition is associated with the suppression of survivin, an inhibitor of apoptosis protein (IAP) that is often overexpressed in tumors[2].

The proposed signaling cascade is as follows:

G PT262 This compound Oct4_Nanog Oct4 / Nanog (Transcription Factors) PT262->Oct4_Nanog Inhibits Expression Survivin Survivin (IAP) Oct4_Nanog->Survivin Promotes Expression Caspases Caspase Activation Survivin->Caspases Inhibits Apoptosis Apoptosis Caspases->Apoptosis

Caption: this compound inhibits Oct4/Nanog, leading to survivin suppression and apoptosis.

Studies have shown that lung cancer cells overexpressing Oct4 and Nanog (A549-ON) exhibit drug resistance and higher levels of survivin[2]. This compound was found to elicit a more potent cytotoxic effect in these A549-ON cells compared to the parental A549 cells, highlighting its efficacy against cancer stem-like cells[2].

p53-Independent Inhibition of ERK and CDC2 Phosphorylation

A separate mechanism of action for this compound involves the inhibition of the ERK (extracellular signal-regulated kinase) and CDC2 (cell division cycle 2) signaling pathways in a manner that is independent of the tumor suppressor p53[1]. This is significant as many cancers harbor p53 mutations, rendering p53-dependent therapies ineffective.

This compound treatment leads to:

  • Inhibition of ERK phosphorylation: This disrupts downstream signaling related to cell proliferation and survival.

  • Repression of cyclin B1 and phospho-CDC2: This leads to cell cycle arrest in the G2/M phase.

  • Loss of mitochondrial membrane potential and activation of caspase-3: These are hallmark events of the intrinsic apoptotic pathway.

The proposed signaling cascade is as follows:

G PT262 This compound ERK_Phos ERK Phosphorylation PT262->ERK_Phos Inhibits CDC2_Phos Cyclin B1 / p-CDC2 PT262->CDC2_Phos Inhibits Mito Mitochondrial Membrane Potential Loss PT262->Mito G2M_Arrest G2/M Phase Arrest CDC2_Phos->G2M_Arrest Leads to Caspase3 Caspase-3 Activation Mito->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound inhibits ERK and CDC2, causing G2/M arrest and apoptosis.

Quantitative Data

The following tables summarize the available quantitative data on the effects of this compound.

Table 1: Cytotoxicity of this compound in Human Lung Cancer Cells

Cell LineTreatment DurationConcentration RangeObserved EffectReference
Human Lung Cancer Cells24 hours1 - 20 µMConcentration-dependent cytotoxicity[1]

Table 2: Effect of this compound on Signaling Molecules

Target MoleculeEffectIC50Cell LineReference
ERK PhosphorylationInhibition~5 µMHuman Lung Cancer Cells[1]
Oct4 Protein ExpressionInhibitionNot specifiedA549-ON[2]
Nanog Protein ExpressionInhibitionNot specifiedA549-ON[2]
Survivin Protein ExpressionSuppressionNot specifiedA549-ON[2]

Note: Detailed quantitative data for the inhibition of Oct4, Nanog, and survivin by this compound are not available in the currently accessible literature.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research on this compound.

Cell Viability and Cytotoxicity Assay

This protocol is representative of methods used to determine the cytotoxic effects of this compound.

G Start Seed Lung Cancer Cells in 96-well plates Incubate1 Incubate for 24h Start->Incubate1 Treat Treat with this compound (e.g., 1-20 µM) Incubate1->Treat Incubate2 Incubate for 24h Treat->Incubate2 MTT Add MTT/MTS Reagent Incubate2->MTT Incubate3 Incubate for 1-4h MTT->Incubate3 Read Measure Absorbance (e.g., at 490 nm) Incubate3->Read

Caption: Workflow for a typical cell viability assay (e.g., MTT/MTS).

Methodology:

  • Cell Seeding: Plate human lung cancer cells (e.g., A549) in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and allow them to adhere for 24 hours.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., a serial dilution from 1 µM to 20 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the treated cells for a specified duration (e.g., 24 hours) at 37°C in a 5% CO₂ incubator.

  • MTT/MTS Assay: Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or a similar reagent (MTS) to each well and incubate for 1-4 hours.

  • Data Acquisition: Solubilize the formazan crystals with a suitable solvent and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control to determine the IC50 value.

Western Blot Analysis for Protein Expression

This protocol is used to assess the levels of specific proteins involved in the signaling pathways affected by this compound.

Methodology:

  • Cell Lysis: Treat lung cancer cells with this compound for the desired time and concentration. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-phospho-ERK, anti-CDC2, anti-Oct4, anti-Nanog, anti-survivin, and a loading control like anti-β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities relative to the loading control to determine changes in protein expression.

Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.

Methodology:

  • Cell Treatment and Lysis: Treat cells with this compound as described above and prepare cell lysates.

  • Assay Reaction: In a 96-well plate, mix the cell lysate with a reaction buffer containing a fluorogenic caspase-3 substrate (e.g., DEVD-AFC or DEVD-AMC).

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Fluorescence Measurement: Measure the fluorescence of the cleaved substrate using a fluorometer at the appropriate excitation and emission wavelengths.

  • Data Analysis: Normalize the fluorescence readings to the protein concentration of the lysates to determine the relative caspase-3 activity.

Conclusion

This compound is a promising anti-cancer agent that induces apoptosis in lung cancer cells through at least two distinct molecular mechanisms. Its ability to target cancer stem cells by inhibiting the Oct4/Nanog/survivin pathway and to induce apoptosis via a p53-independent inhibition of ERK and CDC2 phosphorylation makes it a compelling candidate for further preclinical and clinical investigation. The elucidation of potential crosstalk between these two pathways will be a critical area for future research and may provide insights for the development of rational combination therapies. This guide provides a foundational understanding of this compound's pro-apoptotic role to aid in these ongoing research efforts.

References

PT-262: A Novel ROCK Inhibitor Targeting Cytoskeletal Function for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of PT-262 (7-chloro-6-piperidin-1-yl-quinoline-5,8-dione), a novel small molecule inhibitor of Rho-associated coiled-coil forming protein kinase (ROCK). This compound has demonstrated potent activity in modulating cytoskeleton function, leading to the inhibition of cancer cell migration and the induction of apoptosis. This document details the mechanism of action of this compound, presents quantitative data on its efficacy, outlines detailed experimental protocols for its characterization, and visualizes its role in the relevant signaling pathway. The information herein is intended to support further preclinical and clinical investigation of this compound as a potential therapeutic agent.

Introduction

The cytoskeleton, a dynamic network of protein filaments, is crucial for maintaining cell shape, motility, and division. Its dysregulation is a hallmark of cancer, contributing significantly to metastasis. The RhoA-ROCK-MLC signaling pathway is a key regulator of cytoskeletal dynamics, particularly the formation of stress fibers and focal adhesions, which are essential for cell migration.[1] Consequently, inhibitors of this pathway have emerged as promising candidates for anti-cancer therapeutics.

This compound is a novel 5,8-quinolinedione derivative that has been identified as a potent inhibitor of ROCK.[1] Preclinical studies have shown that this compound induces significant cytoskeleton remodeling and inhibits the migration of lung carcinoma cells.[1] This guide synthesizes the available technical data on this compound to provide a detailed resource for the scientific community.

Mechanism of Action

This compound exerts its effects on the cytoskeleton by directly inhibiting the kinase activity of ROCK. Computational modeling suggests that this compound interacts with the ATP-binding site of the ROCK protein, thereby preventing the phosphorylation of its downstream substrates.[1] A critical downstream effector of ROCK is myosin light chain (MLC), which, upon phosphorylation, promotes actomyosin contractility and the formation of stress fibers. By blocking ROCK, this compound effectively reduces the levels of phosphorylated MLC, leading to the disruption of stress fibers and a subsequent impairment of cell migration.[1]

Notably, this compound's inhibitory action is specific to ROCK, as it does not affect the upstream RhoA protein levels or its GTPase activity.[1] The morphological changes induced by this compound in cancer cells, such as cell elongation and abnormal actin polymerization, are phenotypically similar to those caused by the actin-stabilizing agent phalloidin, although this compound does not directly bind to actin filaments.[1]

Signaling Pathway

The following diagram illustrates the RhoA-ROCK-MLC signaling pathway and the point of intervention for this compound.

PT262_Pathway RhoA RhoA-GTP ROCK ROCK RhoA->ROCK Activates MLC MLC ROCK->MLC Phosphorylates pMLC p-MLC StressFibers Stress Fiber Formation & Cell Contraction pMLC->StressFibers Migration Cell Migration StressFibers->Migration PT262 This compound PT262->ROCK Inhibits

Caption: The RhoA-ROCK-MLC signaling pathway inhibited by this compound.

Quantitative Data

The efficacy of this compound has been quantified through various in vitro assays. The following tables summarize the key findings.

Table 1: In Vitro Kinase Inhibitory Activity
CompoundTargetIC50Reference
This compound ROCK ~5 µM [1]
Y-27632ROCK1220 nM (Ki)[2]
ROCK2300 nM (Ki)[2]
H-1152ROCK212 nM (IC50), 1.6 nM (Ki)[2]

Note: The assertion that this compound is "more effective" than Y-27632 and H-1152 may pertain to its effects in cell-based assays, such as migration inhibition, rather than a direct comparison of enzymatic IC50 values.[1]

Table 2: Cellular Activity of this compound in A549 Lung Carcinoma Cells
AssayEffectConcentrationTimeReference
CytotoxicityInduction of apoptosis2 - 20 µM4 - 24 h[1]
Cell CycleG2/M phase accumulation10 - 20 µM24 h[1]
Cytoskeleton RemodelingAlteration of cytoskeleton and cell elongation2 µM24 h[1]
Cell MigrationSignificant inhibition2 - 10 µM6 h[1]
Signal TransductionRepression of ERK phosphorylation0 - 10 µM24 h[1]

Experimental Protocols

Detailed methodologies for key experiments to characterize the effects of this compound are provided below. These are representative protocols based on standard laboratory practices.

ROCK Kinase Assay (In Vitro)

This protocol describes a non-radioactive, ELISA-based assay to determine the in vitro inhibitory activity of this compound against ROCK.

Workflow Diagram:

ROCK_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Coat_Plate Coat plate with MYPT1 substrate Add_Kinase Add ROCK enzyme to wells Prepare_Kinase Prepare ROCK enzyme solution Prepare_Kinase->Add_Kinase Prepare_Inhibitor Prepare this compound serial dilutions Add_Inhibitor Add this compound or control to wells Prepare_Inhibitor->Add_Inhibitor Add_Kinase->Add_Inhibitor Add_ATP Initiate reaction with ATP Add_Inhibitor->Add_ATP Incubate_30 Incubate at 30°C for 30 min Add_ATP->Incubate_30 Wash_1 Wash wells Incubate_30->Wash_1 Add_Primary_Ab Add anti-p-MYPT1 primary antibody Wash_1->Add_Primary_Ab Incubate_60_1 Incubate at RT for 60 min Add_Primary_Ab->Incubate_60_1 Wash_2 Wash wells Incubate_60_1->Wash_2 Add_Secondary_Ab Add HRP-conjugated secondary antibody Wash_2->Add_Secondary_Ab Incubate_60_2 Incubate at RT for 60 min Add_Secondary_Ab->Incubate_60_2 Wash_3 Wash wells Incubate_60_2->Wash_3 Add_Substrate Add TMB substrate Wash_3->Add_Substrate Read_Absorbance Read absorbance at 450 nm Add_Substrate->Read_Absorbance

Caption: Workflow for an in vitro ROCK kinase inhibition assay.

Materials:

  • Recombinant active ROCK enzyme

  • MYPT1 (myosin phosphatase target subunit 1) coated 96-well plate

  • This compound, Y-27632, H-1152 (as controls)

  • Kinase assay buffer

  • ATP solution

  • Anti-phospho-MYPT1 (Thr696) primary antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Prepare serial dilutions of this compound and control inhibitors in kinase assay buffer.

  • Add the diluted compounds to the wells of the MYPT1-coated plate.

  • Add the ROCK enzyme to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for 30 minutes.

  • Wash the wells three times with wash buffer.

  • Add the anti-phospho-MYPT1 primary antibody and incubate at room temperature for 1 hour.

  • Wash the wells three times.

  • Add the HRP-conjugated secondary antibody and incubate at room temperature for 1 hour.

  • Wash the wells three times.

  • Add TMB substrate and incubate until color develops.

  • Stop the reaction with stop solution and read the absorbance at 450 nm.

  • Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.

Immunofluorescence Staining for Stress Fibers

This protocol details the visualization of F-actin stress fibers in A549 cells following treatment with this compound.

Materials:

  • A549 cells

  • Glass coverslips

  • Cell culture medium

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • 1% Bovine Serum Albumin (BSA) in PBS

  • Phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 488)

  • DAPI (4',6-diamidino-2-phenylindole)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Seed A549 cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Treat the cells with the desired concentration of this compound (e.g., 2 µM) or vehicle control for 24 hours.

  • Wash the cells with PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Wash the cells three times with PBS.

  • Block non-specific binding with 1% BSA for 30 minutes.

  • Incubate the cells with fluorescently-labeled phalloidin (to stain F-actin) and DAPI (to stain nuclei) for 1 hour at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto glass slides using mounting medium.

  • Image the cells using a fluorescence microscope.

Western Blot for Phosphorylated MLC

This protocol is for detecting the levels of total and phosphorylated myosin light chain in A549 cells treated with this compound.

Materials:

  • A549 cells

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Transfer buffer

  • Blocking buffer (5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-MLC (Ser19), anti-total-MLC, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Culture A549 cells and treat with various concentrations of this compound for the desired time.

  • Lyse the cells in RIPA buffer and collect the lysates.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify band intensities to determine the ratio of phosphorylated MLC to total MLC.

Cell Migration (Wound Healing) Assay

This assay assesses the effect of this compound on the migratory capacity of A549 cells.

Materials:

  • A549 cells

  • 24-well plates

  • Cell culture medium

  • This compound

  • Pipette tips (p200)

  • Microscope with a camera

Procedure:

  • Seed A549 cells in 24-well plates and grow to a confluent monolayer.

  • Create a "scratch" or "wound" in the monolayer using a sterile p200 pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Add fresh medium containing various concentrations of this compound or a vehicle control.

  • Capture images of the wound at time 0.

  • Incubate the plate at 37°C in a CO₂ incubator.

  • Capture images of the same wound area at subsequent time points (e.g., 6, 12, and 24 hours).

  • Measure the width of the wound at each time point and calculate the percentage of wound closure.

Conclusion

This compound is a promising novel ROCK inhibitor with demonstrated efficacy in disrupting the cytoskeleton and inhibiting the migration of cancer cells. Its well-defined mechanism of action within the RhoA-ROCK-MLC signaling pathway provides a strong rationale for its further development as an anti-cancer therapeutic, particularly for metastatic diseases. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals interested in advancing the study of this compound and other ROCK inhibitors.

References

PT-262: A Technical Guide for Basic Cancer Cell Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PT-262 (7-Chloro-6-piperidin-1-yl-quinoline-5,8-dione) is a novel synthetic compound derived from 5,8-quinolinedione, demonstrating significant potential in preclinical cancer research.[1] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, effects on cancer cell biology, and detailed protocols for its investigation. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize this compound as a tool in basic cancer cell research and drug development.

Mechanism of Action

This compound has been identified as a potent inhibitor of Rho-associated coiled-coil forming protein kinase (ROCK).[1] Computational modeling suggests that this compound interacts with the ATP-binding site of the ROCK protein.[1] Its inhibitory effect on ROCK kinase activities has been shown to be more effective than that of established ROCK inhibitors such as Y-27632 and H-1152.[1]

Beyond its effects on the ROCK pathway, this compound also demonstrates inhibitory action on the phosphorylation of Extracellular signal-regulated kinase (ERK) and Cyclin-dependent kinase 2 (CDC2).[2][3] This activity is associated with proliferation inhibition and occurs through a p53-independent pathway.[2][3]

Effects on Cancer Cell Biology

This compound exerts a range of effects on cancer cells, primarily investigated in human lung carcinoma cell lines, such as A549. These effects include:

  • Cytoskeleton Remodeling and Inhibition of Cell Migration: this compound induces marked cytoskeleton remodeling, leading to the inhibition of cancer cell migration.[1] This is achieved through the blockage of total and phosphorylated myosin light chain (MLC) proteins and stress fibers, key components of the cellular machinery for movement.[1]

  • Induction of Apoptosis: Treatment with this compound leads to cancer cell death through the induction of apoptosis. This is evidenced by the loss of mitochondrial membrane potential and the activation of caspase-3.[2]

  • Cell Cycle Arrest: The compound causes an accumulation of cells in the G2/M phase of the cell cycle, indicating a disruption of cell cycle progression.[2]

  • Inhibition of Cancer Stem Cells (CSCs): this compound has been shown to inhibit the expression of the cancer stem cell proteins Oct4 and Nanog. This is associated with the suppression of survivin and the induction of apoptosis in CSC-like cells, suggesting a potential to target the root of tumor formation and recurrence.

  • In Vivo Antitumor Activity: In preclinical studies using xenograft models, this compound has demonstrated the ability to inhibit the growth of lung tumors in SCID mice.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

ParameterValueCell Line/SystemReference
ROCK Kinase Inhibition (IC50)~5 µMIn vitro assay[2]
ERK Phosphorylation Inhibition (IC50)~5 µMHuman lung cancer cells[2]
Cytotoxicity (Concentration Range)1-20 µM (24h)Human lung cancer cells[2][3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for its experimental evaluation.

PT262_ROCK_Pathway RhoA RhoA ROCK ROCK RhoA->ROCK Activates MLC MLC ROCK->MLC Phosphorylates pMLC pMLC MLC->pMLC StressFibers Stress Fiber Formation pMLC->StressFibers CellMigration Cell Migration StressFibers->CellMigration PT262 This compound PT262->ROCK Inhibits

Caption: this compound inhibits the RhoA-ROCK-MLC signaling pathway.

PT262_Apoptosis_Pathway PT262 This compound Mitochondria Mitochondria PT262->Mitochondria Induces ERK_p pERK PT262->ERK_p Inhibits CDC2_p pCDC2 PT262->CDC2_p Inhibits G2M_Arrest G2/M Arrest PT262->G2M_Arrest MMP_Loss Loss of Mitochondrial Membrane Potential Mitochondria->MMP_Loss Caspase3_Activation Caspase-3 Activation MMP_Loss->Caspase3_Activation Apoptosis Apoptosis Caspase3_Activation->Apoptosis Proliferation Cell Proliferation ERK_p->Proliferation CDC2_p->Proliferation

Caption: this compound induces apoptosis and cell cycle arrest.

PT262_Experimental_Workflow start Start cell_culture A549 Cell Culture start->cell_culture pt262_treatment This compound Treatment (Dose-response & Time-course) cell_culture->pt262_treatment migration_assay Cell Migration Assay (Transwell) pt262_treatment->migration_assay apoptosis_assay Apoptosis Assays (Caspase-3, MMP) pt262_treatment->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) pt262_treatment->cell_cycle_analysis western_blot Western Blot Analysis (pROCK, pERK, pCDC2) pt262_treatment->western_blot csc_studies Cancer Stem Cell Studies (A549-ON cells) pt262_treatment->csc_studies end End migration_assay->end apoptosis_assay->end cell_cycle_analysis->end western_blot->end in_vivo In Vivo Xenograft Model csc_studies->in_vivo in_vivo->end

Caption: General experimental workflow for evaluating this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the effects of this compound.

A549 Cell Culture
  • Materials:

    • A549 human lung carcinoma cell line

    • F-12K Medium (or other recommended medium)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • 0.25% Trypsin-EDTA solution

    • Phosphate-Buffered Saline (PBS)

    • Cell culture flasks (T-75)

    • Incubator (37°C, 5% CO₂)

  • Protocol:

    • Maintain A549 cells in F-12K medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂.

    • For sub-culturing, aspirate the old medium and wash the cell monolayer with PBS.

    • Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C until cells detach.

    • Neutralize the trypsin by adding 7-8 mL of complete growth medium.

    • Centrifuge the cell suspension at 1000 rpm for 5 minutes.

    • Resuspend the cell pellet in fresh complete growth medium and plate into new flasks at the desired density.

    • Change the medium every 2-3 days.

Western Blot Analysis for Phosphorylated Proteins
  • Materials:

    • This compound treated and untreated A549 cell lysates

    • RIPA buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF or nitrocellulose membranes

    • Transfer buffer

    • Blocking buffer (5% BSA in TBST)

    • Primary antibodies (anti-p-MLC, anti-MLC, anti-p-ERK, anti-ERK, anti-p-CDC2, anti-CDC2, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • TBST (Tris-buffered saline with 0.1% Tween 20)

    • ECL detection reagent

    • Chemiluminescence imaging system

  • Protocol:

    • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.

    • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Visualize protein bands using an ECL detection reagent and a chemiluminescence imaging system.

Cell Migration Assay (Transwell Assay)
  • Materials:

    • Transwell inserts (8 µm pore size) for 24-well plates

    • A549 cells

    • Serum-free medium

    • Complete growth medium (as a chemoattractant)

    • Cotton swabs

    • Methanol (for fixation)

    • Crystal Violet stain (0.5%)

    • Microscope

  • Protocol:

    • Seed 5 x 10⁴ A549 cells in 200 µL of serum-free medium into the upper chamber of the Transwell insert.

    • Add 600 µL of complete growth medium to the lower chamber.

    • Incubate for 24 hours at 37°C.

    • Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.

    • Stain the migrated cells with 0.5% Crystal Violet for 20 minutes.

    • Wash the inserts with water and allow them to air dry.

    • Count the migrated cells in several random fields under a microscope.

Apoptosis Assay (Caspase-3 Activity)
  • Materials:

    • This compound treated and untreated A549 cells

    • Caspase-3 colorimetric assay kit

    • Cell lysis buffer (provided in the kit)

    • Caspase-3 substrate (DEVD-pNA)

    • Reaction buffer (provided in the kit)

    • 96-well plate

    • Microplate reader

  • Protocol:

    • Treat A549 cells with this compound for the desired time.

    • Harvest and lyse the cells according to the kit manufacturer's instructions.

    • Determine the protein concentration of the cell lysates.

    • Add 50-100 µg of protein lysate to each well of a 96-well plate.

    • Add the caspase-3 substrate (DEVD-pNA) and reaction buffer to each well.

    • Incubate the plate at 37°C for 1-2 hours.

    • Measure the absorbance at 405 nm using a microplate reader.

    • Calculate the fold-increase in caspase-3 activity compared to the untreated control.

Cell Cycle Analysis
  • Materials:

    • This compound treated and untreated A549 cells

    • PBS

    • 70% Ethanol (ice-cold)

    • Propidium Iodide (PI) staining solution with RNase A

    • Flow cytometer

  • Protocol:

    • Harvest and wash the cells with PBS.

    • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.

    • Incubate the fixed cells at -20°C for at least 2 hours.

    • Wash the cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution containing RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the cell cycle distribution using a flow cytometer.

Conclusion

This compound is a promising novel compound for basic cancer cell research. Its multifaceted mechanism of action, targeting key pathways involved in cell migration, survival, and proliferation, makes it a valuable tool for investigating the complex biology of cancer. The detailed protocols provided in this guide offer a starting point for researchers to explore the potential of this compound in various in vitro and in vivo cancer models. Further investigation into its efficacy in different cancer types and its potential for combination therapies is warranted.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies with PT-262

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PT-262 (7-Chloro-6-piperidin-1-yl-quinoline-5,8-dione) is a novel synthetic small molecule with demonstrated anti-cancer properties. It functions as a potent inhibitor of Rho-associated coiled-coil forming protein kinase (ROCK), a key regulator of the actin cytoskeleton, cell adhesion, and migration.[1][2] Additionally, this compound has been shown to inhibit the phosphorylation of ERK and CDC2, and to suppress the expression of cancer stem cell markers Oct4 and Nanog, leading to apoptosis in cancer cells.[3][4] These multi-faceted mechanisms of action make this compound a promising candidate for in vivo evaluation in various cancer models.

These application notes provide a comprehensive guide for the preclinical in vivo assessment of this compound, outlining key experimental protocols from initial tolerability studies to efficacy evaluation in xenograft models.

Preclinical In Vivo Objectives

The primary goals for the in vivo evaluation of this compound are:

  • To determine the maximum tolerated dose (MTD) and establish a safety profile.

  • To characterize the pharmacokinetic (PK) properties of the compound.

  • To demonstrate anti-tumor efficacy in relevant animal models.

  • To assess the pharmacodynamic (PD) effects of this compound on its intended targets in vivo.

Data Presentation

Table 1: Hypothetical Maximum Tolerated Dose (MTD) Study Data for this compound
Dose Group (mg/kg)Number of AnimalsMean Body Weight Change (%)Clinical Signs of ToxicityMortality
Vehicle Control5+5.2None observed0/5
105+3.8None observed0/5
255-2.1Mild lethargy in 2/5 animals0/5
505-8.5Moderate lethargy, ruffled fur1/5
1005-15.7Severe lethargy, hunched posture3/5

This is a hypothetical data table. Actual results will vary based on the animal model and experimental conditions.

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Mice
ParameterOral Administration (PO)Intraperitoneal Injection (IP)
Dose (mg/kg)2510
Cmax (ng/mL)8501200
Tmax (h)20.5
AUC (0-t) (ng*h/mL)42003800
Half-life (t1/2) (h)4.53.8
Bioavailability (%)35N/A

This is a hypothetical data table. Actual PK parameters need to be determined experimentally.

Table 3: Hypothetical Efficacy Study of this compound in a Lung Cancer Xenograft Model
Treatment GroupMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Mean Final Tumor Weight (mg)
Vehicle Control1500 ± 250-1450 ± 220
This compound (25 mg/kg, daily)750 ± 15050720 ± 130
Positive Control600 ± 12060580 ± 110

This is a hypothetical data table. Efficacy will depend on the specific cancer model and dosing regimen.

Signaling Pathway and Experimental Workflow Diagrams

PT262_Signaling_Pathway This compound Signaling Pathway PT262 This compound ROCK ROCK PT262->ROCK inhibits ERK_Phos p-ERK PT262->ERK_Phos inhibits CDC2_Phos p-CDC2 PT262->CDC2_Phos inhibits Oct4_Nanog Oct4/Nanog PT262->Oct4_Nanog inhibits Cytoskeleton Cytoskeleton Reorganization ROCK->Cytoskeleton Proliferation Cell Proliferation ERK_Phos->Proliferation CDC2_Phos->Proliferation Survivin Survivin Oct4_Nanog->Survivin Migration Cell Migration Cytoskeleton->Migration Apoptosis Apoptosis Survivin->Apoptosis

Caption: Signaling pathway of this compound.

In_Vivo_Workflow General In Vivo Experimental Workflow for this compound cluster_preclinical Preclinical Evaluation MTD Maximum Tolerated Dose (MTD) Study PK Pharmacokinetic (PK) Study MTD->PK Inform Dosing Efficacy Efficacy Study (Xenograft Model) MTD->Efficacy Determine Highest Safe Dose PK->Efficacy Inform Dosing Regimen PD Pharmacodynamic (PD) Study Efficacy->PD Correlate Efficacy with Target Modulation

Caption: In Vivo Experimental Workflow.

Experimental Protocols

Disclaimer: The following are generalized protocols and should be adapted based on preliminary in vitro data, solubility, and stability of this compound. It is highly recommended to perform a literature review for the specific cancer model being used.

Protocol 1: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.

Materials:

  • This compound

  • Vehicle (e.g., DMSO, PEG300, Tween 80, saline; to be determined based on solubility and stability studies)

  • 6-8 week old immunocompromised mice (e.g., NOD-SCID or BALB/c nude)

  • Standard animal housing and care facilities

  • Dosing equipment (e.g., oral gavage needles, syringes)

  • Analytical balance

  • Calipers

Procedure:

  • Animal Acclimation: Acclimate mice to the facility for at least one week prior to the study.

  • Dose Formulation: Prepare a stock solution of this compound in a suitable vehicle. Prepare serial dilutions to achieve the desired dose levels.

  • Group Allocation: Randomly assign mice to several dose groups (e.g., vehicle control, and 4-5 escalating dose levels of this compound) with 3-5 mice per group.

  • Dosing: Administer this compound or vehicle via the intended clinical route (e.g., oral gavage, intraperitoneal injection) daily for 14 consecutive days.

  • Monitoring:

    • Record body weight and clinical observations (e.g., changes in appearance, behavior, activity levels) daily.

    • Monitor for any signs of toxicity.

    • Euthanize animals that reach pre-defined humane endpoints.

  • Terminal Procedures: At the end of the 14-day study, collect blood for hematology and clinical chemistry analysis. Perform a gross necropsy and collect major organs for histopathological examination.

  • MTD Determination: The MTD is defined as the highest dose that does not cause mortality or a body weight loss of more than 20% and does not produce other signs of severe toxicity.

Protocol 2: Pharmacokinetic (PK) Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Materials:

  • This compound and vehicle

  • 6-8 week old mice (e.g., CD-1 or BALB/c)

  • Dosing and blood collection equipment

  • Anticoagulant (e.g., EDTA or heparin)

  • Centrifuge

  • -80°C freezer

  • LC-MS/MS or other appropriate analytical instrumentation

Procedure:

  • Animal Preparation and Dosing:

    • For intravenous (IV) administration, administer a single bolus dose of this compound via the tail vein.

    • For oral (PO) or intraperitoneal (IP) administration, administer a single dose at a volume appropriate for the mouse's weight.

  • Blood Sampling: Collect blood samples (e.g., via retro-orbital sinus or tail vein) at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Immediately place blood samples into tubes containing an anticoagulant, mix gently, and centrifuge to separate plasma.

  • Sample Storage: Store plasma samples at -80°C until analysis.

  • Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, half-life, and bioavailability.

Protocol 3: Tumor Xenograft Efficacy Study

Objective: To evaluate the anti-tumor activity of this compound in a relevant cancer model.

Materials:

  • Human cancer cell line (e.g., A549 lung cancer cells, based on in vitro data)

  • 6-8 week old immunocompromised mice

  • Matrigel (optional)

  • This compound and vehicle

  • Dosing equipment

  • Calipers and analytical balance

Procedure:

  • Tumor Cell Implantation:

    • Harvest cancer cells from culture and resuspend in sterile PBS or media, with or without Matrigel.

    • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth and Group Allocation:

    • Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control).

  • Treatment:

    • Administer this compound or vehicle daily (or as determined by PK data) for a specified period (e.g., 21-28 days).

  • Monitoring:

    • Measure tumor volume with calipers twice weekly using the formula: (Length x Width²)/2.

    • Monitor body weight and clinical signs throughout the study.

  • Endpoint:

    • At the end of the study (or when tumors in the control group reach a predetermined size), euthanize the animals.

    • Excise the tumors, weigh them, and process them for further analysis (e.g., pharmacodynamics).

Protocol 4: Pharmacodynamic (PD) Study

Objective: To confirm that this compound is hitting its intended targets in vivo.

Materials:

  • Tumor-bearing mice from the efficacy study or a satellite group.

  • This compound and vehicle

  • Tissue homogenization buffer and equipment

  • Protein quantification assay (e.g., BCA)

  • Western blotting or ELISA equipment and reagents

  • Antibodies for p-ROCK, p-ERK, p-CDC2, and total protein levels.

Procedure:

  • Dosing and Tissue Collection:

    • Treat a separate "satellite" group of tumor-bearing animals with a single dose of this compound or vehicle.

    • At various time points after dosing (e.g., 2, 6, 24 hours), euthanize the animals and collect the tumors.

  • Tissue Processing:

    • Immediately snap-freeze the tumors in liquid nitrogen or process them for protein extraction.

    • Homogenize the tumor tissue and extract total protein.

  • Target Analysis:

    • Determine the levels of phosphorylated and total ROCK, ERK, and CDC2 using Western blotting or ELISA.

  • Data Analysis:

    • Compare the levels of the target proteins in the this compound-treated groups to the vehicle control group to assess the degree and duration of target inhibition.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PT-262 is a novel synthetic compound identified as a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), extracellular signal-regulated kinase (ERK), and cyclin-dependent kinase 2 (CDC2).[1][2] Its mechanism of action involves the suppression of phosphorylation of these key signaling proteins, leading to cell cycle arrest, apoptosis, and inhibition of cell migration in cancer cells.[1][3] Preclinical evaluation of this compound in appropriate animal models is a critical step in its development as a potential therapeutic agent. These application notes provide a comprehensive guide for the administration of this compound in mouse models, based on established protocols for inhibitors of the ROCK, ERK, and CDC2 pathways. While specific in vivo dosage for this compound is not publicly available, this document offers a framework for determining optimal dosing and administration strategies.

Data Presentation

A critical aspect of in vivo studies is the determination of the appropriate dosage. While specific dosage information for this compound in mouse models is not available in the cited literature, the following table summarizes dosages of other relevant kinase inhibitors used in murine studies. This information can serve as a starting point for dose-range finding studies for this compound.

Inhibitor ClassCompoundMouse ModelDosageAdministration RouteReference
ERK Inhibitor ARRYLung Cancer12.5 - 37.5 mg/kg (twice daily)Oral Gavage[4]
ERK Inhibitor RB1/RB3 peptides16p11.2 deletion mice10 mg/kgSubcutaneous Injection[5]
ROCK Inhibitor GSK269962AAcute Myeloid LeukemiaNot specifiedNot specified[6]
CDC2-like Kinase Inhibitor TG003Prostate Cancer XenograftNot specifiedNot specified[7]

Experimental Protocols

The following protocols are generalized for the administration of a kinase inhibitor like this compound in a mouse xenograft model. Researchers should optimize these protocols based on the specific characteristics of their mouse model and the formulation of this compound.

Formulation of this compound

The solubility and stability of this compound will dictate the appropriate vehicle for in vivo administration.

  • Objective: To prepare a stable and biocompatible formulation of this compound for administration to mice.

  • Materials:

    • This compound compound

    • Sterile vehicles (e.g., Phosphate-Buffered Saline (PBS), 0.5% (w/v) methylcellulose in sterile water, 5% (v/v) DMSO in corn oil)

    • Sterile vials and syringes

  • Procedure:

    • Determine the solubility of this compound in various pharmaceutically acceptable vehicles.

    • Based on the chosen administration route, prepare the formulation. For oral gavage, a suspension in methylcellulose is common. For intraperitoneal or intravenous injection, a solution in a buffered saline with a solubilizing agent like DMSO may be necessary.

    • Ensure the final concentration of any organic solvent (e.g., DMSO) is below toxic levels for mice.

    • Prepare the formulation fresh daily unless stability data indicates otherwise.

    • Vortex or sonicate the formulation to ensure a homogenous suspension or complete dissolution.

Mouse Xenograft Model Establishment
  • Objective: To establish subcutaneous tumors in mice for efficacy studies.

  • Materials:

    • Cancer cell line of interest (e.g., A549 lung carcinoma cells)

    • Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)

    • Sterile PBS or serum-free media

    • Matrigel (optional)

    • Syringes and needles (27-30 gauge)

  • Procedure:

    • Culture cancer cells to the logarithmic growth phase.

    • Harvest and resuspend the cells in sterile PBS or media at the desired concentration (e.g., 1-5 x 10^6 cells/100 µL).

    • Optional: Mix the cell suspension with an equal volume of Matrigel to enhance tumor take rate and growth.

    • Subcutaneously inject the cell suspension into the flank of each mouse.

    • Monitor the mice for tumor growth.

In Vivo Dosing and Monitoring
  • Objective: To administer this compound to tumor-bearing mice and monitor for efficacy and toxicity.

  • Materials:

    • Tumor-bearing mice

    • Prepared this compound formulation

    • Dosing apparatus (e.g., oral gavage needles, syringes)

    • Calipers for tumor measurement

    • Animal scale

  • Procedure:

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

    • Record the initial tumor volume and body weight of each mouse.

    • Administer the this compound formulation to the treatment group via the chosen route (e.g., oral gavage, intraperitoneal injection). The control group should receive the vehicle only.

    • The dosing frequency will depend on the pharmacokinetic profile of this compound (e.g., once or twice daily).

    • Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.

    • Monitor the mice daily for signs of toxicity, including body weight loss, changes in behavior (lethargy, ruffled fur), and any signs of distress.

    • The study should be terminated when tumors in the control group reach a predetermined endpoint, or if treated mice show signs of excessive toxicity.

    • At the end of the study, tumors and relevant tissues can be harvested for pharmacodynamic and biomarker analysis.

Visualization of Signaling Pathways and Workflows

Signaling Pathway of this compound

PT262_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PT262 This compound ROCK ROCK PT262->ROCK Inhibits ERK ERK PT262->ERK Inhibits Phosphorylation CDC2 CDC2 PT262->CDC2 Inhibits Phosphorylation Apoptosis Apoptosis PT262->Apoptosis Induces RhoA RhoA RhoA->ROCK Activates Migration Cell Migration ROCK->Migration Promotes MEK1_2 MEK1/2 MEK1_2->ERK Activates CellCycle Cell Cycle Progression ERK->CellCycle Promotes CDC2->CellCycle Promotes InVivo_Workflow start Start cell_culture 1. Cancer Cell Culture start->cell_culture implantation 2. Subcutaneous Implantation in Immunocompromised Mice cell_culture->implantation tumor_growth 3. Tumor Growth Monitoring implantation->tumor_growth randomization 4. Randomization into Treatment & Control Groups tumor_growth->randomization dosing 5. Daily Administration of This compound or Vehicle randomization->dosing monitoring 6. Monitor Tumor Volume and Animal Well-being dosing->monitoring endpoint 7. Study Endpoint Reached monitoring->endpoint analysis 8. Tumor & Tissue Analysis endpoint->analysis finish End analysis->finish

References

PT-262: Application Notes and Protocols for Lung Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PT-262, chemically identified as 7-Chloro-6-piperidin-1-yl-quinoline-5,8-dione, is a novel synthetic compound that has demonstrated significant potential in the field of lung cancer research. As a derivative of 5,8-quinolinedione, this compound exhibits potent anti-cancer properties through a multi-faceted mechanism of action. These application notes provide a comprehensive overview of this compound's activity in lung cancer cells, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for key experimental procedures.

Mechanism of Action

This compound exerts its anti-cancer effects in lung cancer cells through the modulation of several key signaling pathways, leading to cell cycle arrest, apoptosis, and inhibition of cell migration.

1. Inhibition of ERK and CDC2 Phosphorylation: this compound has been shown to inhibit the phosphorylation of Extracellular signal-regulated kinase (ERK) and Cyclin-dependent kinase 2 (CDC2) in a p53-independent manner[1]. The inhibition of ERK, a key component of the MAPK signaling pathway, disrupts signals that promote cell proliferation and survival. The repression of CDC2, a critical regulator of the G2/M phase of the cell cycle, leads to cell cycle arrest at the G2/M checkpoint[1].

2. Induction of Apoptosis: The compound induces programmed cell death, or apoptosis, in lung carcinoma cells. This is evidenced by the observed loss of mitochondrial membrane potential and the activation of caspase-3, a key executioner caspase in the apoptotic cascade[1].

3. ROCK Inhibition and Cytoskeleton Disruption: this compound is also a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK)[2]. By interacting with the ATP-binding site of the ROCK protein, this compound blocks the RhoA-ROCK-Myosin Light Chain (MLC) signaling pathway. This inhibition leads to the disruption of the actin cytoskeleton and a reduction in the formation of stress fibers, ultimately impairing cancer cell migration and invasion[2]. Notably, this compound has been reported to be more effective at inhibiting ROCK kinase activity than other specific ROCK inhibitors such as Y-27632 and H-1152[2].

Quantitative Data

The following tables summarize the available quantitative data on the efficacy of this compound in lung cancer research.

Parameter Cell Type Value Reference
IC50 for ROCK Inhibition-~ 5 µM[2]
IC50 for ERK Phosphorylation InhibitionHuman lung cancer cells~ 5 µM[1]
Cytotoxic Concentration RangeHuman lung cancer cells1 - 20 µM (after 24h treatment)[1]

Note: Specific IC50 values for cytotoxicity in individual lung cancer cell lines such as A549 and H1299 are not yet publicly available.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for its investigation.

PT262_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondria Mitochondria Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK p_ERK p-ERK (Active) ERK->p_ERK Proliferation Cell Proliferation p_ERK->Proliferation p_ERK->Proliferation RhoA RhoA ROCK ROCK RhoA->ROCK MLC MLC ROCK->MLC p_MLC p-MLC (Active) Actin_Cytoskeleton Actin Cytoskeleton (Stress Fibers) p_MLC->Actin_Cytoskeleton MLC->p_MLC PT262_ERK This compound PT262_ERK->p_ERK Inhibition PT262_ROCK This compound PT262_ROCK->ROCK Inhibition Cell_Migration_Invasion Cell Migration & Invasion Actin_Cytoskeleton->Cell_Migration_Invasion MMP Loss of Mitochondrial Membrane Potential Caspase3 Caspase-3 Activation MMP->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis PT262_Apoptosis This compound PT262_Apoptosis->MMP

Caption: Signaling pathways modulated by this compound in lung cancer cells.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis Synthesis Synthesis of this compound Purification Purification (Flash Chromatography) Synthesis->Purification Cell_Culture Lung Cancer Cell Culture (e.g., A549, H1299) Purification->Cell_Culture Cytotoxicity Cytotoxicity Assay (MTT) Cell_Culture->Cytotoxicity Apoptosis_Assay Apoptosis Assays (Caspase-3, MMP) Cell_Culture->Apoptosis_Assay Western_Blot Western Blot (p-ERK, p-CDC2, MLC) Cell_Culture->Western_Blot Migration_Assay Cell Migration Assay (Scratch Assay) Cell_Culture->Migration_Assay Kinase_Assay ROCK Kinase Assay Cell_Culture->Kinase_Assay IC50 IC50 Determination Cytotoxicity->IC50 Pathway_Analysis Signaling Pathway Analysis Apoptosis_Assay->Pathway_Analysis Western_Blot->Pathway_Analysis Migration_Assay->IC50 Kinase_Assay->IC50 Visualization Data Visualization IC50->Visualization Pathway_Analysis->Visualization

Caption: General experimental workflow for investigating this compound.

Experimental Protocols

Synthesis and Purification of this compound

Materials:

  • 6,7-dichloroquinoline-5,8-dione

  • Piperidine

  • Triethylamine

  • Benzene

  • Ethyl acetate

  • Hexanes

  • Flash chromatography system

Procedure:

  • Dissolve 6,7-dichloroquinoline-5,8-dione (1.00 g, 4.4 mmol) and piperidine (0.50 ml, 5.1 mmol) in 150 ml of benzene.

  • With stirring at room temperature, add triethylamine (0.56 ml, 5.1 mmol) dropwise to the solution over 5 minutes.

  • Remove the solvent using a rotary evaporator to obtain a dark brown solid.

  • Purify the crude product by flash chromatography using a mobile phase of 50% ethyl acetate in hexanes to yield this compound as brown solids[1].

Cell Culture

Materials:

  • Human lung carcinoma cell lines (e.g., A549, H1299)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.

  • Cell culture flasks/plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Culture lung cancer cells in the recommended medium in a humidified incubator at 37°C with 5% CO2.

  • Passage cells regularly to maintain sub-confluent cultures.

  • For experiments, seed cells at the desired density in appropriate culture vessels (e.g., 96-well plates for cytotoxicity assays, 6-well plates for Western blotting).

Cytotoxicity Assay (MTT Assay)

Materials:

  • Lung cancer cells

  • 96-well plates

  • This compound stock solution (dissolved in DMSO)

  • Culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 20 µM) for 24 hours. Include a vehicle control (DMSO).

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis for Phosphorylated Proteins

Materials:

  • Lung cancer cells

  • 6-well plates

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-CDC2, anti-CDC2, anti-p-MLC, anti-MLC, anti-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed cells in 6-well plates and treat with this compound at the desired concentrations and time points.

  • Lyse the cells with lysis buffer and collect the total protein.

  • Determine the protein concentration using a protein assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Use a loading control (e.g., actin) to normalize protein levels.

Caspase-3 Activation Assay (Fluorometric)

Materials:

  • Lung cancer cells

  • This compound

  • Cell lysis buffer

  • Reaction buffer containing DTT

  • Caspase-3 substrate (e.g., DEVD-AMC)

  • Fluorometer

Procedure:

  • Treat cells with this compound to induce apoptosis.

  • Lyse the cells and prepare cell lysates.

  • In a 96-well plate, add the cell lysate, reaction buffer, and caspase-3 substrate.

  • Incubate at 37°C for 1-2 hours.

  • Measure the fluorescence with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

  • The increase in fluorescence intensity corresponds to the level of caspase-3 activation.

Mitochondrial Membrane Potential Assay (JC-1 Assay)

Materials:

  • Lung cancer cells

  • This compound

  • JC-1 dye

  • Fluorescence microscope or flow cytometer

Procedure:

  • Treat cells with this compound.

  • Incubate the cells with JC-1 dye according to the manufacturer's protocol.

  • Analyze the cells using a fluorescence microscope or flow cytometer.

  • In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence.

  • In apoptotic cells with low mitochondrial membrane potential, JC-1 remains as monomers and emits green fluorescence.

  • A shift from red to green fluorescence indicates a loss of mitochondrial membrane potential.

Cell Migration Assay (Scratch Assay)

Materials:

  • Lung cancer cells (e.g., A549)

  • 6-well plates

  • This compound

  • Pipette tip (e.g., p200)

  • Microscope with a camera

Procedure:

  • Seed cells in a 6-well plate and grow them to a confluent monolayer.

  • Create a "scratch" or a cell-free gap in the monolayer using a sterile pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Add fresh medium containing different concentrations of this compound or a vehicle control.

  • Capture images of the scratch at time 0 and at various time points thereafter (e.g., 12, 24 hours).

  • Measure the width of the scratch at different points and calculate the percentage of wound closure over time. A decrease in the rate of wound closure indicates inhibition of cell migration.

ROCK Kinase Activity Assay

Materials:

  • Purified active ROCK protein or cell lysates containing ROCK

  • ROCK substrate (e.g., MYPT1)

  • This compound

  • Kinase buffer

  • ATP

  • Antibody specific for the phosphorylated substrate (e.g., anti-phospho-MYPT1)

  • Detection system (e.g., ELISA-based or radiometric)

Procedure:

  • In a kinase reaction, combine the ROCK enzyme, its substrate, and different concentrations of this compound in a kinase buffer.

  • Initiate the reaction by adding ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction and quantify the amount of phosphorylated substrate using an appropriate detection method.

  • A decrease in substrate phosphorylation indicates inhibition of ROCK activity by this compound.

Conclusion

This compound is a promising anti-cancer agent for lung cancer with a well-defined, dual mechanism of action involving the inhibition of both the ERK and ROCK signaling pathways. The provided data and protocols offer a solid foundation for researchers to further investigate the therapeutic potential of this compound in preclinical and potentially clinical settings for lung cancer treatment. Further studies are warranted to determine its efficacy in various lung cancer subtypes and in in vivo models.

References

Protocol for Assessing PT-262 Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

PT-262, chemically known as 7-Chloro-6-piperidin-1-yl-quinoline-5,8-dione, is a novel synthetic compound identified as a potent ROCK (Rho-associated coiled-coil forming protein kinase) inhibitor.[1] It has demonstrated significant anti-cancer activity, particularly against lung carcinoma cells.[1][2] this compound induces cytotoxicity in a concentration-dependent manner, leading to apoptosis through the loss of mitochondrial membrane potential and activation of caspase-3.[3][4] Furthermore, it inhibits the phosphorylation of ERK and CDC2 via a p53-independent pathway and disrupts cytoskeleton function and cell migration by targeting the RhoA-ROCK-MLC signaling cascade.[1][2][3] This document provides a comprehensive protocol for assessing the cytotoxic effects of this compound in cancer cell lines.

Data Presentation

The following tables summarize the known quantitative data for this compound and provide templates for recording experimental results.

Table 1: Known Biological Activity of this compound

ParameterValueCell Line/SystemReference
IC50 (ROCK inhibition)~5 µMIn vitro kinase assay[3][4]
IC50 (ERK phosphorylation inhibition)~5 µMHuman lung cancer cells[2]

Table 2: Template for Cell Viability Data (MTT Assay)

This compound Concentration (µM)Incubation Time (hours)% Cell Viability (Mean ± SD)
0 (Vehicle Control)24100
124
524
1024
2024
0 (Vehicle Control)48100
148
548
1048
2048

Table 3: Template for Cytotoxicity Data (LDH Assay)

This compound Concentration (µM)Incubation Time (hours)% Cytotoxicity (Mean ± SD)
0 (Vehicle Control)24
124
524
1024
2024
0 (Vehicle Control)48
148
548
1048
2048

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the cytotoxicity of this compound.

Cell Culture and Treatment

1.1. Cell Line Selection:

  • Human lung carcinoma cell lines (e.g., A549, H1975, PC-9) are recommended based on existing data.[5]

  • Other cancer cell lines of interest can also be used.

1.2. Culture Conditions:

  • Culture cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

1.3. This compound Preparation:

  • Prepare a stock solution of this compound in Dimethyl Sulfoxide (DMSO).

  • For experiments, dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 1, 5, 10, 20 µM). Ensure the final DMSO concentration in the culture medium is less than 0.1% to avoid solvent-induced toxicity.

Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells, which is indicative of cell viability.

2.1. Materials:

  • 96-well plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

2.2. Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO-treated) and a blank (medium only).

  • Incubate the plate for 24 or 48 hours at 37°C.

  • Add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C, allowing formazan crystals to form.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Cytotoxicity Assessment (LDH Assay)

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, a marker of cytotoxicity.

3.1. Materials:

  • 96-well plates

  • This compound

  • Commercially available LDH cytotoxicity assay kit

3.2. Protocol:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat the cells with various concentrations of this compound for 24 or 48 hours. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with lysis buffer provided in the kit).

  • After incubation, transfer a portion of the cell culture supernatant to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well.

  • Incubate at room temperature for 30 minutes, protected from light.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity according to the kit manufacturer's instructions.

Apoptosis Detection

4.1. Caspase-3 Activity Assay: This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

4.1.1. Materials:

  • This compound

  • Commercially available Caspase-3 activity assay kit (colorimetric or fluorometric)

4.1.2. Protocol:

  • Treat cells with this compound for the desired time.

  • Lyse the cells using the lysis buffer provided in the kit.

  • Add the cell lysate to a 96-well plate.

  • Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays) to each well.

  • Incubate the plate at 37°C.

  • Measure the absorbance (405 nm) or fluorescence (Ex/Em = 380/460 nm) according to the kit's instructions.

  • Quantify the fold-increase in caspase-3 activity relative to the vehicle control.

4.2. Mitochondrial Membrane Potential (ΔΨm) Assay: This assay uses the JC-1 dye to detect the loss of mitochondrial membrane potential, an early event in apoptosis.

4.2.1. Materials:

  • This compound

  • JC-1 dye

  • Fluorescence microscope or flow cytometer

4.2.2. Protocol:

  • Treat cells with this compound for the desired time.

  • Incubate the cells with JC-1 dye (typically 2-10 µM) at 37°C for 15-30 minutes.

  • Wash the cells with PBS.

  • Analyze the cells using a fluorescence microscope or flow cytometry. In healthy cells, JC-1 forms aggregates in the mitochondria and fluoresces red. In apoptotic cells with depolarized mitochondria, JC-1 remains as monomers in the cytoplasm and fluoresces green.

  • Quantify the ratio of red to green fluorescence as an indicator of mitochondrial membrane potential.

Western Blot Analysis of Signaling Pathways

This technique is used to detect changes in the phosphorylation status of key proteins in signaling pathways affected by this compound.

5.1. Materials:

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-ERK (Thr202/Tyr204), anti-total-ERK, anti-phospho-CDC2 (Tyr15), anti-total-CDC2.

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

5.2. Protocol:

  • Treat cells with this compound for the desired time.

  • Lyse the cells and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe for the total protein to ensure equal loading.

  • Quantify the band intensities to determine the relative phosphorylation levels.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_pathway Signaling Pathway Analysis cluster_analysis Data Analysis cell_culture Cell Culture (e.g., A549) cell_seeding Cell Seeding (96-well plates) cell_culture->cell_seeding pt262_prep This compound Preparation drug_treatment This compound Treatment (Varying Concentrations) pt262_prep->drug_treatment cell_seeding->drug_treatment mtt_assay MTT Assay (Viability) drug_treatment->mtt_assay ldh_assay LDH Assay (Cytotoxicity) drug_treatment->ldh_assay caspase_assay Caspase-3 Assay (Apoptosis) drug_treatment->caspase_assay jc1_assay JC-1 Assay (MMP) drug_treatment->jc1_assay western_blot Western Blot (p-ERK, p-CDC2) drug_treatment->western_blot data_quant Data Quantification & Visualization mtt_assay->data_quant ldh_assay->data_quant caspase_assay->data_quant jc1_assay->data_quant western_blot->data_quant

Caption: Experimental workflow for assessing this compound cytotoxicity.

This compound Signaling Pathway Inhibition

pt262_pathway cluster_erk ERK Pathway cluster_cdc2 Cell Cycle (G2/M) Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Proliferation Cell Proliferation pERK->Proliferation CyclinB1 Cyclin B1 CDC2 CDC2 CyclinB1->CDC2 pCDC2 p-CDC2 CDC2->pCDC2 G2M_Arrest G2/M Arrest pCDC2->G2M_Arrest PT262 This compound PT262->pERK Inhibits Phosphorylation PT262->pCDC2 Inhibits Phosphorylation

Caption: Inhibition of ERK and CDC2 phosphorylation by this compound.

This compound ROCK Inhibition Pathway

rock_pathway cluster_rho RhoA-ROCK Pathway RhoA RhoA ROCK ROCK RhoA->ROCK MLC_P MLC Phosphatase ROCK->MLC_P MLC MLC ROCK->MLC Direct Phosphorylation pMLC p-MLC MLC_P->pMLC MLC->pMLC Cytoskeleton Cytoskeleton Reorganization pMLC->Cytoskeleton Migration Cell Migration Cytoskeleton->Migration PT262_ROCK This compound PT262_ROCK->ROCK Inhibits

Caption: this compound as a ROCK inhibitor in the RhoA-ROCK-MLC pathway.

References

Application Notes and Protocols for Western Blot Analysis of PT-262 Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PT-262, chemically known as 7-Chloro-6-piperidin-1-yl-quinoline-5,8-dione, is a novel synthetic compound identified as a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2] This compound has demonstrated significant anti-cancer activity, primarily in lung carcinoma cells, by inducing apoptosis and inhibiting cell proliferation and migration.[1][2][3] Mechanistically, this compound exerts its effects through the modulation of key signaling pathways. It has been shown to suppress the phosphorylation of Extracellular signal-regulated kinase (ERK) and Cyclin-dependent kinase 2 (CDC2) in a p53-independent manner.[1][3] Furthermore, as a ROCK inhibitor, this compound impacts cytoskeleton function by blocking the RhoA-ROCK-Myosin Light Chain (MLC) pathway.[2]

Western blot analysis is a critical technique to elucidate the mechanism of action of this compound by quantifying the changes in the phosphorylation status of its downstream targets. These application notes provide detailed protocols for the western blot analysis of key proteins in the ERK, CDC2, and ROCK signaling pathways in cells treated with this compound.

Signaling Pathways Modulated by this compound

This compound has been shown to primarily affect two distinct signaling cascades: the ROCK pathway, which is central to cytoskeleton dynamics and cell migration, and the ERK/CDC2 pathways, which are crucial for cell proliferation and survival.

PT262_Signaling cluster_0 ROCK Signaling Pathway cluster_1 ERK/CDC2 Signaling Pathways RhoA RhoA ROCK ROCK RhoA->ROCK MLC MLC ROCK->MLC phosphorylates pMLC p-MLC MLC->pMLC Cytoskeleton Cytoskeleton Reorganization & Cell Migration pMLC->Cytoskeleton MEK1_2 MEK1/2 ERK ERK MEK1_2->ERK phosphorylates pERK p-ERK ERK->pERK Proliferation_Survival Cell Proliferation & Survival pERK->Proliferation_Survival CyclinB1 Cyclin B1 CDC2 CDC2 CyclinB1->CDC2 pCDC2 p-CDC2 (Thr14, Tyr15) CDC2->pCDC2 G2_M_Arrest G2/M Arrest pCDC2->G2_M_Arrest PT262 This compound PT262->ROCK inhibits PT262->ERK inhibits phosphorylation PT262->CDC2 inhibits phosphorylation

Figure 1: Signaling pathways affected by this compound.

Experimental Data Summary

The following tables summarize hypothetical quantitative data from western blot analysis of A549 lung cancer cells treated with varying concentrations of this compound for 24 hours. The data is presented as the relative band intensity of the phosphorylated protein normalized to the total protein and then to the untreated control.

Table 1: Effect of this compound on the Phosphorylation of ROCK and ERK Pathway Proteins

Treatmentp-MLC (Ser19) / Total MLC (Relative Intensity)p-ERK (Thr202/Tyr204) / Total ERK (Relative Intensity)
Untreated Control1.00 ± 0.081.00 ± 0.09
This compound (1 µM)0.78 ± 0.060.82 ± 0.07
This compound (5 µM)0.45 ± 0.050.51 ± 0.06
This compound (10 µM)0.21 ± 0.030.25 ± 0.04
This compound (20 µM)0.10 ± 0.020.12 ± 0.03

Table 2: Effect of this compound on the Phosphorylation of CDC2

Treatmentp-CDC2 (Tyr15) / Total CDC2 (Relative Intensity)
Untreated Control1.00 ± 0.11
This compound (1 µM)0.85 ± 0.09
This compound (5 µM)0.55 ± 0.07
This compound (10 µM)0.30 ± 0.05
This compound (20 µM)0.15 ± 0.03

Detailed Experimental Protocols

Western Blot Experimental Workflow

Western_Blot_Workflow A 1. Cell Culture and this compound Treatment B 2. Cell Lysis and Protein Extraction A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer to PVDF Membrane D->E F 6. Blocking E->F G 7. Primary Antibody Incubation F->G H 8. Secondary Antibody Incubation G->H I 9. Signal Detection (Chemiluminescence) H->I J 10. Data Analysis and Quantification I->J

Figure 2: Western blot experimental workflow.
Cell Culture and Treatment

  • Seed A549 cells (or other suitable cell lines) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Prepare stock solutions of this compound in DMSO.

  • Treat cells with the desired concentrations of this compound (e.g., 1, 5, 10, 20 µM) for 24 hours. Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound concentration used.

Cell Lysis and Protein Extraction
  • After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Aspirate the PBS and add 100-150 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.

  • Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled tube.

Protein Quantification
  • Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.

  • Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.

SDS-PAGE
  • Prepare protein samples by adding 4x Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

  • Load 20-30 µg of protein per lane into a 10% or 12% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation and transfer efficiency.

  • Run the gel at 100-120 V until the dye front reaches the bottom of the gel.

Protein Transfer
  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

  • Perform the transfer at 100 V for 1-2 hours or at 25 V overnight at 4°C.

  • After transfer, briefly wash the membrane with deionized water and stain with Ponceau S to visualize protein bands and confirm transfer efficiency.

  • Destain the membrane with TBST (Tris-buffered saline with 0.1% Tween 20).

Blocking
  • Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation. For phosphorylated proteins, BSA is recommended over non-fat dry milk to reduce background.

Primary Antibody Incubation
  • Dilute the primary antibodies in 5% BSA/TBST according to the recommended dilutions (see Table 3).

  • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

Table 3: Recommended Primary Antibodies and Dilutions

Target ProteinRecommended DilutionSupplier (Example)
Phospho-MLC (Ser19)1:1000Cell Signaling Technology
Total MLC1:1000Cell Signaling Technology
Phospho-ERK1/2 (Thr202/Tyr204)1:2000Cell Signaling Technology
Total ERK1/21:1000Cell Signaling Technology
Phospho-CDC2 (Tyr15)1:1000Cell Signaling Technology
Total CDC21:1000Cell Signaling Technology
GAPDH (Loading Control)1:5000Santa Cruz Biotechnology
β-Actin (Loading Control)1:5000Sigma-Aldrich
Secondary Antibody Incubation
  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted 1:5000 to 1:10,000 in 5% BSA/TBST for 1 hour at room temperature.

  • Wash the membrane again three times for 10 minutes each with TBST.

Signal Detection
  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate for 1-5 minutes.

  • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

Data Analysis and Quantification
  • Use densitometry software (e.g., ImageJ) to quantify the band intensities.

  • For each sample, normalize the intensity of the phosphorylated protein band to the intensity of the corresponding total protein band.

  • Further normalize these ratios to the untreated control to determine the relative fold change in phosphorylation.

  • Use a housekeeping protein like GAPDH or β-Actin as a loading control to ensure equal protein loading across all lanes.

Troubleshooting

  • High Background:

    • Increase the number and duration of washing steps.

    • Optimize the blocking conditions (time and blocking agent).

    • Decrease the concentration of primary and/or secondary antibodies.

  • Weak or No Signal:

    • Increase the amount of protein loaded.

    • Increase the concentration of the primary antibody and/or incubation time.

    • Ensure the ECL substrate is fresh and properly mixed.

    • Confirm the activity of the HRP-conjugated secondary antibody.

  • Non-specific Bands:

    • Increase the stringency of the washing buffer (e.g., increase Tween 20 concentration).

    • Use a more specific primary antibody.

    • Optimize the antibody dilution.

By following these detailed protocols, researchers can effectively utilize western blotting to investigate the molecular mechanisms of this compound and its effects on key cellular signaling pathways.

References

Application Notes and Protocols for Cell Migration Assays Using PT-262

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell migration is a fundamental biological process implicated in a myriad of physiological and pathological events, including embryonic development, immune response, tissue regeneration, and cancer metastasis. The ability to accurately quantify and analyze cell migration is therefore crucial for advancing our understanding of these processes and for the development of novel therapeutic strategies. PT-262, identified as a potent ROCK (Rho-associated coiled-coil containing protein kinase) inhibitor, has emerged as a valuable tool for studying the signaling pathways that govern cytoskeletal dynamics and cell motility.[1][2][3] This document provides detailed application notes and protocols for utilizing this compound in two standard cell migration assays: the Wound Healing (Scratch) Assay and the Transwell Migration Assay.

Mechanism of Action: this compound inhibits the RhoA-ROCK-MLC (myosin light chain) signaling pathway, which is a key regulator of actin-myosin contractility and stress fiber formation.[2] By inhibiting ROCK, this compound disrupts the organization of the actin cytoskeleton, leading to a reduction in cell migration and invasion.[1][2][3]

Data Presentation

The following tables present hypothetical yet representative quantitative data illustrating the inhibitory effect of this compound on the migration of A549 human lung carcinoma cells. This data is modeled on typical results obtained from cell migration assays with ROCK inhibitors.

Table 1: Effect of this compound on A549 Cell Migration in a Wound Healing Assay

This compound Concentration (µM)Wound Closure at 0h (%)Wound Closure at 24h (%)Inhibition of Migration (%)
0 (Vehicle Control)085.4 ± 5.20
1062.1 ± 4.827.3
5035.7 ± 3.958.2
10015.3 ± 2.582.1

Data are presented as mean ± standard deviation (SD) from three independent experiments. Inhibition of migration is calculated relative to the vehicle control.

Table 2: Effect of this compound on A549 Cell Migration in a Transwell Assay

This compound Concentration (µM)Migrated Cells per FieldInhibition of Migration (%)
0 (Vehicle Control)210 ± 180
1145 ± 1531.0
578 ± 1162.9
1032 ± 784.8

Data are presented as the average number of migrated cells ± SD from five random fields of view. Inhibition of migration is calculated relative to the vehicle control.

Experimental Protocols

Wound Healing (Scratch) Assay

This assay is a straightforward and widely used method to study collective cell migration in vitro.[4][5]

a. Materials

  • A549 human lung carcinoma cells

  • This compound (7-Chloro-6-piperidin-1-yl-quinoline-5,8-dione)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Serum-free cell culture medium

  • Phosphate-buffered saline (PBS)

  • 24-well tissue culture plates

  • Sterile 200 µL pipette tips

  • Inverted microscope with a camera

b. Protocol

  • Cell Seeding: Seed A549 cells into 24-well plates at a density that will form a confluent monolayer within 24 hours.[6][7]

  • Cell Starvation (Optional): Once cells reach confluency, replace the complete medium with serum-free medium and incubate for 6-12 hours. This step helps to minimize cell proliferation, ensuring that wound closure is primarily due to cell migration.

  • Creating the Wound: Gently scratch a straight line across the center of the cell monolayer with a sterile 200 µL pipette tip.[4]

  • Washing: Wash the wells twice with PBS to remove detached cells and debris.[8]

  • Treatment: Add fresh serum-free or low-serum medium containing various concentrations of this compound (e.g., 0, 1, 5, 10 µM) or a vehicle control (e.g., DMSO) to the respective wells.

  • Imaging: Immediately capture images of the wounds at 0 hours using an inverted microscope at 10x or 20x magnification. Mark the imaged positions to ensure the same fields are captured at subsequent time points.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.

  • Time-Lapse Imaging: Capture images of the same wound fields at regular intervals (e.g., 12 and 24 hours) to monitor wound closure.[6]

  • Data Analysis: Measure the area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure using the following formula: Wound Closure (%) = [(Area at 0h - Area at Xh) / Area at 0h] x 100

Transwell Migration Assay (Boyden Chamber Assay)

This assay assesses the chemotactic response of cells towards a chemoattractant through a porous membrane.[9][10][11][12]

a. Materials

  • A549 human lung carcinoma cells

  • This compound

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Serum-free cell culture medium

  • Transwell inserts with 8 µm pore size for 24-well plates

  • Cotton swabs

  • Methanol for fixation

  • Crystal violet staining solution

b. Protocol

  • Preparation of Chemoattractant: Add 600 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower wells of a 24-well plate.

  • Cell Preparation: Culture A549 cells to about 80% confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.

  • Treatment: Add the desired concentrations of this compound (e.g., 0, 1, 5, 10 µM) or a vehicle control to the cell suspension and incubate for 30 minutes at 37°C.

  • Cell Seeding: Add 100 µL of the treated cell suspension (1 x 10^4 cells) to the upper chamber of each Transwell insert.

  • Incubation: Place the Transwell inserts into the lower wells containing the chemoattractant and incubate for 12-24 hours at 37°C in a 5% CO2 incubator.

  • Removal of Non-migrated Cells: After incubation, carefully remove the Transwell inserts. Use a cotton swab to gently wipe the inside of the upper chamber to remove non-migrated cells.[10]

  • Fixation: Fix the migrated cells on the bottom of the membrane by immersing the inserts in methanol for 10-15 minutes.

  • Staining: Stain the fixed cells by placing the inserts in a crystal violet solution for 20 minutes.

  • Washing: Gently wash the inserts with water to remove excess stain.

  • Imaging and Quantification: Allow the inserts to air dry. Using an inverted microscope, count the number of migrated cells in at least five random fields of view for each insert. Calculate the average number of migrated cells per field.

Visualizations

Signaling_Pathway RhoA RhoA-GTP ROCK ROCK RhoA->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates MLCP MLC Phosphatase ROCK->MLCP Inhibits pMLC Phosphorylated MLC MLC->pMLC Actin Actin Cytoskeleton pMLC->Actin Promotes Stress Fiber Formation Migration Cell Migration Actin->Migration PT262 This compound PT262->ROCK Inhibits Wound_Healing_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed cells to confluency B Create scratch with pipette tip A->B C Wash to remove detached cells B->C D Add medium with This compound C->D E Image at 0h D->E F Incubate (e.g., 24h) E->F G Image at 24h F->G H Measure wound area G->H I Calculate % wound closure H->I Transwell_Workflow cluster_setup Setup cluster_incubation Incubation & Processing cluster_quantification Quantification A Add chemoattractant to lower well B Prepare cell suspension in serum-free medium C Treat cells with this compound B->C D Seed cells into Transwell insert C->D E Incubate (e.g., 12-24h) D->E F Remove non-migrated cells E->F G Fix and stain migrated cells F->G H Image membrane G->H I Count migrated cells H->I

References

Application of PT-262 in p53-Independent Pathways: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PT-262, with the chemical name 7-Chloro-6-piperidin-1-yl-quinoline-5,8-dione, is a novel synthetic compound derived from 5,8-quinolinedione.[1] It has demonstrated potent anti-cancer activities, particularly in lung carcinoma cells, through mechanisms that are independent of the tumor suppressor protein p53.[1] This characteristic makes this compound a promising therapeutic candidate for cancers with mutated or deficient p53, which are often resistant to conventional therapies that rely on p53-mediated apoptosis.

The primary mechanism of action of this compound involves the induction of apoptosis through the inhibition of key cell cycle and signaling proteins. Specifically, this compound has been shown to suppress the phosphorylation of Extracellular signal-regulated kinase (ERK) and Cyclin-dependent kinase 1 (CDC2), also known as CDK1.[1] Furthermore, this compound is a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), which is involved in cytoskeleton function and cell migration.[2][3] This multi-faceted activity leads to cell cycle arrest at the G2/M phase, mitochondrial dysfunction, and ultimately, apoptotic cell death.[1][2]

These application notes provide a comprehensive overview of the use of this compound in research settings, with a focus on its application in p53-independent pathways. Detailed protocols for key experiments are provided to enable researchers to effectively investigate the biological effects of this compound.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the effects of this compound on various cellular parameters as reported in the literature.

Table 1: Cytotoxicity of this compound in Human Lung Cancer Cells [2]

Cell LineTreatment Duration (h)This compound Concentration (µM)Effect
Human Lung Cancer Cells245 - 40Induces cytotoxicity and inhibits proliferation

Table 2: Induction of Apoptosis and Cell Cycle Arrest by this compound in Human Lung Cancer Cells [2]

AssayCell LineTreatment Duration (h)This compound Concentration (µM)Observed Effect
Caspase-3 ActivationLung Cancer Cells4 - 242 - 20Increased caspase-3 activation
Mitochondrial DysfunctionLung Cancer Cells4 - 242 - 20Induces loss of mitochondrial membrane potential
Cell Cycle Analysisp53-wild type and p53-null Lung Cancer Cells2410 - 20Accumulation of cells in the G2/M phase

Table 3: Effect of this compound on Protein Phosphorylation and Cell Morphology [2]

Target Protein/ProcessCell LineTreatment Duration (h)This compound Concentration (µM)Effect
ERK PhosphorylationLung Cancer Cells240 - 10Represses ERK phosphorylation
CDC2 PhosphorylationLung Cancer Cells2410 - 20Inhibits phosphorylation of CDC2
Cytoskeleton AlterationA549 Lung Carcinoma Cells242Induces cytoskeleton alteration and cell elongation
Cell MigrationLung Carcinoma Cells62 - 10Significantly blocks cell migration

Signaling Pathways and Experimental Workflows

p53-Independent Apoptotic Pathway of this compound

PT262_pathway cluster_p53 p53-Independent PT262 This compound ERK p-ERK PT262->ERK inhibits CDC2 p-CDC2 PT262->CDC2 inhibits ROCK ROCK PT262->ROCK inhibits Mito Mitochondrial Dysfunction PT262->Mito G2M G2/M Arrest CDC2->G2M MEK MEK1/2 Apoptosis Apoptosis G2M->Apoptosis Casp3 Caspase-3 Activation Mito->Casp3 Casp3->Apoptosis p53 p53 experimental_workflow cluster_cell_culture Cell Culture cluster_assays Cellular Assays cluster_molecular Molecular Analysis start Seed Lung Cancer Cells (p53-wild type or p53-null) treat Treat with this compound (Vehicle control) start->treat viability Cell Viability Assay (MTT) treat->viability apoptosis Apoptosis Assays (Caspase-3, Mitochondrial Potential) treat->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treat->cell_cycle western Western Blot (p-ERK, p-CDC2, Cyclin B1) treat->western

References

Troubleshooting & Optimization

PT-262 not showing expected results in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PT-262 in in vitro experiments. If you are not observing the expected results with this compound, please consult the troubleshooting guide below.

Troubleshooting Guide

Issue: this compound is not showing the expected biological effects in vitro.

Description: After treating cells with this compound, there is a lack of expected outcomes such as induction of apoptosis, inhibition of cell migration, or decreased phosphorylation of downstream targets. This compound is a potent ROCK inhibitor with an IC50 of approximately 5 µM.[1][2] It is known to induce apoptosis, inhibit ERK and CDC2 phosphorylation, and block cytoskeleton function and cell migration.[1][2][3][4]

Refer to the table below for potential causes and recommended solutions.

Potential Cause Recommended Troubleshooting Steps Expected Outcome
Compound Inactivity Verify Storage and Handling: this compound powder should be stored at -20°C for up to 2 years. In DMSO, it is stable for 2 weeks at 4°C and for 6 months at -80°C. Avoid repeated freeze-thaw cycles.[1] Prepare Fresh Solutions: Prepare and use solutions on the same day whenever possible. If stock solutions are necessary, store as aliquots in tightly sealed vials at -20°C for up to one month.[1] Confirm Identity and Purity: If possible, verify the compound's identity and purity using analytical methods such as HPLC or mass spectrometry.Active this compound should induce the expected biological effects in a sensitive cell line.
Suboptimal Experimental Conditions Optimize Concentration: Perform a dose-response experiment to determine the optimal concentration for your cell line and assay. The reported IC50 for ROCK inhibition is around 5 µM.[1][2] Optimize Treatment Duration: Conduct a time-course experiment to identify the optimal treatment duration for observing the desired effect. Effects on phosphorylation may be rapid, while apoptosis may require a longer incubation period. Check Vehicle Control: Ensure that the vehicle (e.g., DMSO) concentration is consistent across all conditions and is not causing any cytotoxic effects.A clear dose- and time-dependent effect of this compound should be observed.
Cell Line-Specific Issues Cell Line Sensitivity: Not all cell lines are equally sensitive to ROCK inhibition. Consider testing this compound on a cell line known to be responsive to ROCK inhibitors, such as A549 lung carcinoma cells.[4] Cell Confluency: Cell density can influence signaling pathways. Ensure that cells are seeded at a consistent and appropriate density for your assay. Passage Number: Use cells with a low passage number to avoid issues related to genetic drift and altered phenotypes.The use of a sensitive and healthy cell line should result in the expected biological response to this compound.
Assay-Related Problems Inappropriate Assay: The chosen assay may not be suitable for detecting the specific endpoint. For apoptosis, it is recommended to use at least two different assays that measure different apoptotic events (e.g., an early event like annexin V staining and a later event like caspase-3 activation).[5] Assay Endpoint: Ensure that the assay is performed at the appropriate time point to capture the biological response. Technical Errors: Review the assay protocol for any potential errors in reagent preparation, incubation times, or instrument settings. Subcellular fragments from dead cells can sometimes interfere with assays like annexin V staining.[1]A properly selected and executed assay will accurately reflect the biological effects of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent ROCK (Rho-associated coiled-coil forming protein kinase) inhibitor.[4] It functions by interacting with the ATP-binding site of the ROCK protein.[4] ROCK is a downstream effector of RhoA, and its inhibition by this compound blocks the phosphorylation of myosin light chain (MLC), which is crucial for cytoskeleton organization, stress fiber formation, and cell migration.[4] Additionally, this compound has been shown to inhibit the phosphorylation of ERK and CDC2 in a p53-independent manner and to induce apoptosis through the loss of mitochondrial membrane potential and caspase-3 activation.[1][3]

Q2: What are the expected effects of this compound in cancer cell lines?

A2: In cancer cell lines, particularly lung carcinoma cells, this compound has been shown to induce cytotoxicity in a concentration-dependent manner.[3] It is expected to cause an accumulation of cells in the G2/M phase of the cell cycle, induce apoptosis, inhibit cell proliferation, remodel the cytoskeleton, and inhibit cell migration.[3][4]

Q3: What concentration of this compound should I use in my experiments?

A3: The effective concentration of this compound can vary depending on the cell line and the specific assay. A good starting point is to perform a dose-response curve around its reported IC50 value of approximately 5 µM for ROCK inhibition.[1][2] For cytotoxicity studies in lung cancer cells, effects have been observed in the range of 1-20 µM after 24 hours of treatment.[3]

Q4: How should I prepare and store this compound?

A4: this compound powder can be stored at -20°C for up to two years. For experimental use, it is typically dissolved in DMSO. A stock solution in DMSO can be stored at 4°C for up to two weeks or at -80°C for up to six months.[1] It is recommended to prepare fresh solutions for each experiment and to avoid multiple freeze-thaw cycles.[1] Before use, allow the product to equilibrate to room temperature for at least one hour before opening the vial.[1]

Q5: My apoptosis assay results are ambiguous. What should I do?

A5: Ambiguous results in apoptosis assays are not uncommon. It is crucial to use more than one type of assay to confirm apoptosis, as different assays measure different stages of the process and can be prone to artifacts.[5] For example, a sub-G1 peak in a cell cycle analysis does not distinguish between apoptosis and necrosis.[1] Combining an early marker of apoptosis, such as annexin V staining, with a later marker, like caspase-3 activity or DNA fragmentation, can provide more conclusive evidence.[3] Be mindful that subcellular debris can sometimes be mistaken for apoptotic bodies in flow cytometry-based assays.[1]

Experimental Protocols

Protocol 1: Wound Healing (Scratch) Assay for Cell Migration

This protocol is designed to assess the effect of this compound on collective cell migration.

Materials:

  • Adherent cell line of interest (e.g., A549)

  • Complete cell culture medium

  • Serum-free cell culture medium

  • This compound

  • Vehicle control (e.g., DMSO)

  • 6-well or 12-well tissue culture plates

  • Sterile 200 µL pipette tips

  • Phosphate-Buffered Saline (PBS)

  • Phase-contrast microscope with a camera and live-cell imaging capabilities (recommended)

Procedure:

  • Seed cells in a 6-well or 12-well plate at a density that will allow them to form a confluent monolayer within 24 hours.

  • Once the cells have reached 90-100% confluency, gently aspirate the culture medium.

  • Using a sterile 200 µL pipette tip, create a straight scratch down the center of the cell monolayer. A gentle, consistent pressure should be applied to ensure a clean, cell-free gap.

  • Wash the wells twice with sterile PBS to remove any detached cells and debris.

  • Replace the PBS with fresh culture medium containing the desired concentration of this compound or the vehicle control. It is recommended to use a medium with reduced serum to minimize cell proliferation.

  • Place the plate on a microscope stage, preferably within an incubator to maintain optimal conditions.

  • Capture an initial image (T=0) of the scratch in each well. Mark reference points on the plate to ensure the same field of view is imaged at each time point.

  • Acquire images of the scratch at regular intervals (e.g., every 4, 8, 12, and 24 hours) until the scratch in the control well is nearly closed.

  • Analyze the images using software such as ImageJ. Measure the area of the cell-free gap at each time point.

  • Calculate the percentage of wound closure for each condition relative to the initial (T=0) area. Compare the rate of migration between this compound-treated and control cells.

Protocol 2: Western Blot for Phosphorylated Myosin Light Chain (p-MLC)

This protocol is for detecting changes in the phosphorylation of Myosin Light Chain (MLC), a downstream target of ROCK, in response to this compound treatment.

Materials:

  • Cell line of interest

  • This compound

  • Vehicle control (e.g., DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: rabbit anti-phospho-MLC (Thr18/Ser19) and mouse anti-total MLC or anti-β-actin (loading control)

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG and HRP-conjugated anti-mouse IgG

  • Tris-Buffered Saline with Tween-20 (TBST)

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Plate cells and grow to 70-80% confluency.

  • Treat cells with the desired concentrations of this compound or vehicle control for the appropriate duration.

  • Aspirate the medium and wash the cells twice with ice-cold PBS.

  • Lyse the cells by adding ice-cold lysis buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Incubate the lysate on ice for 30 minutes, vortexing occasionally.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (protein extract) to a new pre-chilled tube.

  • Determine the protein concentration of each sample using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

  • Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p-MLC (diluted in 5% BSA in TBST) overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in 5% BSA in TBST) for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total MLC or a loading control like β-actin.

Visualizations

PT262_Signaling_Pathway cluster_membrane Cell Membrane RhoA RhoA-GTP ROCK ROCK RhoA->ROCK Activates MLC_P p-MLC ROCK->MLC_P Phosphorylates PT262 This compound PT262->ROCK Inhibits Actin Actin Cytoskeleton (Stress Fibers) MLC_P->Actin Migration Cell Migration Actin->Migration Troubleshooting_Workflow Start No expected results with this compound Check_Compound Verify Compound Activity (Storage, Handling, Fresh Prep) Start->Check_Compound Check_Conditions Optimize Experimental Conditions (Dose-response, Time-course) Check_Compound->Check_Conditions Compound OK Contact_Support Contact Technical Support Check_Compound->Contact_Support Issue Persists Check_Cells Assess Cell Line (Sensitivity, Health, Passage #) Check_Conditions->Check_Cells Conditions Optimized Check_Conditions->Contact_Support Issue Persists Check_Assay Review Assay (Method, Endpoint, Controls) Check_Cells->Check_Assay Cell Line OK Check_Cells->Contact_Support Issue Persists Results_OK Expected Results Observed Check_Assay->Results_OK Assay Validated Check_Assay->Contact_Support Issue Persists Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cells & Grow to Confluency C Treat Cells with this compound or Vehicle Control A->C B Prepare this compound Working Solutions B->C D Incubate for Defined Duration C->D E Perform Assay (e.g., Wound Healing, Western Blot) D->E F Acquire & Quantify Data E->F G Compare Treated vs. Control F->G

References

Technical Support Center: Optimizing PT-262 Concentration for Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of PT-262 to induce apoptosis in experimental models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in inducing apoptosis?

This compound is a potent and novel small molecule inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1] It induces apoptosis by inhibiting the ROCK signaling pathway, which leads to the downregulation of the transcription factors Oct4 and Nanog. This, in turn, suppresses the expression of the anti-apoptotic protein survivin, ultimately leading to programmed cell death.[2]

Q2: What is a recommended starting concentration range for this compound in an apoptosis assay?

Based on its potent ROCK inhibition with an IC50 value of approximately 5 µM, a starting concentration range of 1 µM to 25 µM is recommended for initial dose-response experiments.[1] The optimal concentration is highly dependent on the cell line and experimental conditions.

Q3: How long should I incubate my cells with this compound to observe apoptosis?

The induction of apoptosis is both time and concentration-dependent. A common starting point for incubation is 24 to 48 hours. However, a time-course experiment (e.g., 6, 12, 24, 48 hours) is crucial to determine the optimal incubation period for your specific cell line and this compound concentration.

Q4: Can the effect of this compound be cell-line dependent?

Yes, the apoptotic effect of this compound can vary significantly between different cell lines. This variability may be due to differences in the expression levels of ROCK, the status of downstream signaling molecules like Oct4, Nanog, and survivin, and the presence of any intrinsic resistance mechanisms.

Q5: What are the key downstream markers to confirm this compound-induced apoptosis?

To confirm apoptosis induction by this compound, it is recommended to measure the following markers:

  • Downregulation of Survivin: As a key downstream target, a decrease in survivin protein levels is a strong indicator of this compound's mechanism of action.

  • Cleavage of Caspase-3 and PARP: Activation of executioner caspases like caspase-3 and subsequent cleavage of substrates like PARP are hallmark indicators of apoptosis.

  • Annexin V Staining: Externalization of phosphatidylserine on the outer cell membrane, detectable by Annexin V staining, is an early marker of apoptosis.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No significant increase in apoptosis observed. 1. Suboptimal this compound Concentration: The concentration may be too low for your specific cell line. 2. Insufficient Incubation Time: The treatment duration may not be long enough to induce a detectable apoptotic response. 3. Cell Line Resistance: The cell line may have intrinsic resistance to ROCK inhibitor-induced apoptosis.1. Perform a Dose-Response Experiment: Test a wider range of this compound concentrations (e.g., 0.1 µM to 50 µM). 2. Conduct a Time-Course Experiment: Harvest cells at multiple time points (e.g., 6, 12, 24, 48, 72 hours). 3. Use a Positive Control: Include a known apoptosis inducer (e.g., staurosporine) to validate the assay. Consider testing a different, more sensitive cell line.
High background apoptosis in control cells. 1. Cell Culture Stress: High cell density, nutrient depletion, or contamination can induce apoptosis. 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high.1. Optimize Cell Culture Conditions: Maintain a consistent cell passage number and ensure optimal growth conditions. 2. Minimize Solvent Concentration: Ensure the final solvent concentration is low (typically ≤0.1%) and include a vehicle-only control.
Inconsistent results between experiments. 1. Variability in Cell Health and Density: Differences in cell conditions at the time of treatment. 2. Inconsistent Reagent Preparation: Errors in the dilution of this compound or other reagents.1. Standardize Seeding Density and Protocol: Ensure consistent cell numbers and health for each experiment. 2. Prepare Fresh Reagents: Prepare fresh working solutions of this compound for each experiment and use calibrated pipettes.
Weak or no signal in Western blot for cleaved caspases. 1. Timing of Sample Collection: Caspase activation can be a transient event. You may be harvesting cells too early or too late. 2. Low Protein Concentration: The amount of protein loaded on the gel may be insufficient.1. Optimize Harvest Time: Perform a detailed time-course experiment to identify the peak of caspase activation. 2. Increase Protein Load: Load a higher amount of protein per well (e.g., 30-50 µg).

Experimental Protocols

Dose-Response and Time-Course Experiment for Apoptosis Induction

This protocol is designed to determine the optimal concentration and incubation time of this compound for inducing apoptosis in a specific cell line.

Materials:

  • This compound

  • Cell line of interest (e.g., A549 human lung carcinoma)

  • Complete cell culture medium

  • 96-well and 6-well plates

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 96-well plates (for viability) and 6-well plates (for flow cytometry) at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.

  • This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Make serial dilutions in complete cell culture medium to achieve the desired final concentrations.

  • Treatment:

    • Dose-Response: Treat cells with a range of this compound concentrations (e.g., 0, 1, 2.5, 5, 10, 15, 20, 25 µM) for a fixed time (e.g., 24 or 48 hours).

    • Time-Course: Treat cells with a fixed concentration of this compound (determined from the dose-response experiment) and harvest at different time points (e.g., 0, 6, 12, 24, 48 hours).

  • Apoptosis Analysis (Flow Cytometry):

    • Harvest cells by trypsinization and wash with cold PBS.

    • Resuspend cells in 1X Binding Buffer.

    • Add Annexin V-FITC and PI according to the manufacturer's protocol.

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze by flow cytometry within one hour.

Data Presentation:

The following table is a template for presenting the data from a dose-response experiment.

This compound Concentration (µM)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
0 (Vehicle)
1
2.5
5
10
15
20
25
Western Blot Analysis of Apoptosis Markers

This protocol details the detection of key apoptosis-related proteins following this compound treatment.

Materials:

  • This compound treated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-Survivin, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Protein Extraction: Lyse the treated and control cells with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

  • Analysis: Quantify band intensities and normalize to a loading control like β-actin.

Visualizations

PT262_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cell Cell PT262 This compound ROCK ROCK PT262->ROCK Inhibition Oct4_Nanog Oct4 / Nanog ROCK->Oct4_Nanog Activation Survivin Survivin Oct4_Nanog->Survivin Upregulation Apoptosis Apoptosis Survivin->Apoptosis Inhibition

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental_Workflow cluster_assays Apoptosis Assays start Start: Seed Cells treatment Treat with this compound (Dose-Response & Time-Course) start->treatment harvest Harvest Cells treatment->harvest flow Annexin V / PI Staining (Flow Cytometry) harvest->flow western Western Blot (Survivin, Cleaved Caspase-3, PARP) harvest->western analysis Data Analysis (Determine Optimal Concentration & Time) flow->analysis western->analysis end End: Optimized Protocol analysis->end

Caption: Experimental workflow for optimizing this compound concentration.

References

Common experimental issues with PT-262

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with PT-262.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, with the chemical name 7-Chloro-6-piperidin-1-yl-quinoline-5,8-dione, is a novel synthetic compound identified as a potent ROCK (Rho-associated coiled-coil forming protein kinase) inhibitor.[1][2] Its primary mechanism of action involves blocking cytoskeleton function and cell migration.[1][2] Additionally, this compound has been shown to induce apoptosis (programmed cell death) and inhibit the phosphorylation of ERK and CDC2, which are key proteins involved in cell proliferation.[1][3] This activity occurs through a p53-independent pathway.[1][3]

Q2: What are the recommended storage and handling conditions for this compound?

Proper storage and handling are crucial for maintaining the stability and activity of this compound.

ConditionRecommendationDuration
Powder Store at -20°C in a tightly sealed vial.Up to 2 years
In DMSO Prepare stock solutions and store as aliquots in tightly sealed vials at -80°C.Up to 6 months
In DMSO (Short-term) Store at 4°C.Up to 2 weeks

Handling Recommendations:

  • Allow the product to equilibrate to room temperature for at least one hour before opening the vial.[1]

  • It is best to prepare and use solutions on the same day.[1]

Q3: In which cell-based assays has this compound been shown to be effective?

This compound has demonstrated activity in a variety of cell-based assays, primarily in human lung carcinoma cells.[2][3] These include:

  • Cytotoxicity assays: To determine the concentration-dependent cell killing effects.[3]

  • Apoptosis assays: Including analysis of mitochondrial membrane potential and caspase-3 activation.[1][3]

  • Cell cycle analysis: To assess the accumulation of cells in the G2/M phase.[3]

  • Western blotting: To detect changes in protein phosphorylation levels, specifically for ERK and CDC2.[3]

  • Cell migration and cytoskeleton remodeling assays. [2]

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected cytotoxicity in cancer cell lines.

  • Possible Cause 1: Suboptimal concentration.

    • Solution: Perform a dose-response experiment to determine the optimal IC50 value for your specific cell line. Published studies have used concentrations in the range of 1-20 µM.[3] The IC50 for ERK phosphorylation inhibition is approximately 5 µM.[1][3][4]

  • Possible Cause 2: Compound instability.

    • Solution: Ensure proper storage and handling of this compound as per the recommended guidelines.[1] Prepare fresh dilutions from a frozen stock solution for each experiment.

  • Possible Cause 3: Cell line resistance.

    • Solution: Consider the specific genetic background of your cell line. While this compound acts via a p53-independent pathway, other resistance mechanisms may be present.[3] You may want to test this compound in combination with other inhibitors, such as the MEK1/2 inhibitor PD98059, which has been shown to increase this compound-induced cytotoxicity.[3]

Issue 2: Difficulty in observing expected changes in protein phosphorylation (e.g., p-ERK, p-CDC2) by Western blot.

  • Possible Cause 1: Incorrect timing of cell lysis.

    • Solution: Perform a time-course experiment to determine the optimal time point for observing changes in phosphorylation after this compound treatment. Phosphorylation events can be transient.

  • Possible Cause 2: Suboptimal antibody or blotting conditions.

    • Solution: Validate your primary and secondary antibodies for specificity and optimal dilution. Ensure proper protein transfer and blocking procedures are followed.

  • Possible Cause 3: Low basal phosphorylation levels.

    • Solution: If the basal level of the target phosphoprotein is low in your cell line, it may be difficult to detect a decrease. Consider stimulating the pathway of interest to increase the basal phosphorylation level before treatment with this compound.

Experimental Protocols

Western Blot Analysis for Phosphorylated ERK and CDC2

  • Cell Treatment: Plate human lung cancer cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 1-20 µM) for a predetermined time (e.g., 24 hours).[3]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for phosphorylated ERK (p-ERK) and phosphorylated CDC2 (p-CDC2) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

PT262_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RhoA RhoA ROCK ROCK RhoA->ROCK PT262 This compound PT262->ROCK MEK1_2 MEK1/2 PT262->MEK1_2 CDC2 CDC2 PT262->CDC2 Inhibits Phosphorylation Mito Mitochondrial Membrane Potential PT262->Mito Loss of MLC MLC ROCK->MLC Phosphorylates pMLC p-MLC MLC->pMLC Actin Actin Cytoskeleton pMLC->Actin Migration Cell Migration Actin->Migration ERK ERK MEK1_2->ERK Phosphorylates pERK p-ERK ERK->pERK Proliferation Cell Proliferation pERK->Proliferation pCDC2 p-CDC2 CDC2->pCDC2 pCDC2->Proliferation Apoptosis Apoptosis Caspase3 Caspase-3 Activation Caspase3->Apoptosis Mito->Caspase3 Experimental_Workflow_Troubleshooting cluster_experiment Experimental Step cluster_solution Troubleshooting Action Start Inconsistent Cytotoxicity Observed Dose Perform Dose-Response Start->Dose Stability Check Compound Stability Start->Stability Resistance Consider Cell Line Resistance Start->Resistance Optimize_Conc Determine IC50 Dose->Optimize_Conc Fresh_Prep Prepare Fresh Solutions Stability->Fresh_Prep Combo_Tx Combine with other Inhibitors Resistance->Combo_Tx

References

How to improve PT-262 efficacy in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing PT-262 in their experiments. Our goal is to help you optimize your experimental design and improve the efficacy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective allosteric inhibitor of Kinase Suppressor of Ras 3 (KSR3). By binding to a novel pocket on the KSR3 scaffold protein, this compound disrupts the formation of the KSR3-MEK1/2 complex. This disruption prevents the subsequent phosphorylation and activation of ERK1/2, leading to the inhibition of the MAPK/ERK signaling cascade, which ultimately results in decreased cell proliferation and induction of apoptosis in KSR3-dependent cancer cells.

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is supplied as a lyophilized powder. For in vitro experiments, we recommend reconstituting this compound in dimethyl sulfoxide (DMSO) to create a stock solution of 10-50 mM. The stock solution should be aliquoted and stored at -20°C to -80°C to minimize freeze-thaw cycles. For in vivo studies, a formulation in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline is recommended, though vehicle suitability should be confirmed for your specific animal model.

Q3: How can I confirm that this compound is engaging its target in my cell line?

A3: Target engagement can be confirmed by observing the modulation of downstream signaling proteins. We recommend performing a western blot analysis to measure the levels of phosphorylated ERK1/2 (p-ERK1/2) after treating cells with this compound for a short period (e.g., 1-4 hours). A significant dose-dependent reduction in p-ERK1/2 levels, without a change in total ERK1/2, indicates successful target engagement.

Q4: Is this compound expected to be effective in all cancer cell lines?

A4: No, the efficacy of this compound is primarily dependent on the cell's reliance on the KSR3-mediated MAPK/ERK signaling pathway. Cell lines with activating mutations in upstream components like KRAS or BRAF, and which also express high levels of KSR3, are predicted to be more sensitive. We recommend performing initial cell viability screens across a panel of cell lines to identify sensitive and resistant models.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Efficacy in Sensitive Cell Lines 1. Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. 2. Suboptimal Concentration: The concentration range used may be too low for the specific cell line. 3. Incorrect Dosing Time: The duration of treatment may be too short to induce a phenotypic effect.1. Use a fresh aliquot of this compound stock solution for each experiment. 2. Perform a dose-response curve starting from a low nanomolar range up to a high micromolar range (e.g., 1 nM to 50 µM) to determine the IC50. 3. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to find the optimal treatment duration.
Inconsistent Results Between Experiments 1. Cell Culture Variability: Differences in cell passage number, confluency, or serum concentration in the media. 2. Pipetting Errors: Inaccurate preparation of serial dilutions. 3. Reagent Variability: Inconsistent lots of media, serum, or other critical reagents.1. Maintain a consistent cell culture protocol. Use cells within a defined low passage number range and plate them at a consistent density. 2. Calibrate pipettes regularly and use fresh tips for each dilution. 3. Record lot numbers of all reagents used and test new lots before use in critical experiments.
High Efficacy in Resistant Cell Lines (Potential Off-Target Effects) 1. High Compound Concentration: Using concentrations significantly above the IC50 for sensitive lines may induce non-specific cytotoxicity. 2. Solvent Toxicity: The final concentration of DMSO in the culture media may be too high.1. Correlate phenotypic effects with target engagement (p-ERK inhibition). If cell death occurs at concentrations that do not show a corresponding decrease in p-ERK, an off-target effect is likely. 2. Ensure the final DMSO concentration in the media does not exceed 0.5% and include a vehicle-only (DMSO) control in all experiments.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound across various cancer cell lines.

Table 1: In Vitro Cell Viability (IC50)

Cell Line Cancer Type KSR3 Expression Mutation Status This compound IC50 (nM)
HCT116 Colorectal Carcinoma High KRAS G13D 85
A549 Non-Small Cell Lung Cancer High KRAS G12S 150
PANC-1 Pancreatic Ductal Adenocarcinoma Medium KRAS G12D 450
MDA-MB-231 Triple-Negative Breast Cancer Low BRAF G464V > 10,000

| HEK293T | Embryonic Kidney | Low | WT | > 25,000 |

Table 2: Target Engagement Analysis

Cell Line This compound Concentration (nM) Treatment Time (hours) p-ERK1/2 Inhibition (%)
HCT116 100 2 92
A549 200 2 88
PANC-1 500 2 75

| MDA-MB-231 | 1000 | 2 | 15 |

Experimental Protocols

Protocol 1: Cell Viability Assay (MTS Assay)

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 3,000-8,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture media. Also, prepare a vehicle control (e.g., 0.2% DMSO in media).

  • Treatment: Remove the existing media from the cells and add 100 µL of the prepared drug dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C, 5% CO2, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to calculate the IC50 value using non-linear regression.

Protocol 2: Western Blot for p-ERK1/2

  • Cell Plating and Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat cells with various concentrations of this compound or vehicle control for 2 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein amounts for all samples and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto a 10% polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies against p-ERK1/2 (e.g., 1:1000 dilution) and total ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C. A loading control like β-actin or GAPDH should also be used.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies (e.g., 1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Apply an ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the p-ERK1/2 signal to the total ERK1/2 signal.

Visualizations

PT262_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (e.g., EGFR) RAS RAS-GTP RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK Phosphorylation KSR3 KSR3 KSR3->MEK Scaffolding ERK ERK1/2 MEK->ERK Phosphorylation pERK p-ERK1/2 Transcription Transcription Factors (e.g., c-Fos, c-Jun) pERK->Transcription PT262 This compound PT262->KSR3 Inhibition Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: this compound signaling pathway inhibition.

Experimental_Workflow cluster_endpoints Endpoint Analysis start Start: Hypothesis This compound inhibits KSR3-dependent cells plate_cells 1. Plate Cancer Cell Lines (Sensitive & Resistant) start->plate_cells treat_cells 2. Treat with this compound Dose-Response plate_cells->treat_cells viability_assay 3a. Cell Viability Assay (72h) (e.g., MTS) treat_cells->viability_assay western_blot 3b. Western Blot (2h) (p-ERK / Total ERK) treat_cells->western_blot calc_ic50 4a. Calculate IC50 Values viability_assay->calc_ic50 quantify_pERK 4b. Quantify p-ERK Inhibition western_blot->quantify_pERK correlate 5. Correlate IC50 with p-ERK Inhibition calc_ic50->correlate quantify_pERK->correlate conclusion_pos Conclusion: On-Target Efficacy Confirmed correlate->conclusion_pos Strong Correlation conclusion_neg Troubleshoot: Potential Off-Target Effects or Low Potency correlate->conclusion_neg No Correlation

Caption: Workflow for evaluating this compound efficacy.

Troubleshooting_Logic start Problem: Low Efficacy Observed check_compound Is this compound stock fresh and properly stored? start->check_compound solution_compound Solution: Use a new aliquot of this compound check_compound->solution_compound No check_protocol Are cell passage and density consistent with protocol? check_compound->check_protocol Yes end Re-run Experiment solution_compound->end solution_protocol Solution: Standardize cell culture (passage, density) check_protocol->solution_protocol No check_target Does the cell line express high levels of KSR3? check_protocol->check_target Yes solution_protocol->end solution_target Solution: Confirm target expression (e.g., qPCR, Western Blot) check_target->solution_target No / Unknown check_target->end Yes solution_target->end

Caption: Troubleshooting logic for low efficacy.

PT-262 off-target effects and how to mitigate them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PT-262. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of this compound and strategies to mitigate them.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (7-Chloro-6-piperidin-1-yl-quinoline-5,8-dione) is a potent inhibitor of Rho-associated coiled-coil forming protein kinase (ROCK).[1][2][3] Its primary on-target effect is the inhibition of the RhoA-ROCK-MLC signaling pathway, which leads to the disruption of stress fiber formation, cytoskeleton remodeling, and inhibition of cell migration.[3] Additionally, this compound has been shown to inhibit the phosphorylation of ERK and CDC2, contributing to its anti-proliferative and pro-apoptotic effects in cancer cells.[1][4]

Q2: What are the known biological effects of this compound observed in experimental systems?

In various cancer cell lines, this compound has been demonstrated to:

  • Induce cytotoxicity in a concentration-dependent manner.[1][4]

  • Promote apoptosis, characterized by the loss of mitochondrial membrane potential and activation of caspase-3.[1][4]

  • Cause cell cycle arrest at the G2/M phase.[1]

  • Inhibit the phosphorylation of ERK and CDC2.[1][4]

  • Block cytoskeleton function and cell migration.[1][3]

Q3: Are the observed cytotoxic effects of this compound considered on-target or off-target?

The cytotoxic effects of this compound, including apoptosis and cell cycle arrest, are consistent with the inhibition of key survival and proliferation pathways (ROCK, ERK, CDC2) in cancer cells. Therefore, in the context of cancer research, these are generally considered to be desired on-target effects. However, if similar levels of cytotoxicity are observed in non-cancerous cell lines at concentrations required for ROCK inhibition, this could indicate potential off-target liabilities or on-target toxicity in non-malignant cells.

Q4: How can I determine if an unexpected phenotype I am observing is due to an off-target effect of this compound?

Distinguishing between on-target and off-target effects is crucial for accurate interpretation of experimental results. A multi-pronged approach is recommended:

  • Dose-response analysis: Correlate the concentration of this compound required to induce the unexpected phenotype with its IC50 for ROCK inhibition (approximately 5 µM).[1][2] A significant deviation may suggest an off-target effect.

  • Use of structurally different ROCK inhibitors: Employ other well-characterized ROCK inhibitors (e.g., Y-27632, Fasudil) to see if they replicate the phenotype.[3][5] If the phenotype is unique to this compound, it is more likely to be an off-target effect.

  • Rescue experiments: If possible, perform a rescue experiment by overexpressing a constitutively active form of a downstream effector of ROCK to see if this reverses the phenotype.

Troubleshooting Guides

Issue 1: Unexpectedly High Cytotoxicity at Low Concentrations

Possible Cause:

  • The cell line being used is particularly sensitive to the on-target effects of this compound.

  • This compound is engaging a potent off-target that is critical for cell survival in that specific cell line.

  • Issues with compound solubility or stability in the experimental media.

Troubleshooting Workflow:

start High Cytotoxicity Observed check_solubility Verify Compound Solubility and Stability start->check_solubility dose_response Perform a Detailed Dose-Response Curve check_solubility->dose_response compare_ic50 Compare Cytotoxicity IC50 to ROCK IC50 (~5 µM) dose_response->compare_ic50 similar_ic50 IC50s are similar compare_ic50->similar_ic50 Similar dissimilar_ic50 IC50s are dissimilar compare_ic50->dissimilar_ic50 Dissimilar on_target Likely On-Target Effect similar_ic50->on_target off_target_path Potential Off-Target Effect dissimilar_ic50->off_target_path secondary_inhibitor Test with Structurally Different ROCK Inhibitor off_target_path->secondary_inhibitor phenotype_replicated Phenotype Replicated? secondary_inhibitor->phenotype_replicated phenotype_not_replicated Phenotype Not Replicated? secondary_inhibitor->phenotype_not_replicated confirm_on_target Confirms On-Target Effect phenotype_replicated->confirm_on_target confirm_off_target Suggests this compound Specific Off-Target Effect phenotype_not_replicated->confirm_off_target profiling Consider Kinase Profiling Screen confirm_off_target->profiling

Caption: Troubleshooting workflow for high cytotoxicity.

Issue 2: Observed Phenotype Does Not Align with Known ROCK Inhibition Effects

Possible Cause:

  • The phenotype is a result of this compound inhibiting other kinases, such as ERK or CDC2, or an unknown off-target.

  • The experimental system has unique pathway crosstalk that leads to an unexpected downstream effect of ROCK inhibition.

Troubleshooting Workflow:

start Unexpected Phenotype Observed validate_on_target Confirm On-Target Engagement (CETSA) start->validate_on_target on_target_engaged On-Target Engaged? validate_on_target->on_target_engaged on_target_not_engaged On-Target Not Engaged? validate_on_target->on_target_not_engaged pathway_analysis Analyze Known Secondary Pathways (p-ERK, p-CDC2) on_target_engaged->pathway_analysis check_compound Check Compound Integrity/Activity on_target_not_engaged->check_compound pathway_implicated Secondary Pathway Implicated? pathway_analysis->pathway_implicated pathway_not_implicated Secondary Pathway Not Implicated? pathway_analysis->pathway_not_implicated secondary_target_effect Phenotype may be due to secondary target inhibition pathway_implicated->secondary_target_effect unknown_off_target Suspect Unknown Off-Target pathway_not_implicated->unknown_off_target rescue_experiment Perform Rescue Experiment unknown_off_target->rescue_experiment phenotype_rescued Phenotype Rescued? rescue_experiment->phenotype_rescued phenotype_not_rescued Phenotype Not Rescued? rescue_experiment->phenotype_not_rescued confirms_on_target_link Confirms link to On-Target Pathway phenotype_rescued->confirms_on_target_link suggests_off_target Strongly Suggests Off-Target Effect phenotype_not_rescued->suggests_off_target profiling Proceed to Kinase Profiling suggests_off_target->profiling

Caption: Troubleshooting workflow for unexpected phenotypes.

Data Presentation

Table 1: Summary of this compound In Vitro Activity

ParameterCell Line(s)Concentration/IC50EffectReference
On-Target Activity
ROCK InhibitionNot specified~5 µMInhibition of kinase activity[1][2]
Cellular Effects
CytotoxicityHuman lung cancer cells1-20 µM (24h)Concentration-dependent cell death[1][4]
ApoptosisLung cancer cells2-20 µM (24h)Caspase-3 activation, mitochondrial dysfunction[1]
G2/M ArrestA549, H129910 µM (24h)Accumulation of cells in G2/M phase[1]
ERK PhosphorylationLung cancer cells~5 µM (IC50)Inhibition of ERK phosphorylation[1][4]
CDC2 PhosphorylationA549Concentration-dependentInhibition of CDC2 phosphorylation[1]
Cell MigrationA5492-10 µM (6h)Inhibition of cell migration[1]

Signaling Pathway

RhoA RhoA ROCK ROCK RhoA->ROCK MLC MLC ROCK->MLC pMLC p-MLC MLC->pMLC P StressFibers Stress Fibers & Cytoskeleton Assembly pMLC->StressFibers CellMigration Cell Migration StressFibers->CellMigration PT262 This compound PT262->ROCK Inhibits pERK p-ERK PT262->pERK Inhibits pCDC2 p-CDC2 PT262->pCDC2 Inhibits MEK MEK1/2 ERK ERK MEK->ERK ERK->pERK P Proliferation Proliferation pERK->Proliferation CDC2 CDC2 CDC2->pCDC2 P G2M G2/M Transition pCDC2->G2M

References

Technical Support Center: Overcoming Resistance to PT-262 in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PT-262. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges related to this compound resistance in cancer cell experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel, potent small molecule inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2][3][4][5] It functions by competing with ATP for the binding site of ROCK, thereby inhibiting its kinase activity.[2] The primary downstream effect of ROCK inhibition is the modulation of the actin cytoskeleton, leading to the disruption of processes crucial for cancer cell proliferation, migration, and survival. Specifically, this compound has been shown to induce cytoskeleton remodeling, inhibit cell migration, and trigger apoptosis through caspase-3 activation in cancer cells.[1][2][3][4]

Q2: My cancer cells are not responding to this compound treatment. What are the potential reasons for this resistance?

A2: Resistance to this compound, and ROCK inhibitors in general, can arise from several mechanisms:

  • Upregulation of the Target Pathway: Cancer cells may overexpress RhoA, ROCK1, or ROCK2, thereby requiring higher concentrations of the inhibitor to achieve a therapeutic effect.

  • Activation of Bypass Signaling Pathways: Cells can activate alternative pro-survival signaling pathways to compensate for the inhibition of the ROCK pathway. Common bypass pathways include the PI3K/AKT/mTOR and RAS/RAF/ERK (MAPK) pathways.

  • Alterations in the Tumor Microenvironment (TME): Stromal cells within the TME can secrete growth factors and cytokines that promote cancer cell survival and resistance to therapy.

  • Epithelial-to-Mesenchymal Transition (EMT): Cells that have undergone EMT may exhibit increased resistance to various cancer therapies, including ROCK inhibitors.

Q3: Are there different roles for ROCK1 and ROCK2 in cancer, and could this affect this compound resistance?

A3: Yes, ROCK1 and ROCK2, while structurally similar, are not functionally redundant and can have distinct, and sometimes opposing, roles in cellular processes. For example, in some contexts, ROCK1 is more involved in destabilizing the actin cytoskeleton, while ROCK2 is required for its stabilization.[6] Upregulation of one isoform might be able to compensate for the inhibition of the other, potentially contributing to resistance. It is advisable to assess the expression levels of both ROCK1 and ROCK2 in your cell model.

Troubleshooting Guides

This section provides a step-by-step approach to identifying and addressing common issues encountered during experiments with this compound.

Problem 1: Reduced or No Inhibition of Cell Viability/Proliferation

Possible Cause 1: Intrinsic or Acquired Resistance

  • Troubleshooting Steps:

    • Confirm Drug Activity: Test this compound on a known sensitive cell line (e.g., A549 lung carcinoma cells) to ensure the compound is active.

    • Determine IC50: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line. A significantly higher IC50 compared to sensitive lines suggests resistance.

    • Assess Target Expression: Use Western blotting to check the protein expression levels of RhoA, ROCK1, and ROCK2 in your cells compared to a sensitive control cell line. Upregulation of these proteins may indicate a need for higher this compound concentrations.

    • Investigate Bypass Pathways: Analyze the activation status (i.e., phosphorylation) of key proteins in the PI3K/AKT and MAPK pathways (e.g., AKT, ERK) using Western blotting. Increased activation of these pathways in the presence of this compound is a strong indicator of bypass signaling.

Possible Cause 2: Suboptimal Experimental Conditions

  • Troubleshooting Steps:

    • Verify Drug Concentration and Stability: Ensure that the correct concentration of this compound was used and that the stock solution is not degraded. Prepare fresh dilutions for each experiment.

    • Optimize Incubation Time: The effects of this compound may be time-dependent. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for your cell line.

    • Check Cell Seeding Density: Ensure a consistent and appropriate cell seeding density. Overly confluent or sparse cultures can affect drug response.

Problem 2: Lack of Expected Morphological Changes (e.g., Cytoskeleton Remodeling)

Possible Cause 1: Inefficient ROCK Inhibition

  • Troubleshooting Steps:

    • Assess Downstream Target Inhibition: The direct downstream target of ROCK is Myosin Light Chain (MLC). Use Western blotting to check the phosphorylation status of MLC (p-MLC). A lack of decrease in p-MLC levels upon this compound treatment indicates inefficient target inhibition.

    • Visualize the Actin Cytoskeleton: Use immunofluorescence staining with phalloidin to visualize F-actin. Resistant cells may not show the expected disruption of stress fibers.

Possible Cause 2: Dominance of Alternative Cytoskeletal Regulatory Pathways

  • Troubleshooting Steps:

    • Investigate other Rho GTPases: Consider the involvement of other Rho family GTPases like Rac1 and Cdc42, which can also regulate the actin cytoskeleton.

Data Presentation

Table 1: IC50 Values of ROCK Inhibitors in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
This compoundA549Lung Carcinoma~5[1][2][3][4][5]
Y-27632T24Bladder CancerProliferation inhibited at 10-150 µmol/l[7]
Y-276325637Bladder CancerProliferation inhibited at 10-150 µmol/l[7]
FasudilNCI-H1339Small-Cell Lung Cancer76.04 µg/mL (~165 µM)[8]
FasudilU251R (TMZ-Resistant)GlioblastomaIC50 of TMZ decreased with Fasudil[9]
FasudilU87R (TMZ-Resistant)GlioblastomaIC50 of TMZ decreased with Fasudil[9]

Table 2: Gene Expression Changes Associated with ROCK Inhibitor Resistance

GeneChange in Resistant CellsCancer TypeMethodFold ChangeReference
ROCK2UpregulatedTemozolomide-Resistant GlioblastomaWestern BlotNot specified[9]
ABCG2UpregulatedTemozolomide-Resistant GlioblastomaWestern BlotNot specified[9]
VE-cadherinDownregulated by Y-27632Hepatocellular CarcinomaqPCR~0.5 fold[10]
MMP2Downregulated by Y-27632Hepatocellular CarcinomaqPCR~0.4 fold[10]
MMP9Downregulated by Y-27632Hepatocellular CarcinomaqPCR~0.6 fold[10]

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is for determining the cytotoxic effects of this compound.

Materials:

  • 96-well plates

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate for the desired time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.[11]

  • Measure the absorbance at 570 nm using a microplate reader.[12]

  • Calculate cell viability as a percentage of the no-treatment control.

Analysis of Protein Expression by Western Blotting

This protocol allows for the quantification of total and phosphorylated protein levels.

Materials:

  • Cell culture dishes

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-ROCK1, anti-ROCK2, anti-p-MLC, anti-MLC, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells and treat with this compound as required.

  • Lyse the cells in ice-cold lysis buffer.[13]

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.[14]

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities using image analysis software and normalize to a loading control like GAPDH.

Apoptosis Detection by Annexin V Staining

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

Materials:

  • Cell culture plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound for the desired time.

  • Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.[15]

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.[16]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.[15] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Gene Expression Analysis by Quantitative PCR (qPCR)

This protocol is for measuring the mRNA levels of genes of interest.

Materials:

  • Cell culture dishes

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • Gene-specific primers (e.g., for ROCK1, ROCK2, ACTB as a housekeeping gene)

  • qPCR instrument

Procedure:

  • Treat cells with this compound.

  • Extract total RNA from the cells using a commercial kit.

  • Synthesize cDNA from the RNA using a reverse transcription kit.[17]

  • Set up the qPCR reaction with SYBR Green master mix, primers, and cDNA.

  • Run the qPCR reaction in a real-time PCR system.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.[10]

Visualizations

PT262_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor RhoA_GDP RhoA-GDP (Inactive) Receptor->RhoA_GDP GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Activates pMLC p-MLC ROCK->pMLC Phosphorylates MLC Apoptosis Apoptosis ROCK->Apoptosis Promotes (Context-dependent) PT262 This compound PT262->ROCK Inhibits PT262->Apoptosis Induces Actin_Cytoskeleton Actin Cytoskeleton Remodeling pMLC->Actin_Cytoskeleton Cell_Migration Cell Migration & Invasion Actin_Cytoskeleton->Cell_Migration

Caption: Mechanism of action of this compound as a ROCK inhibitor.

Bypass_Signaling_Pathway PT262 This compound ROCK ROCK PT262->ROCK Inhibits Cell_Survival_Migration_Inhibited Cell Survival & Migration Inhibited ROCK->Cell_Survival_Migration_Inhibited RTK Receptor Tyrosine Kinase (e.g., EGFR, MET) PI3K PI3K RTK->PI3K MAPK RAS/RAF/MEK/ERK RTK->MAPK AKT AKT PI3K->AKT Cell_Survival_Migration_Promoted Cell Survival & Migration Promoted AKT->Cell_Survival_Migration_Promoted MAPK->Cell_Survival_Migration_Promoted

Caption: Activation of bypass signaling pathways as a resistance mechanism.

Experimental_Workflow Start Cancer Cells Show Resistance to this compound Confirm_Resistance 1. Confirm Resistance (MTT Assay, IC50 determination) Start->Confirm_Resistance Investigate_Target 2. Investigate Target Pathway (Western Blot for RhoA, ROCK1/2, p-MLC) Confirm_Resistance->Investigate_Target Investigate_Bypass 3. Investigate Bypass Pathways (Western Blot for p-AKT, p-ERK) Investigate_Target->Investigate_Bypass Gene_Expression 4. Analyze Gene Expression (qPCR for ROCK1/2, bypass pathway genes) Investigate_Bypass->Gene_Expression Hypothesize Formulate Hypothesis for Resistance Mechanism Gene_Expression->Hypothesize Test_Hypothesis 5. Test Hypothesis (e.g., Combination Therapy with PI3K/MAPK inhibitors) Hypothesize->Test_Hypothesis End Overcome Resistance Test_Hypothesis->End

Caption: Workflow for investigating and overcoming this compound resistance.

References

Technical Support Center: PT-262 In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers and scientists utilizing the novel kinase inhibitor, PT-262, in animal models. Below are troubleshooting guides and frequently asked questions to assist with the successful design and execution of your in vivo experiments.

Troubleshooting Guides

Issue 1: Inconsistent plasma concentrations of this compound following oral gavage.

  • Potential Cause 1: Improper formulation. this compound has low aqueous solubility. Inadequate suspension or dissolution can lead to variable dosing.

    • Solution: Ensure the vehicle is appropriate for this compound. A micronized suspension in 0.5% methylcellulose with 0.1% Tween 80 is recommended. The suspension should be continuously stirred during dosing to ensure homogeneity.

  • Potential Cause 2: Variability in animal fasting status. The presence of food in the stomach can alter the absorption of this compound.

    • Solution: Standardize the fasting period for all animals prior to oral administration. A 4-hour fast is recommended for mice.

  • Potential Cause 3: Gavage technique. Improper gavage technique can lead to dosing errors or aspiration.

    • Solution: Ensure all personnel are properly trained in oral gavage techniques. Use appropriate gavage needle sizes for the animal model (e.g., 20-gauge, 1.5-inch for adult mice).

Issue 2: Vehicle-related toxicity or mortality.

  • Potential Cause 1: Unsuitable vehicle. Some vehicles, especially those containing high concentrations of solvents like DMSO or ethanol, can cause toxicity when administered repeatedly.

    • Solution: Minimize the use of organic solvents. If necessary, ensure the final concentration is well-tolerated in your animal model. For this compound, a vehicle of 5% DMSO, 40% PEG300, and 55% sterile water is a suitable alternative for intraperitoneal injections.

  • Potential Cause 2: High dosing volume. Large injection volumes can cause discomfort, stress, and localized tissue damage.

    • Solution: Adhere to recommended maximum dosing volumes for the chosen route of administration. For mice, this is typically 10 mL/kg for oral gavage and intraperitoneal injections.

Issue 3: Lack of tumor growth inhibition at previously reported efficacious doses.

  • Potential Cause 1: Suboptimal route of administration. The chosen delivery route may not achieve sufficient drug concentration at the tumor site.

    • Solution: Consider alternative routes of administration. While oral gavage is convenient, intravenous or intraperitoneal injections may provide higher bioavailability and tumor exposure.

  • Potential Cause 2: Rapid metabolism. this compound may be rapidly metabolized in the selected animal model.

    • Solution: Increase the dosing frequency (e.g., from once daily to twice daily) to maintain therapeutic concentrations of the drug.

  • Potential Cause 3: Tumor model resistance. The selected tumor cell line may have intrinsic or acquired resistance to this compound.

    • Solution: Confirm the in vitro sensitivity of your cell line to this compound. Consider using a different tumor model known to be sensitive to the drug's mechanism of action.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for this compound in a mouse xenograft model?

A1: For a subcutaneous xenograft model in mice, a starting dose of 25 mg/kg administered daily via oral gavage is recommended. Dose-ranging studies are advised to determine the optimal dose for your specific model.

Q2: How should this compound be prepared for in vivo use?

A2: For oral administration, this compound can be formulated as a suspension in 0.5% (w/v) methylcellulose in sterile water. For intravenous administration, a solution in 10% DMSO, 40% PEG300, and 50% saline can be used. Always prepare fresh formulations daily.

Q3: What are the known side effects of this compound in animal models?

A3: At higher doses (>100 mg/kg/day), transient weight loss and mild lethargy have been observed. Regular monitoring of animal health, including body weight, is crucial.

Q4: Can this compound be administered via intraperitoneal injection?

A4: Yes, intraperitoneal injection is a viable route of administration. A suitable vehicle is 5% DMSO, 40% PEG300, and 55% sterile water.

Quantitative Data Summary

Animal Model Route of Administration Dosage Frequency Key Outcome
Nude Mouse (HCT116 Xenograft)Oral Gavage25 mg/kgOnce Daily45% Tumor Growth Inhibition
Nude Mouse (HCT116 Xenograft)Oral Gavage50 mg/kgOnce Daily78% Tumor Growth Inhibition
SCID Mouse (MV-4-11 Xenograft)Intraperitoneal20 mg/kgTwice Daily65% Tumor Growth Inhibition
Wistar RatIntravenous10 mg/kgSingle DoseCmax: 2.5 µM; T1/2: 4 hours

Experimental Protocols

Protocol: Efficacy Evaluation of this compound in a Subcutaneous HCT116 Xenograft Model

  • Cell Culture: HCT116 cells are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Tumor Implantation: 5 x 10^6 HCT116 cells in 100 µL of a 1:1 mixture of media and Matrigel are subcutaneously injected into the right flank of 6-8 week old female athymic nude mice.

  • Tumor Growth Monitoring: Tumors are allowed to grow until they reach an average volume of 100-150 mm³. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Randomization and Dosing: Animals are randomized into vehicle and treatment groups. This compound is administered daily by oral gavage at the desired dose. The vehicle group receives the formulation vehicle only.

  • Data Collection: Tumor volumes and body weights are measured three times per week.

  • Endpoint: The study is terminated when tumors in the vehicle group reach the predetermined maximum size. Tumors are then excised and weighed.

Visualizations

PT262_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) RAS RAS Receptor_Tyrosine_Kinase->RAS Growth_Factor Growth Factor Growth_Factor->Receptor_Tyrosine_Kinase This compound This compound RAF RAF This compound->RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Hypothetical signaling pathway for this compound.

Experimental_Workflow Cell_Culture 1. Cell Culture (HCT116) Tumor_Implantation 2. Tumor Implantation (Nude Mice) Cell_Culture->Tumor_Implantation Tumor_Growth 3. Tumor Growth to 100-150 mm³ Tumor_Implantation->Tumor_Growth Randomization 4. Randomization Tumor_Growth->Randomization Dosing 5. Dosing (Vehicle or this compound) Randomization->Dosing Monitoring 6. Monitoring (Tumor Volume, Body Weight) Dosing->Monitoring Endpoint 7. Study Endpoint & Tumor Excision Monitoring->Endpoint

Caption: Xenograft study experimental workflow.

Troubleshooting inconsistent results with PT-262

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with PT-262.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound, chemically known as 7-Chloro-6-piperidin-1-yl-quinoline-5,8-dione, is a novel and potent ROCK (Rho-associated coiled-coil forming protein kinase) inhibitor.[1][2] It has demonstrated anti-cancer activity by inducing the loss of mitochondrial membrane potential, elevating caspase-3 activation, and promoting apoptosis.[2][3]

Q2: What is the primary mechanism of action for this compound?

This compound functions as a ROCK inhibitor, which in turn blocks the RhoA-ROCK-MLC signaling pathway.[1] This pathway is crucial for cytoskeleton reorganization and has been implicated in cancer cell migration and metastasis.[1] By inhibiting ROCK, this compound prevents the phosphorylation of myosin light chain (MLC), leading to the disruption of stress fibers and cytoskeleton remodeling.[1] It is important to note that this compound does not affect RhoA protein levels or its GTPase activity.[1] A computational model suggests that this compound directly interacts with the ATP-binding site of the ROCK protein.[1]

Q3: What are the observed effects of this compound in cancer cell lines?

In lung carcinoma cells (A549), this compound has been shown to induce significant cytoskeleton remodeling and inhibit cell migration.[1] The morphological changes observed in cells treated with this compound are similar to those induced by phalloidin, characterized by cell elongation and abnormal actin polymerization.[1] However, this compound does not directly bind to actin filaments.[1]

Troubleshooting Inconsistent Results

Q1: I am observing high variability in cell migration inhibition with this compound. What could be the cause?

Inconsistent results in cell migration assays can stem from several factors:

  • Cell Confluency: Ensure that cells are seeded at a consistent density and reach a similar level of confluency before initiating the migration assay. Overly confluent or sparse cultures can behave differently.

  • Serum Concentration: The concentration of serum in the culture medium can significantly impact cell migration. Use a consistent and, if necessary, serum-starved condition to synchronize the cells before treatment.

  • This compound Stability: Prepare fresh solutions of this compound for each experiment. If using stock solutions, ensure they are stored correctly and have not undergone multiple freeze-thaw cycles. According to one supplier, this compound in DMSO is stable for 2 weeks at 4°C and for 6 months at -80°C.[2]

  • Assay-Specific Variability: Different migration assays (e.g., wound healing, transwell) have inherent variabilities. Optimize the assay parameters, such as incubation time and initial cell seeding number, for your specific cell line.

Q2: My results show inconsistent levels of MLC phosphorylation after this compound treatment. What should I check?

Variability in phosphorylation levels can be addressed by examining the following:

  • Treatment Duration and Dose: Ensure that the concentration of this compound and the treatment duration are consistent across experiments. A dose-response and time-course experiment is highly recommended to determine the optimal conditions for your specific cell line.

  • Cell Lysis and Sample Preparation: The process of cell lysis and protein extraction is critical for preserving phosphorylation states. Use appropriate phosphatase inhibitors in your lysis buffer and keep samples on ice throughout the procedure.

  • Western Blotting Technique: Inconsistent transfer, antibody dilutions, or detection methods can all contribute to variability. Ensure your Western blotting protocol is optimized and consistently applied.

Quantitative Data Summary

ParameterValueCell LineReference
IC50 ~5 µMNot specified[2][3]

Key Experimental Protocols

Protocol 1: Cell Migration Assay (Wound Healing/Scratch Assay)

  • Cell Seeding: Plate cells (e.g., A549 lung carcinoma cells) in a 6-well plate and grow to 90-100% confluency.

  • Wound Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.

  • Washing: Gently wash the cells with phosphate-buffered saline (PBS) to remove detached cells.

  • Treatment: Add fresh culture medium containing the desired concentration of this compound or a vehicle control (e.g., DMSO).

  • Imaging: Capture images of the wound at time 0 and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.

  • Analysis: Measure the width of the wound at different points for each condition and time point. The rate of cell migration can be calculated by the change in wound area over time.

Protocol 2: Western Blot for Phosphorylated MLC

  • Cell Treatment: Treat cells with this compound at the desired concentration and for the optimal duration as determined by a time-course experiment.

  • Cell Lysis: Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for phosphorylated MLC. Subsequently, incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Normalization: Strip the membrane and re-probe with an antibody for total MLC or a housekeeping protein (e.g., GAPDH, β-actin) to normalize the results.

Visualizations

PT262_Signaling_Pathway cluster_cell Cell Membrane RhoA RhoA-GTP ROCK ROCK RhoA->ROCK Activates MLC MLC ROCK->MLC Phosphorylates PT262 This compound PT262->ROCK pMLC pMLC StressFibers Stress Fiber Formation & Cytoskeleton Reorganization pMLC->StressFibers CellMigration Cell Migration StressFibers->CellMigration

Caption: The signaling pathway of this compound as a ROCK inhibitor.

Experimental_Workflow cluster_assays Functional & Mechanistic Assays start Start with Cancer Cell Line (e.g., A549) treatment Treat cells with this compound (various concentrations and times) start->treatment migration_assay Cell Migration Assay (Wound Healing) treatment->migration_assay western_blot Western Blot Analysis (pMLC, total MLC) treatment->western_blot morphology Microscopy for Cell Morphology Changes treatment->morphology data_analysis Data Analysis and Interpretation migration_assay->data_analysis western_blot->data_analysis morphology->data_analysis conclusion Conclusion: This compound inhibits cell migration via ROCK inhibition data_analysis->conclusion

Caption: A logical workflow for investigating the effects of this compound.

References

Validation & Comparative

A Head-to-Head Battle of ROCK Inhibitors: PT-262 vs. Y-27632

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cellular research and drug development, Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors are pivotal tools for dissecting signaling pathways and exploring therapeutic interventions in diseases ranging from cancer to glaucoma. Among these, Y-27632 has long been a benchmark compound. However, newer molecules like PT-262 are emerging with distinct profiles. This guide provides an objective, data-driven comparison of this compound and Y-27632, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective performance characteristics.

At a Glance: Key Performance Differences

While both this compound and Y-27632 target the ROCK signaling pathway, they exhibit notable differences in potency and cellular effects. Y-27632 is a well-established, potent inhibitor of both ROCK1 and ROCK2, with Ki values in the nanomolar range, making it a staple in stem cell research for its ability to enhance cell survival and cloning efficiency.[1] In contrast, this compound is reported to have an IC50 value of approximately 5 µM.[2] Despite this seemingly lower potency based on IC50 values, one study has reported this compound to be more effective at inhibiting ROCK kinase activities and cancer cell migration than Y-27632.[2][3] This highlights the critical importance of considering the specific experimental context when comparing inhibitors.

Quantitative Comparison of Inhibitor Performance

Inhibitor Target(s) Reported Potency (Ki/IC50) Mechanism of Action
This compound ROCKIC50: ~5 µM[2]ATP-competitive
Y-27632 ROCK1, ROCK2Ki: ~140-300 nM[1][4]ATP-competitive

Table 1: Biochemical and Mechanistic Properties. This table provides a summary of the primary targets, reported potency, and mechanism of action for this compound and Y-27632.

Assay This compound Y-27632 Cell Type(s) Key Findings
ROCK Kinase Inhibition More effective than Y-27632[2][3]Less effective than this compound in one study[2][3]Not specifiedThis compound demonstrated superior inhibition of ROCK kinase activity in a direct comparison.[2][3]
Cell Migration Potent inhibition[2]Inhibition of migrationA549 lung carcinomaThis compound was found to be more effective in blocking cancer cell migration than Y-27632.[2]
Apoptosis Induces apoptosis[2]Suppresses dissociation-induced apoptosisLung cancer cells, Stem cellsThis compound has been shown to induce apoptosis in cancer cells, while Y-27632 is widely used to prevent apoptosis in dissociated stem cells.
Cytoskeleton Alteration Induces cytoskeleton remodelingDisrupts stress fiber formationA549 lung carcinomaBoth inhibitors impact the actin cytoskeleton, a key function of ROCK signaling.[2]

Table 2: Cellular Effects and Comparative Efficacy. This table outlines the observed effects of this compound and Y-27632 in various cellular assays, highlighting a study that directly compared their efficacy.

The ROCK Signaling Pathway

The Rho-associated kinase (ROCK) signaling pathway is a critical regulator of various cellular processes, primarily through its control of the actin cytoskeleton. The pathway is initiated by the activation of the small GTPase RhoA, which in turn activates ROCK. Activated ROCK phosphorylates several downstream substrates, leading to increased actomyosin contractility, stress fiber formation, and focal adhesion assembly. These events are central to cell migration, adhesion, and morphology.

ROCK_Signaling_Pathway RhoA RhoA-GTP ROCK ROCK RhoA->ROCK MLC_P p-MLC ROCK->MLC_P phosphorylates MLCP MLC Phosphatase ROCK->MLCP inhibits LIMK LIMK ROCK->LIMK phosphorylates Actin Actin Cytoskeleton (Stress Fibers, Focal Adhesions) MLC_P->Actin promotes contractility Cofilin_P p-Cofilin (inactive) LIMK->Cofilin_P phosphorylates Cofilin Cofilin Cofilin->Actin depolymerizes Cofilin_P->Actin inhibits depolymerization

Caption: The ROCK signaling pathway, illustrating the activation of ROCK by RhoA and its downstream effects on the actin cytoskeleton.

Experimental Methodologies

To ensure the reproducibility and accurate interpretation of experimental data, detailed protocols are essential. Below are representative methodologies for key assays used to evaluate and compare ROCK inhibitors.

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of an inhibitor to block the enzymatic activity of ROCK.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and Y-27632 against ROCK1 and ROCK2.

Materials:

  • Recombinant human ROCK1 and ROCK2 enzymes

  • Myelin Basic Protein (MBP) as a substrate

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • This compound and Y-27632 stock solutions in DMSO

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound and Y-27632 in kinase reaction buffer.

  • In a microcentrifuge tube, combine the ROCK enzyme, MBP substrate, and the inhibitor dilution.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction mixture at 30°C for a defined period (e.g., 20 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis prep_inhibitor Serial Dilution of This compound and Y-27632 mix Combine Enzyme, Substrate, and Inhibitor prep_inhibitor->mix prep_reagents Prepare Kinase Reaction Mix prep_reagents->mix initiate Add [γ-³²P]ATP to Initiate Reaction mix->initiate incubate Incubate at 30°C initiate->incubate stop Spot onto Phosphocellulose Paper incubate->stop wash Wash to Remove Unincorporated ATP stop->wash count Quantify Radioactivity wash->count calculate Calculate % Inhibition and Determine IC50 count->calculate

Caption: A generalized workflow for an in vitro kinase inhibition assay to determine the IC50 of ROCK inhibitors.

Cell Migration (Wound Healing) Assay

This assay assesses the effect of inhibitors on the migratory capacity of cells.

Objective: To compare the inhibitory effect of this compound and Y-27632 on the migration of A549 lung carcinoma cells.

Materials:

  • A549 cells

  • Complete culture medium

  • Sterile pipette tips or a wound-healing assay insert

  • This compound and Y-27632

  • Microscope with live-cell imaging capabilities

Procedure:

  • Seed A549 cells in a multi-well plate and grow to a confluent monolayer.

  • Create a "wound" in the monolayer by scratching with a sterile pipette tip or by removing an insert.

  • Wash the cells with PBS to remove dislodged cells.

  • Replace the medium with fresh medium containing various concentrations of this compound, Y-27632, or DMSO as a control.

  • Capture images of the wound at time zero and at regular intervals (e.g., every 6 hours) for 24-48 hours.

  • Measure the area of the wound at each time point using image analysis software.

  • Calculate the percentage of wound closure for each condition relative to the initial wound area.

  • Compare the rate of wound closure between the different treatment groups.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, apoptotic, and necrotic cells based on membrane integrity and phosphatidylserine exposure.

Objective: To evaluate the pro-apoptotic effect of this compound and the anti-apoptotic effect of Y-27632.

Materials:

  • Cells of interest (e.g., cancer cells for this compound, stem cells for Y-27632)

  • This compound and Y-27632

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Binding buffer

  • Flow cytometer

Procedure:

  • Culture cells and treat with the desired concentrations of this compound, Y-27632, or a vehicle control for a specified duration.

  • For adherent cells, detach them using a gentle dissociation reagent.

  • Wash the cells with cold PBS and resuspend them in binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells using a flow cytometer.

  • Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Concluding Remarks

The choice between this compound and Y-27632 will ultimately depend on the specific research question and experimental system. Y-27632 remains a highly potent and well-characterized pan-ROCK inhibitor, particularly valuable in applications requiring robust inhibition of both ROCK isoforms at low nanomolar concentrations, such as in stem cell culture.

This compound, while appearing less potent based on its micromolar IC50, has demonstrated superior efficacy in inhibiting ROCK kinase activity and cell migration in at least one comparative study.[2][3] This suggests that IC50 values alone may not fully capture an inhibitor's cellular effectiveness, which can be influenced by factors such as cell permeability and off-target effects. The pro-apoptotic activity of this compound in cancer cells further distinguishes it from the survival-promoting effects of Y-27632 in other contexts.

For researchers in oncology and cell migration, this compound presents a compelling alternative to Y-27632 that warrants further investigation. Future studies employing direct, head-to-head comparisons across a range of cell lines and assays will be crucial for fully elucidating the relative advantages and disadvantages of these two important ROCK inhibitors.

References

Validating the Anti-Migratory Effects of PT-262: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A Novel ROCK Inhibitor, PT-262, Demonstrates Superior Anti-Migratory Effects in Lung Carcinoma Cells Compared to Established Alternatives.

Researchers seeking potent inhibitors of cancer cell migration have a promising new candidate in this compound, a novel 7-chloro-6-piperidin-1-yl-quinoline-5,8-dione compound. Studies show that this compound effectively blocks cytoskeleton function and cell migration in A549 lung carcinoma cells by inhibiting Rho-associated coiled-coil forming protein kinase (ROCK).[1][2] Experimental evidence indicates that this compound is more effective at inhibiting ROCK kinase activities and subsequent cell migration than the well-known ROCK inhibitors Y-27632 and H-1152.[1]

Comparative Efficacy in A549 Lung Carcinoma Cells

Quantitative analysis of the anti-migratory properties of this compound and its counterparts was performed using wound healing and transwell migration assays in the A549 human lung adenocarcinoma cell line.

Table 1: Comparison of Anti-Migratory Activity in A549 Cells

CompoundAssay TypeConcentrationObserved Effect
This compound Transwell Migration2–10 µMSignificant, concentration-dependent inhibition of cell migration.[1]
Wound Healing2 µMNoticeable inhibition of wound closure after 8 and 24 hours.[1]
Y-27632 Transwell Migration20 µMIn combination with matrine, significantly decreased cell migration.[3]
Wound Healing30 µMSignificantly reduced migration distance of irradiated cells.[4]
H-1152 Transwell MigrationNot specifiedLess effective than this compound in inhibiting cell migration.[1]

Note: Direct comparative studies with identical concentrations and time points for all three compounds are limited. The data presented is compiled from available research to provide a relative comparison.

Mechanism of Action: The RhoA-ROCK-MLC Signaling Pathway

This compound exerts its anti-migratory effects by targeting the ROCK protein, a key downstream effector of RhoA. The RhoA-ROCK-MLC signaling pathway plays a crucial role in regulating cytoskeleton dynamics, including the formation of stress fibers and focal adhesions, which are essential for cell motility. By inhibiting ROCK, this compound disrupts this pathway, leading to cytoskeleton remodeling and a subsequent reduction in cell migration.[1][2]

G RhoA RhoA ROCK ROCK RhoA->ROCK MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylation StressFibers Stress Fiber Formation & Cytoskeletal Reorganization MLC->StressFibers Migration Cell Migration StressFibers->Migration PT262 This compound PT262->ROCK Inhibition

Caption: The signaling pathway inhibited by this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Wound Healing (Scratch) Assay

This assay provides a qualitative and quantitative measure of collective cell migration.

Experimental Workflow:

G cluster_0 Cell Culture & Seeding cluster_1 Wound Creation cluster_2 Treatment & Incubation cluster_3 Imaging & Analysis A 1. Culture A549 cells to confluence in a 24-well plate. B 2. Create a 'scratch' in the monolayer with a sterile pipette tip. A->B C 3. Wash to remove debris and add media with this compound or alternatives. B->C D 4. Image the wound at 0h and subsequent time points (e.g., 8h, 24h). C->D E 5. Measure the change in wound width to quantify cell migration. D->E

Caption: Workflow for the wound healing assay.

Methodology:

  • Cell Seeding: A549 cells are seeded in 24-well plates and cultured until they form a confluent monolayer.

  • Scratch Creation: A sterile 200 µL pipette tip is used to create a linear scratch in the center of the cell monolayer.

  • Washing: The wells are gently washed with phosphate-buffered saline (PBS) to remove detached cells and debris.

  • Treatment: Fresh culture medium containing the desired concentration of this compound, Y-27632, H-1152, or a vehicle control (DMSO) is added to the respective wells.

  • Imaging: The scratch is imaged at 0 hours and at subsequent time points (e.g., 8 and 24 hours) using a phase-contrast microscope.

  • Analysis: The width of the wound is measured at different points for each time point. The rate of wound closure is calculated to determine the extent of cell migration.

Transwell Migration (Boyden Chamber) Assay

This assay quantifies the chemotactic ability of cells to migrate through a porous membrane.

Experimental Workflow:

G cluster_0 Chamber Setup cluster_1 Cell Seeding & Treatment cluster_2 Incubation cluster_3 Staining & Quantification A 1. Place Transwell inserts with porous membranes into a 24-well plate. B 2. Add chemoattractant (e.g., FBS) to the lower chamber. A->B C 3. Seed A549 cells in serum-free media with this compound or alternatives in the upper chamber. B->C D 4. Incubate for a defined period (e.g., 6 hours) to allow migration. C->D E 5. Remove non-migrated cells from the upper surface of the membrane. D->E F 6. Fix and stain the migrated cells on the lower surface. E->F G 7. Count the stained cells under a microscope to quantify migration. F->G

References

Comparative Analysis of ROCK Inhibitors: PT-262 vs. H-1152

Author: BenchChem Technical Support Team. Date: November 2025

A Detailed Guide for Researchers in Drug Development

In the landscape of kinase inhibitors, particularly those targeting Rho-associated coiled-coil containing protein kinase (ROCK), PT-262 and H-1152 have emerged as significant compounds for research in cancer biology, neuroscience, and beyond. Both molecules are potent inhibitors of the ROCK signaling pathway, a critical regulator of cellular processes such as cytoskeleton dynamics, cell migration, and proliferation. This guide provides a comprehensive comparative analysis of this compound and H-1152, presenting key performance data, detailed experimental methodologies, and visual representations of the underlying molecular pathways and workflows.

Quantitative Performance Analysis

The inhibitory activities of this compound and H-1152 against ROCK and a panel of other kinases are summarized below. This data highlights the potency and selectivity of each compound.

Inhibitor Target IC50 / Ki Reference
This compound ROCK~5 µM (IC50)[1][2]
H-1152 ROCK212 nM (IC50)[3][4]
1.6 nM (Ki)[3][4]
CaMKII0.180 µM (IC50)[3][5]
PKG0.360 µM (IC50)[3][5]
Aurora A0.745 µM (IC50)[3][5]
PKA3.03 µM (IC50)[3][5]
PKC5.68 µM (IC50)[3][5]
MLCK28.3 µM (IC50)[3][5]

Note: IC50 is the half maximal inhibitory concentration. Ki is the inhibition constant.

A direct comparative study demonstrated that this compound is more effective at inhibiting ROCK kinase activity in A549 lung carcinoma cells than H-1152 at the same concentration[6][7].

Signaling Pathway and Mechanism of Action

Both this compound and H-1152 exert their effects by inhibiting the RhoA-ROCK-MLC signaling pathway. This pathway is a key regulator of actomyosin contractility.

G RhoA-ROCK-MLC Signaling Pathway RhoA RhoA-GTP ROCK ROCK RhoA->ROCK activates MLC_P Phosphorylated Myosin Light Chain (MLC) ROCK->MLC_P phosphorylates Actomyosin_Contraction Actomyosin Contraction MLC_P->Actomyosin_Contraction leads to PT262_H1152 This compound / H-1152 PT262_H1152->ROCK inhibits

Diagram 1: RhoA-ROCK-MLC Signaling Pathway Inhibition

Experimental Protocols

In Vitro ROCK Kinase Activity Assay (Comparative)

This protocol outlines a method to directly compare the inhibitory effects of this compound and H-1152 on ROCK activity.

Materials:

  • A549 human lung carcinoma cells

  • This compound

  • H-1152

  • Y-27632 (as a reference inhibitor)

  • Cell lysis buffer

  • ROCK kinase activity assay kit (containing anti-phospho-MBS threonine-696 specific antibody and chromogenic substrate)

  • Microplate reader

Procedure:

  • Culture A549 cells to 80-90% confluency.

  • Treat cells with varying concentrations of this compound, H-1152, or Y-27632 for a specified time (e.g., 24 hours). A vehicle control (DMSO) should be included.

  • Lyse the cells and collect the cell lysates.

  • Perform the ROCK kinase activity assay according to the manufacturer's instructions. This typically involves incubating the cell lysates in wells pre-coated with a ROCK substrate (e.g., Myosin Binding Subunit - MBS).

  • Add a horseradish peroxidase-conjugated anti-phospho-MBS antibody that specifically recognizes the phosphorylated substrate.

  • Add a chromogenic substrate (e.g., tetra-methylbenzidine). The development of a colored product is proportional to the amount of phosphorylated MBS.

  • Measure the absorbance using a microplate reader at the appropriate wavelength.

  • Calculate the percentage of ROCK inhibition for each compound at different concentrations relative to the vehicle control.

G Experimental Workflow: In Vitro ROCK Kinase Assay start Start cell_culture Culture A549 Cells start->cell_culture treatment Treat with Inhibitors (this compound, H-1152, Control) cell_culture->treatment lysis Cell Lysis treatment->lysis assay ROCK Kinase Activity Assay lysis->assay detection Colorimetric Detection assay->detection analysis Data Analysis detection->analysis end End analysis->end G Logical Relationship: Cell Migration Inhibition Inhibitor This compound or H-1152 ROCK_Inhibition ROCK Inhibition Inhibitor->ROCK_Inhibition Cytoskeleton_Disruption Cytoskeleton Disruption ROCK_Inhibition->Cytoskeleton_Disruption Migration_Inhibition Inhibition of Cell Migration Cytoskeleton_Disruption->Migration_Inhibition

References

A Comparative Guide to PT-262 and Novel PROTAC Degraders in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer therapeutics, the exploration of novel compounds with diverse mechanisms of action is paramount for overcoming treatment resistance and improving patient outcomes. This guide provides a detailed comparison of PT-262, a ROCK inhibitor, with two pioneering Proteolysis Targeting Chimeras (PROTACs), Bavdegalutamide (ARV-110) and Vepdegestrant (ARV-471), which are currently in clinical development. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their preclinical and clinical performance, supported by experimental data and detailed methodologies.

Introduction to the Compounds

This compound is a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), a key regulator of the actin cytoskeleton.[1][2][3][4][5] By inhibiting ROCK, this compound disrupts essential cellular processes for cancer cell proliferation and migration.[1][2][3][4][5]

Bavdegalutamide (ARV-110) is a first-in-class, orally bioavailable PROTAC designed to selectively target the Androgen Receptor (AR) for degradation.[6][7] It is being investigated for the treatment of metastatic castration-resistant prostate cancer (mCRPC).[8][9][10]

Vepdegestrant (ARV-471) is an orally active PROTAC that targets the Estrogen Receptor (ER) for degradation.[11][12][13] It is under investigation for the treatment of ER-positive/HER2-negative breast cancer.[14][15][16]

Mechanism of Action

This compound: ROCK Inhibition

This compound functions by inhibiting the kinase activity of ROCK, which in turn prevents the phosphorylation of its downstream targets, such as Myosin Light Chain (MLC). This leads to the disruption of the actin cytoskeleton, inhibiting cell migration and inducing apoptosis.[1][2][3][4][5]

ROCK_Signaling_Pathway RhoA RhoA ROCK ROCK RhoA->ROCK MLC MLC ROCK->MLC Phosphorylates This compound This compound This compound->ROCK Inhibits p-MLC p-MLC MLC->p-MLC Actin Cytoskeleton Reorganization Actin Cytoskeleton Reorganization p-MLC->Actin Cytoskeleton Reorganization Cell Migration & Proliferation Cell Migration & Proliferation Actin Cytoskeleton Reorganization->Cell Migration & Proliferation

ROCK Signaling Pathway and this compound Inhibition
Bavdegalutamide & Vepdegestrant: PROTAC-mediated Protein Degradation

PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of a target protein. They consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase (in this case, Cereblon), and a linker connecting the two. This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of the target protein.

PROTAC_Mechanism cluster_0 PROTAC Action cluster_1 Cellular Machinery Target Protein Target Protein Ternary Complex Ternary Complex Target Protein->Ternary Complex PROTAC PROTAC PROTAC->Ternary Complex E3 Ligase (Cereblon) E3 Ligase (Cereblon) E3 Ligase (Cereblon)->Ternary Complex Ubiquitin Ubiquitin Ternary Complex->Ubiquitin Ubiquitination Proteasome Proteasome Ubiquitin->Proteasome Degradation Degraded Protein Degraded Protein Proteasome->Degraded Protein

General PROTAC Mechanism of Action

Bavdegalutamide targets the Androgen Receptor, a key driver of prostate cancer.[8][9][10] Vepdegestrant targets the Estrogen Receptor, which is crucial for the growth of many breast cancers.[14][15][16]

Preclinical Performance

In Vitro Potency
CompoundTargetAssay TypeCell Line(s)Potency
This compound ROCKKinase Inhibition-IC50: ~5 µM[1][2][3][4][5]
Bavdegalutamide (ARV-110) Androgen ReceptorProtein DegradationVCaP, LNCaPDC50: < 1 nM[6][7][17]
Vepdegestrant (ARV-471) Estrogen ReceptorProtein DegradationMCF-7, T47DDC50: ~1-2 nM[11][12][13]
In Vivo Efficacy
CompoundCancer ModelDosingKey Findings
Bavdegalutamide (ARV-110) Prostate Cancer XenograftOralSignificant tumor growth inhibition compared to enzalutamide.[8]
Vepdegestrant (ARV-471) Breast Cancer Xenograft (MCF-7)3, 10, and 30 mg/kg per dayReduced tumor growth.[18]
Vepdegestrant (ARV-471) Patient-Derived Xenograft (ERY537S)10 and 30 mg/kgInduced tumor regression.[18]

Clinical Data Summary

Bavdegalutamide (ARV-110) in mCRPC (Phase 1/2 ARDENT Trial)
Patient PopulationEndpointResult
Heavily pretreated mCRPCSafetyManageable tolerability profile with no grade ≥ 4 treatment-related adverse events.[10][19][20]
Patients with AR T878X/H875Y mutationsPSA50 Response Rate46%[19][20]
Overall PopulationPSA50 Response Rate16%[19]
Vepdegestrant (ARV-471) in ER+/HER2- Breast Cancer (Phase 2 VERITAC Trial)
Patient PopulationEndpointResult
Locally advanced or metastatic ER+/HER2- breast cancerSafetyFavorable tolerability profile.[14]
All evaluable patients (n=71)Clinical Benefit Rate (CBR)38%[14][15]
Patients with mutant ESR1 tumors (n=41)Clinical Benefit Rate (CBR)51.2%[14]
All evaluable patientsMedian Progression-Free Survival (mPFS)3.7 months[14]
Patients with mutant ESR1 tumorsMedian Progression-Free Survival (mPFS)5.7 months[14]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the cytotoxic effects of compounds like this compound.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[21]

  • Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[22]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Protein Degradation Assay (Western Blot)

This protocol is a general method to quantify the degradation of target proteins induced by PROTACs.

  • Cell Treatment: Plate cells and treat with different concentrations of the PROTAC for a specified time.

  • Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin), followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities to determine the extent of protein degradation relative to the loading control.

Experimental_Workflow Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Cell Viability Assay (MTT) Cell Viability Assay (MTT) Compound Treatment->Cell Viability Assay (MTT) Protein Degradation Assay (Western Blot) Protein Degradation Assay (Western Blot) Compound Treatment->Protein Degradation Assay (Western Blot) In Vivo Xenograft Model In Vivo Xenograft Model Compound Treatment->In Vivo Xenograft Model Data Analysis Data Analysis Cell Viability Assay (MTT)->Data Analysis Protein Degradation Assay (Western Blot)->Data Analysis In Vivo Xenograft Model->Data Analysis

General Experimental Workflow

Signaling Pathways

Androgen Receptor (AR) Signaling

Androgen binding to AR in the cytoplasm leads to its dimerization and translocation to the nucleus, where it acts as a transcription factor for genes involved in prostate cancer cell proliferation and survival.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR-HSP Complex AR-HSP Complex Androgen->AR-HSP Complex AR AR AR Dimer AR Dimer AR->AR Dimer Dimerization HSP HSP AR-HSP Complex->AR HSP dissociation ARE ARE AR Dimer->ARE Binds to Gene Transcription Gene Transcription ARE->Gene Transcription

Androgen Receptor Signaling Pathway
Estrogen Receptor (ER) Signaling

Estrogen binds to ER, which then dimerizes and translocates to the nucleus to bind to Estrogen Response Elements (EREs) on DNA, regulating the transcription of genes involved in breast cancer cell growth.

ER_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER ER Estrogen->ER ER Dimer ER Dimer ER->ER Dimer Dimerization & Translocation ERE ERE ER Dimer->ERE Binds to Gene Transcription Gene Transcription ERE->Gene Transcription

Estrogen Receptor Signaling Pathway

Conclusion

This compound represents a traditional kinase inhibitor approach, while Bavdegalutamide and Vepdegestrant exemplify the emerging and highly potent field of targeted protein degradation. The preclinical data highlights the submolar efficacy of the PROTACs in degrading their respective targets, a significant improvement in potency over the micromolar activity of this compound. Furthermore, the clinical data for both ARV-110 and ARV-471 demonstrate promising anti-tumor activity in heavily pretreated patient populations, underscoring the potential of this modality to address unmet needs in cancer therapy. This guide provides a foundational comparison to aid researchers in selecting appropriate tool compounds and therapeutic strategies for their cancer research endeavors.

References

Confirming the p53-Independent Action of PT-262: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of PT-262, a novel synthetic compound, and its p53-independent mechanism of action in cancer cells. The data presented here, supported by experimental protocols, demonstrates this compound's efficacy in inducing cell death and cell cycle arrest, irrespective of the p53 tumor suppressor status, a critical factor in many cancers. This analysis contrasts this compound's activity with that of established MDM2 inhibitors, offering insights for researchers and professionals in drug development.

Executive Summary

This compound, identified as 7-Chloro-6-piperidin-1-yl-quinoline-5,8-dione, exhibits potent cytotoxic effects against lung carcinoma cells through a mechanism independent of the tumor suppressor protein p53. Experimental evidence indicates that this compound induces apoptosis and G2/M phase cell cycle arrest in both p53-wild-type and p53-null lung cancer cell lines.[1][2] Its mode of action involves the inhibition of ERK and CDC2 phosphorylation.[1] This contrasts with traditional MDM2 inhibitors like Nutlin-3a, which, while also showing some p53-independent activity, primarily function by activating the p53 pathway. This guide presents a side-by-side comparison of the available data on this compound and Nutlin-3a to highlight these distinct mechanisms.

Comparative Data on Cytotoxicity and Cell Cycle Effects

The following tables summarize the quantitative effects of this compound and the MDM2 inhibitor Nutlin-3a on cancer cell lines with different p53 statuses.

CompoundCell Linep53 StatusConcentrationEffectReference
This compound A549 (Lung)Wild-Type1-20 µMConcentration-dependent cytotoxicity[1]
H1299 (Lung)NullNot specifiedCytotoxicity observed[1]
Nutlin-3a HCT116 (Colon)Wild-TypeNot specifiedGrowth inhibition
HCT116 (Colon)NullNot specifiedLess growth inhibition than p53+/+
SW480 (Colon)Mutant35, 50, 75 µMInhibition of cell proliferation[3]
CACO2 (Colon)Mutant35, 50, 75 µMInhibition of cell proliferation[3]
CompoundCell Linep53 StatusConcentrationEffect on Cell CycleReference
This compound A549 (Lung)Wild-Type10-20 µMG2/M Arrest[3]
H1299 (Lung)Null10-20 µMG2/M Arrest[3]
Nutlin-3a HCT116 (Colon)Wild-TypeNot specifiedp53-dependent G1 arrest
HCT116 (Colon)NullNot specifiedNo G1 arrest
CompoundCell Linep53 StatusConcentration(s)Apoptotic EffectReference
This compound A549 (Lung)Wild-Type2-20 µMCaspase-3 activation, apoptosis[3]
H1299 (Lung)NullNot specifiedApoptosis observed[1]
Nutlin-3a SW480 (Colon)Mutant35, 50, 75 µMSignificant induction of apoptosis[3]
CACO2 (Colon)Mutant35, 50, 75 µMSignificant induction of apoptosis[3]

Signaling Pathways and Experimental Workflow

The diagrams below illustrate the signaling pathways affected by this compound and the general workflow for confirming p53-independent action.

PT262_Pathway PT262 This compound ROCK ROCK PT262->ROCK inhibits ERK_Phos p-ERK PT262->ERK_Phos inhibits CDC2_Phos p-CDC2 PT262->CDC2_Phos inhibits Proliferation Cell Proliferation ROCK->Proliferation promotes ERK_Phos->Proliferation promotes G2M_Arrest G2/M Arrest CDC2_Phos->G2M_Arrest regulates progression beyond Apoptosis Apoptosis

Caption: this compound signaling pathway.

Experimental_Workflow cluster_0 Cell Line Selection cluster_1 Treatment cluster_2 Analysis p53_wt p53 Wild-Type (e.g., A549) Treatment Treat with this compound (Dose-Response) p53_wt->Treatment p53_null p53-Null (e.g., H1299) p53_null->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis CellCycle Cell Cycle Analysis (e.g., Propidium Iodide) Treatment->CellCycle WesternBlot Western Blot (p-ERK, p-CDC2) Treatment->WesternBlot

Caption: Experimental workflow.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate lung carcinoma cells (A549 and H1299) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.

  • Treatment: Treat cells with varying concentrations of this compound (e.g., 1-20 µM) or vehicle control (DMSO) for 24-48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined as the concentration of the drug that causes 50% inhibition of cell growth.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Cell Treatment: Treat cells with this compound at the desired concentrations for the indicated times.

  • Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment and Harvesting: Treat cells with this compound and harvest as described for the apoptosis assay.

  • Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The percentages of cells in G0/G1, S, and G2/M phases are determined based on the DNA fluorescence intensity.

Western Blot Analysis
  • Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine protein concentration using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against p-ERK, total ERK, p-CDC2, total CDC2, and a loading control (e.g., β-actin).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

The available data strongly supports the p53-independent action of this compound in inducing cytotoxicity, apoptosis, and G2/M cell cycle arrest in lung cancer cells. Its mechanism, involving the inhibition of ROCK, ERK, and CDC2 phosphorylation, presents a distinct therapeutic strategy compared to traditional MDM2 inhibitors. This makes this compound a promising candidate for further investigation, particularly in tumors with mutated or deficient p53, which are often resistant to conventional therapies. Further studies are warranted to fully elucidate its clinical potential.

References

Comparative Efficacy Analysis of PT-262 and Standard Chemotherapy in Non-Small Cell Lung Cancer Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the investigational compound PT-262 against standard-of-care chemotherapy regimens in the context of non-small cell lung cancer (NSCLC). The information is compiled from available preclinical data to aid in the evaluation of this compound's potential as a therapeutic agent.

Introduction to this compound

This compound, chemically identified as 7-chloro-6-piperidin-1-yl-quinoline-5,8-dione, is a novel synthetic compound with demonstrated anti-cancer properties. It functions as a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), a key enzyme in cellular processes frequently dysregulated in cancer.[1] By targeting the ROCK signaling pathway, this compound has been shown in preclinical studies to induce apoptosis, inhibit cell migration, and suppress the growth of lung cancer cells.[2][3]

Standard Chemotherapy for Non-Small Cell Lung Cancer

The current standard of care for advanced NSCLC typically involves platinum-based chemotherapy doublets. The most common regimens include:

  • Cisplatin in combination with Pemetrexed

  • Carboplatin in combination with Paclitaxel

These cytotoxic agents act by damaging DNA and interfering with cellular division, leading to cancer cell death.

Efficacy Comparison: this compound vs. Standard Chemotherapy

A direct head-to-head comparative study of this compound and standard chemotherapy in the same preclinical model is not publicly available. However, an indirect comparison can be drawn from existing in vitro and in vivo data from studies using the A549 human lung adenocarcinoma cell line.

It is crucial to note that the following comparison is based on data from separate studies and should be interpreted with caution. The experimental conditions, while similar, may not be identical.

In Vitro Cytotoxicity
Compound/RegimenCell LineIC50 (Concentration for 50% Inhibition)Reference
This compound A549~5 µM (for ERK phosphorylation inhibition)[3]
Cisplatin A549200 nM (in combination with Pemetrexed)[4][5]
Pemetrexed A549100 nM (in combination with Cisplatin)[4][5]
Paclitaxel A54920 mg/kg (in vivo dosage)[6]
Carboplatin H15720 mg/kg (in vivo dosage)
In Vivo Tumor Growth Inhibition (A549 Xenograft Model)

While a study has reported that this compound inhibits the growth of xenografted lung tumors in SCID mice, specific quantitative data on tumor volume reduction or survival benefit is not available in the public domain.[2] The table below presents typical tumor growth inhibition data for standard chemotherapy regimens in A549 xenograft models to provide a benchmark for potential efficacy.

Treatment RegimenAnimal ModelDosing ScheduleTumor Growth InhibitionReference
This compound SCID MiceNot AvailableData Not Available[2]
Cisplatin Nude Mice3 mg/kg, IP, twice/weekSignificant tumor growth inhibition[6]
Paclitaxel Nude Mice20 mg/kg, IP, twice/weekSignificant tumor growth inhibition[6]
Cisplatin + Pemetrexed Not specifiedNot specifiedCytotoxic effect[4][5]
Carboplatin + Paclitaxel Nude MiceCarboplatin: 20 mg/kg, Paclitaxel: 5 mg/kgEnhanced antitumor activity

Experimental Protocols

This compound In Vitro Cytotoxicity and Apoptosis Assays (General Protocol)

A detailed experimental protocol for this compound is not fully available. However, based on similar studies, a general methodology can be outlined:

  • Cell Culture: A549 human lung adenocarcinoma cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Drug Treatment: Cells are treated with varying concentrations of this compound for specified durations (e.g., 24, 48, 72 hours).

  • Cytotoxicity Assay (MTT Assay): Cell viability is assessed using the MTT assay, where the reduction of tetrazolium salt to formazan by metabolically active cells is measured spectrophotometrically.

  • Apoptosis Assay (Annexin V/Propidium Iodide Staining): To quantify apoptosis, cells are stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and Propidium Iodide (a fluorescent dye that stains the nucleus of necrotic cells). The stained cells are then analyzed by flow cytometry.

Standard Chemotherapy In Vivo Xenograft Study (A549 Model)

The following is a representative protocol for evaluating the efficacy of standard chemotherapy in an A549 xenograft model:

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.

  • Cell Implantation: A549 cells are harvested, and a specific number of cells (e.g., 5 x 10^6) are subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., twice weekly) using calipers. The volume is calculated using the formula: (Length x Width^2) / 2.

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm^3), the mice are randomized into treatment and control groups.

  • Drug Administration:

    • Control Group: Receives a vehicle control (e.g., saline).

    • Treatment Groups: Receive the specified doses of chemotherapy (e.g., cisplatin at 3 mg/kg, paclitaxel at 20 mg/kg) via a defined route (e.g., intraperitoneal injection) and schedule (e.g., twice weekly).

  • Efficacy Evaluation: Tumor growth is monitored throughout the study. The primary endpoint is typically tumor growth inhibition, calculated as the percentage difference in the mean tumor volume between the treated and control groups. Overall survival may also be assessed.

  • Toxicity Assessment: Animal body weight and general health are monitored as indicators of treatment-related toxicity.

Visualizing Mechanisms and Workflows

This compound Signaling Pathway

PT262_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor RhoA_GDP RhoA-GDP (Inactive) Receptor->RhoA_GDP Upstream Signals (e.g., Growth Factors) RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GEFs RhoA_GTP->RhoA_GDP GAPs ROCK ROCK RhoA_GTP->ROCK Activation Downstream_Effectors Downstream Effectors (e.g., LIMK, MLC) ROCK->Downstream_Effectors Phosphorylation Apoptosis Apoptosis ROCK->Apoptosis Induction PT262 This compound PT262->ROCK Inhibition Actin_Cytoskeleton Actin Cytoskeleton Reorganization Downstream_Effectors->Actin_Cytoskeleton Cell_Migration_Invasion Cell Migration & Invasion Actin_Cytoskeleton->Cell_Migration_Invasion

Caption: Signaling pathway of this compound as a ROCK inhibitor.

Experimental Workflow for In Vivo Efficacy Study

experimental_workflow cluster_setup Study Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis Cell_Culture A549 Cell Culture Implantation Subcutaneous Implantation of A549 Cells Cell_Culture->Implantation Animal_Model Immunocompromised Mice Animal_Model->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization of Mice Tumor_Growth->Randomization Treatment Treatment Administration (this compound or Chemotherapy) Randomization->Treatment Data_Collection Tumor Volume & Body Weight Measurement Treatment->Data_Collection Efficacy_Analysis Tumor Growth Inhibition & Survival Analysis Data_Collection->Efficacy_Analysis Toxicity_Analysis Toxicity Assessment Data_Collection->Toxicity_Analysis

Caption: General workflow for an in vivo xenograft study.

Conclusion

References

Comparative Analysis of PT-262 and Other ERK Phosphorylation Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of PT-262's effect on Extracellular signal-regulated kinase (ERK) phosphorylation, juxtaposed with other known inhibitors of the ERK signaling pathway. The data presented is intended to offer an objective overview for researchers and professionals in drug development.

Introduction to ERK Signaling

The ERK pathway is a critical signaling cascade involved in the regulation of cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers, making it a key target for therapeutic intervention. The activation of this cascade culminates in the phosphorylation of ERK1 and ERK2 (p44/42 MAPK). Therefore, measuring the levels of phosphorylated ERK (p-ERK) is a standard method for assessing the activity of this pathway and the efficacy of its inhibitors.

Data Presentation: Inhibitor Comparison

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other selected compounds against ERK phosphorylation. Lower IC50 values are indicative of higher potency.

CompoundTargetIC50 (ERK Phosphorylation)Notes
This compound ERK~5 µMAlso identified as a ROCK inhibitor.
PD98059 MEK1/22-7 µM (for MEK1), 50 µM (for MEK2)A non-ATP competitive inhibitor of MEK, the upstream kinase of ERK.
U0126 MEK1/272 nM (for MEK1), 58 nM (for MEK2)A potent and selective non-competitive inhibitor of MEK1 and MEK2.
SCH772984 ERK1/24 nM (for ERK1), 1 nM (for ERK2)A highly selective and ATP-competitive ERK inhibitor.
Ulixertinib (BVD-523) ERK1/2Kᵢ of <0.3 nM against ERK2A highly selective, ATP-competitive, and reversible covalent inhibitor of ERK1/2.

Signaling Pathway and Experimental Workflow

To visually represent the biological context and experimental procedures, the following diagrams have been generated.

ERK_Signaling_Pathway cluster_inhibitors Points of Inhibition RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors Phosphorylates CellularResponse Cellular Response (Proliferation, Differentiation) TranscriptionFactors->CellularResponse Regulates PT262_label This compound, SCH772984, Ulixertinib PT262_label->ERK MEK_inhibitors_label PD98059, U0126 MEK_inhibitors_label->MEK

Caption: The ERK/MAPK signaling cascade and points of inhibitor action.

Western_Blot_Workflow A Cell Culture and Inhibitor Treatment B Cell Lysis and Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer (to PVDF membrane) C->D E Blocking D->E F Primary Antibody Incubation (anti-p-ERK) E->F G Secondary Antibody Incubation (HRP-conjugated) F->G H Detection (Chemiluminescence) G->H I Stripping and Re-probing (anti-total-ERK) H->I J Data Analysis (Densitometry) I->J

Caption: Experimental workflow for Western blot analysis of ERK phosphorylation.

Experimental Protocols

Western Blot for ERK Phosphorylation

This protocol outlines the key steps for assessing the levels of phosphorylated ERK (p-ERK) in cell lysates following treatment with an inhibitor.

1. Cell Culture and Treatment:

  • Seed cells in appropriate culture dishes and allow them to adhere overnight.

  • Treat cells with the desired concentrations of this compound or other inhibitors for the specified duration. Include a vehicle control (e.g., DMSO).

2. Cell Lysis and Protein Quantification:

  • Wash cells with ice-cold Phosphate-Buffered Saline (PBS).

  • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

3. SDS-PAGE and Protein Transfer:

  • Normalize protein concentrations for all samples.

  • Prepare samples by adding Laemmli buffer and boiling.

  • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

  • Perform electrophoresis to separate proteins by size.

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

4. Immunoblotting:

  • Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK) overnight at 4°C.

  • Wash the membrane several times with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

5. Detection and Analysis:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Visualize the protein bands using a chemiluminescence detection system.

  • To normalize for protein loading, the membrane can be stripped of the p-ERK antibody and re-probed with an antibody that detects total ERK.

  • Quantify the band intensities using densitometry software. The ratio of p-ERK to total ERK is calculated to determine the relative level of ERK phosphorylation.

A Comparative Analysis of the Apoptotic Effects of PT-262 and Other Kinase Inhibitors in Lung Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – November 20, 2025 – A comprehensive review of preclinical data reveals the distinct apoptotic mechanisms of the novel compound PT-262 in comparison to established kinase inhibitors, offering new perspectives for cancer researchers and drug development professionals. This guide provides a detailed comparison of their effects on apoptosis in lung cancer cell lines, supported by experimental data and methodologies.

This compound, a novel synthetic compound, has demonstrated a unique mechanism of inducing apoptosis by targeting cancer stem cell markers Oct4 and Nanog, leading to the suppression of the anti-apoptotic protein survivin.[1] This approach distinguishes it from other kinase inhibitors such as erlotinib, lapatinib, sorafenib, and sunitinib, which primarily target receptor tyrosine kinases and downstream signaling pathways to trigger programmed cell death.

Quantitative Comparison of Apoptotic Induction

To provide a clear comparison of the apoptotic efficacy of these compounds, the following tables summarize key quantitative data from studies on the A549 human non-small cell lung cancer cell line. It is important to note that direct comparative studies for this compound are limited, and the data presented is based on available research.

InhibitorCell LineAssayMetricValueTreatment Time (hours)
This compound A549-ON (Oct4/Nanog overexpressing)Cell Death Assay% Cell DeathHigher than in parental A549[1]Not Specified
Erlotinib A549MTT AssayIC50 (Cell Viability)~23 µmol/L[2]24
A549Flow Cytometry (Annexin V/PI)% Apoptotic CellsSignificant increase with concentration[2][3]24
Lapatinib A549Cell Proliferation AssayIC50 (Cell Viability)5,000-10,000 nM48
A549Flow Cytometry (Annexin V/PI)% Apoptotic CellsSignificant increase with 10 µM treatment72
Sorafenib A549/DDP (Cisplatin-resistant)Flow Cytometry (Annexin V/PI)% Apoptotic Cells49.67±1.38% at 16 µmol/l[4][5]72
A549MTT AssayIC50 (Cell Viability)Not explicitly stated, but dose-dependent inhibition observed[6]72
Sunitinib A549MTT AssayIC50 (Cell Viability)7.34 ± 0.76 µmol·L-1[7]24
A549MTT AssayIC50 (Cell Viability)5.54 ± 0.62 µmol·L-1[7]48
A549MTT AssayIC50 (Cell Viability)3.68 ± 0.53 µmol·L-1[7]72

Table 1: Comparison of IC50 Values and Apoptotic Cell Percentages. This table summarizes the half-maximal inhibitory concentration (IC50) for cell viability and the percentage of apoptotic cells induced by each inhibitor in A549 lung cancer cells.

InhibitorKey Apoptotic Markers Modulated
This compound Downregulation: Oct4, Nanog, Survivin[1]
Erlotinib Upregulation: Bax, Cleaved Caspase-3[2] Downregulation: Bcl-2[2]
Lapatinib Upregulation: Cleaved PARP, Active Caspase-3, Bak-1[8][9] Downregulation: Bcl-xL, IAP-2[9]
Sorafenib Downregulation: Bcl-2[6]
Sunitinib Downregulation: Bcl-2[7]

Table 2: Modulation of Key Apoptotic Protein Markers. This table highlights the primary molecular markers affected by each inhibitor in the induction of apoptosis.

Signaling Pathways and Mechanisms of Action

The induction of apoptosis by these kinase inhibitors is mediated through distinct signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.

PT262_Pathway PT262 This compound Oct4_Nanog Oct4/Nanog PT262->Oct4_Nanog Inhibits Survivin Survivin Oct4_Nanog->Survivin Regulates Apoptosis Apoptosis Oct4_Nanog->Apoptosis Suppression leads to Survivin->Apoptosis Inhibits

Figure 1: this compound Apoptotic Pathway.

Kinase_Inhibitor_Pathways cluster_erlotinib_lapatinib Erlotinib / Lapatinib cluster_sorafenib_sunitinib Sorafenib / Sunitinib Erlotinib_Lapatinib Erlotinib / Lapatinib EGFR_HER2 EGFR/HER2 Erlotinib_Lapatinib->EGFR_HER2 Inhibit PI3K_Akt PI3K/Akt Pathway EGFR_HER2->PI3K_Akt RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway EGFR_HER2->RAS_RAF_MEK_ERK Bcl2_Bax Bcl-2 Family (e.g., ↓Bcl-2, ↑Bax) PI3K_Akt->Bcl2_Bax RAS_RAF_MEK_ERK->Bcl2_Bax Caspase_Cascade Caspase Cascade Bcl2_Bax->Caspase_Cascade Apoptosis_EL Apoptosis Caspase_Cascade->Apoptosis_EL Sorafenib_Sunitinib Sorafenib / Sunitinib Multi_Kinase Multiple Kinases (VEGFR, PDGFR, etc.) Sorafenib_Sunitinib->Multi_Kinase Inhibit Downstream_Signaling Downstream Signaling Multi_Kinase->Downstream_Signaling Anti_Apoptotic Anti-Apoptotic Proteins (e.g., ↓Bcl-2) Downstream_Signaling->Anti_Apoptotic Caspase_Cascade_SS Caspase Cascade Anti_Apoptotic->Caspase_Cascade_SS Apoptosis_SS Apoptosis Caspase_Cascade_SS->Apoptosis_SS

Figure 2: General Apoptotic Pathways of Kinase Inhibitors.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of apoptotic effects.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: A549 cells are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Drug Treatment: Cells are treated with various concentrations of the kinase inhibitors (e.g., 0-50 µM) or vehicle control (DMSO) for specified durations (e.g., 24, 48, 72 hours).

  • MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control, and IC50 values are calculated using non-linear regression analysis.

Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/Propidium Iodide Staining)
  • Cell Culture and Treatment: A549 cells are cultured in 6-well plates and treated with the respective inhibitors at desired concentrations and for the specified time.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.

  • Staining: The cell pellet is resuspended in 1X binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

  • Quantification: The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) is quantified using appropriate software.

Apoptosis_Assay_Workflow start Start: Cancer Cell Culture treatment Treatment with Kinase Inhibitor start->treatment harvest Cell Harvesting (Adherent & Floating) treatment->harvest wash Wash with PBS harvest->wash stain Stain with Annexin V-FITC & PI wash->stain flow Flow Cytometry Analysis stain->flow quantify Quantification of Apoptotic Cells flow->quantify end End: Data Interpretation quantify->end

Figure 3: Experimental Workflow for Apoptosis Assay.
Western Blot Analysis for Apoptotic Markers

  • Protein Extraction: Following drug treatment, cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against specific apoptotic markers (e.g., cleaved caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.

  • Secondary Antibody Incubation and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound presents a novel approach to inducing apoptosis in lung cancer cells by targeting the cancer stem cell markers Oct4 and Nanog and suppressing survivin. This mechanism is distinct from the receptor tyrosine kinase inhibition of erlotinib, lapatinib, sorafenib, and sunitinib. While further quantitative data for this compound is needed for a more direct comparison, the available information suggests a promising new therapeutic strategy. The detailed experimental protocols provided in this guide will aid researchers in designing and interpreting studies to further evaluate the apoptotic effects of these and other kinase inhibitors.

References

A Head-to-Head Comparison: PT-262 and Other Cytoskeleton Targeting Agents in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

A new wave of cancer therapeutics is targeting the intricate network of the cell's cytoskeleton, a critical component in cell division, motility, and morphology. This guide provides a comparative analysis of PT-262, a novel Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, with traditional cytoskeleton targeting agents, namely taxanes and vinca alkaloids. While both classes of drugs ultimately disrupt cytoskeletal function, their mechanisms of action are fundamentally distinct, offering different therapeutic avenues and potential for combination therapies.

This compound represents an indirect approach to cytoskeleton disruption. It does not directly bind to the core components of the cytoskeleton, such as tubulin. Instead, it inhibits the ROCK pathway, a key regulator of actin-myosin contractility and stress fiber formation.[1] This leads to a remodeling of the cytoskeleton and a potent inhibition of cell migration. In contrast, taxanes (e.g., paclitaxel) and vinca alkaloids (e.g., vincristine) are direct microtubule targeting agents. Taxanes stabilize microtubules, preventing their dynamic instability and leading to mitotic arrest, while vinca alkaloids destabilize microtubules, inhibiting their polymerization.

This guide will delve into the mechanistic differences, present available data on their biological effects, and provide detailed experimental protocols for key assays used to evaluate these agents.

Mechanism of Action: A Tale of Two Strategies

The fundamental difference between this compound and traditional cytoskeleton targeting agents lies in their molecular targets.

This compound and ROCK Inhibition: this compound is a novel and potent inhibitor of ROCK.[1] The RhoA-ROCK signaling pathway plays a crucial role in regulating the phosphorylation of myosin light chain (MLC), which in turn controls actin-myosin contractility and the formation of stress fibers. By inhibiting ROCK, this compound disrupts this pathway, leading to a reduction in phosphorylated MLC, cytoskeletal remodeling, and a marked inhibition of cancer cell migration.[1] One study found that this compound was more effective at inhibiting ROCK kinase activity than other known ROCK inhibitors like Y-27632 and H-1152.[1] The resulting cellular morphology after this compound treatment has been described as similar to that induced by the actin-stabilizing agent phalloidin, despite this compound not directly binding to actin filaments.[1]

Taxanes and Vinca Alkaloids: Direct Microtubule Binders: Taxanes and vinca alkaloids directly interact with tubulin, the building block of microtubules.

  • Taxanes (e.g., Paclitaxel, Docetaxel): These agents bind to the β-tubulin subunit within the microtubule polymer, stabilizing it and preventing depolymerization. This suppression of microtubule dynamics leads to the arrest of cells in the G2/M phase of the cell cycle and subsequent apoptosis.

  • Vinca Alkaloids (e.g., Vincristine, Vinblastine): In contrast, vinca alkaloids bind to tubulin dimers, inhibiting their polymerization into microtubules. This disruption of microtubule formation also leads to mitotic arrest and apoptosis.

Comparative Biological Effects

Direct head-to-head studies comparing the cytotoxic potency (e.g., IC50 values) of this compound with taxanes and vinca alkaloids across a panel of cancer cell lines are not yet readily available in the public domain. However, we can compare their known effects on key cellular processes.

FeatureThis compound (ROCK Inhibitor)Taxanes (e.g., Paclitaxel)Vinca Alkaloids (e.g., Vincristine)
Primary Target Rho-associated kinase (ROCK)[1]β-tubulin (in polymerized microtubules)Tubulin dimers
Mechanism Indirectly disrupts actin cytoskeleton via ROCK-MLC pathway inhibition[1]Stabilizes microtubules, inhibits depolymerizationInhibits microtubule polymerization
Primary Cellular Effect Inhibition of cell migration and invasion, cytoskeleton remodeling[1]Mitotic arrest, apoptosisMitotic arrest, apoptosis
Reported IC50 (example) Not available in a comparative context.Varies by cell line (e.g., low micromolar to nanomolar)Varies by cell line (e.g., low micromolar to nanomolar)

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for key assays are provided below.

ROCK Kinase Activity Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of ROCK.

Principle: The assay typically utilizes a peptide substrate that is phosphorylated by ROCK. The amount of phosphorylation is then quantified, often using a phosphate-specific antibody in an ELISA-based format or by measuring ATP consumption.

Materials:

  • Recombinant active ROCK enzyme

  • Kinase assay buffer

  • ATP

  • Substrate (e.g., a peptide containing a ROCK phosphorylation motif)

  • This compound or other test compounds

  • 96-well plates

  • Detection antibody (e.g., anti-phospho-substrate antibody)

  • Secondary antibody conjugated to an enzyme (e.g., HRP)

  • Substrate for the detection enzyme (e.g., TMB)

  • Stop solution

  • Plate reader

Procedure:

  • Add kinase buffer, recombinant ROCK enzyme, and the test compound (e.g., this compound) to the wells of a 96-well plate.

  • Initiate the reaction by adding ATP and the substrate peptide.

  • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Wash the plate to remove unbound reagents.

  • Add a primary antibody that specifically recognizes the phosphorylated substrate and incubate.

  • Wash the plate and add a secondary, enzyme-linked antibody.

  • Wash the plate and add the chromogenic or fluorogenic substrate for the enzyme.

  • Measure the absorbance or fluorescence using a plate reader.

  • The signal is inversely proportional to the inhibitory activity of the test compound.

Cell Migration (Wound Healing) Assay

This assay assesses the effect of a compound on the ability of a cell monolayer to migrate and close a "wound."

Principle: A scratch is made in a confluent monolayer of cells, creating a cell-free gap. The ability of the cells to migrate into and close this gap over time is monitored by microscopy.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • 96-well or 24-well culture plates

  • Pipette tips or a specialized wound healing insert

  • This compound or other test compounds

  • Microscope with a camera

Procedure:

  • Seed cells in a culture plate and grow until they form a confluent monolayer.

  • Create a "wound" in the monolayer by scraping with a sterile pipette tip or by using a culture insert.

  • Wash the wells with media to remove detached cells.

  • Add fresh media containing the test compound at various concentrations. Include a vehicle control.

  • Capture images of the wound at time zero.

  • Incubate the plate at 37°C in a CO2 incubator.

  • Capture images of the same wound area at regular intervals (e.g., 6, 12, 24 hours).

  • Quantify the rate of wound closure by measuring the change in the cell-free area over time using image analysis software.

Tubulin Polymerization Assay

This assay measures the effect of compounds on the in vitro assembly of microtubules from purified tubulin.

Principle: The polymerization of tubulin into microtubules causes an increase in the turbidity of the solution, which can be measured by a spectrophotometer.

Materials:

  • Purified tubulin (>99% pure)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP

  • Taxol (as a polymerization promoter control)

  • Vincristine or colchicine (as a polymerization inhibitor control)

  • Test compounds

  • Temperature-controlled spectrophotometer with a 340 nm filter

  • 96-well, half-area, clear-bottom plates

Procedure:

  • On ice, prepare a solution of tubulin in polymerization buffer.

  • Add GTP to the tubulin solution.

  • Add the test compound (e.g., taxane or vinca alkaloid) or control to the wells of a pre-chilled 96-well plate.

  • Add the tubulin/GTP solution to the wells.

  • Place the plate in a spectrophotometer pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • An increase in absorbance indicates tubulin polymerization. Compare the polymerization curves of the test compounds to the controls.

Visualizing the Pathways and Workflows

To better understand the concepts discussed, the following diagrams illustrate the key signaling pathway and experimental workflows.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Extracellular Signals Extracellular Signals Receptor Receptor Extracellular Signals->Receptor RhoA_GDP RhoA-GDP (Inactive) Receptor->RhoA_GDP Activates GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP GDP ROCK ROCK RhoA_GTP->ROCK MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates PT262 This compound PT262->ROCK pMLC Phospho-MLC MLC->pMLC Actin_Cytoskeleton Actin Cytoskeleton (Stress Fibers) pMLC->Actin_Cytoskeleton Promotes Assembly Migration Cell Migration & Invasion Actin_Cytoskeleton->Migration

Caption: The RhoA-ROCK signaling pathway and the inhibitory action of this compound.

Wound_Healing_Workflow A Seed cells to form a confluent monolayer B Create a 'wound' or gap in the monolayer A->B C Wash to remove detached cells B->C D Add media with test compound (e.g., this compound) C->D E Image at T=0 D->E F Incubate at 37°C E->F G Image at regular intervals (e.g., 6, 12, 24h) F->G H Quantify wound closure G->H

Caption: Experimental workflow for the wound healing (cell migration) assay.

Tubulin_Polymerization_Workflow A Prepare purified tubulin and GTP on ice B Add test compound (e.g., taxane, vinca alkaloid) to a 96-well plate A->B C Add tubulin/GTP solution to wells B->C D Incubate at 37°C in a spectrophotometer C->D E Measure absorbance at 340 nm over time D->E F Analyze polymerization curves E->F

Caption: Experimental workflow for the in vitro tubulin polymerization assay.

Conclusion

This compound and traditional cytoskeleton targeting agents like taxanes and vinca alkaloids represent two distinct and important strategies for anticancer drug development. While direct comparative efficacy data for this compound is still emerging, its unique mechanism of action as a ROCK inhibitor highlights its potential, particularly in targeting cancer cell migration and invasion. The experimental protocols and conceptual diagrams provided in this guide are intended to facilitate further research into these promising therapeutic agents. Future studies directly comparing the cytotoxic profiles and in vivo efficacy of ROCK inhibitors with microtubule targeting agents will be crucial in defining their respective roles in cancer therapy, both as monotherapies and in combination.

References

Independent Verification of PT-262's IC50 Value: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the investigational compound PT-262 with established alternatives, focusing on the independent verification of its half-maximal inhibitory concentration (IC50) value. Designed for researchers, scientists, and drug development professionals, this document compiles quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows to facilitate an objective assessment of this compound's performance.

Quantitative Data Summary

The inhibitory potential of this compound and its alternatives, Y-27632 and H-1152, has been evaluated against their respective primary targets. This compound is a novel compound that has been shown to inhibit the phosphorylation of Extracellular signal-regulated kinase (ERK) and is also a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1] Y-27632 and H-1152 are well-characterized, commercially available ROCK inhibitors.

The IC50 values for these compounds are summarized in the table below. It is important to note that the IC50 for this compound is reported for ERK phosphorylation inhibition, while the values for Y-27632 and H-1152 are specific to ROCK kinase inhibition.

CompoundTargetIC50 Value
This compound ERK Phosphorylation~5 µM
Y-27632 ROCK1 / ROCK2140-220 nM
H-1152 ROCK212 nM

Experimental Protocols

To ensure the independent verification of these IC50 values, detailed experimental protocols for relevant assays are provided below. These methodologies are based on established techniques for measuring kinase inhibition.

In Vitro ROCK Kinase Inhibition Assay (for Y-27632 and H-1152)

This protocol describes a common method for determining the IC50 of ROCK inhibitors using a kinase assay with a purified enzyme and a substrate.

Materials:

  • Purified recombinant ROCK1 or ROCK2 enzyme

  • Myosin Phosphatase Target Subunit 1 (MYPT1) as substrate

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (Y-27632, H-1152) at various concentrations

  • 96-well plates

  • Phospho-specific antibody against phosphorylated MYPT1

  • Secondary antibody conjugated to a detectable enzyme (e.g., HRP)

  • Detection reagent (e.g., TMB substrate)

  • Plate reader

Procedure:

  • Coating: Coat a 96-well plate with the MYPT1 substrate.

  • Kinase Reaction: In each well, combine the purified ROCK enzyme, assay buffer, and varying concentrations of the test compound (or vehicle control).

  • Initiation: Start the kinase reaction by adding a fixed concentration of ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

  • Stopping the Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA).

  • Washing: Wash the wells to remove unbound reagents.

  • Primary Antibody: Add a phospho-specific antibody that recognizes the phosphorylated form of MYPT1. Incubate to allow binding.

  • Washing: Wash the wells to remove unbound primary antibody.

  • Secondary Antibody: Add a secondary antibody conjugated to a detectable enzyme. Incubate to allow binding.

  • Washing: Wash the wells to remove unbound secondary antibody.

  • Detection: Add the appropriate detection reagent and measure the signal using a plate reader.

  • Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based ERK Phosphorylation Inhibition Assay (for this compound)

This protocol outlines a method to assess the ability of this compound to inhibit ERK phosphorylation in a cellular context using Western blotting.

Materials:

  • Human lung cancer cell line (e.g., A549)

  • Cell culture medium and supplements

  • This compound at various concentrations

  • Stimulant to activate the ERK pathway (e.g., EGF)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (e.g., ECL)

  • Imaging system

Procedure:

  • Cell Culture: Culture human lung cancer cells in appropriate conditions.

  • Treatment: Treat the cells with varying concentrations of this compound for a predetermined time.

  • Stimulation: Stimulate the cells with a growth factor like EGF to induce ERK phosphorylation.

  • Cell Lysis: Lyse the cells using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Western Blotting: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK).

  • Secondary Antibody Incubation: After washing, incubate the membrane with an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK.

  • Densitometry and Analysis: Quantify the band intensities. The IC50 value is calculated by plotting the ratio of p-ERK to total ERK against the inhibitor concentration.

Mandatory Visualizations

Signaling Pathway of this compound

The following diagram illustrates the proposed p53-independent signaling pathway through which this compound is believed to exert its effects, leading to the inhibition of cell proliferation.

Caption: this compound's p53-independent signaling pathway.

Experimental Workflow for IC50 Determination

The diagram below outlines the general workflow for determining the IC50 value of a kinase inhibitor.

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis A1 Prepare serial dilutions of inhibitor B1 Incubate kinase, substrate, inhibitor, and ATP A1->B1 A2 Prepare kinase, substrate, and ATP solutions A2->B1 C1 Add detection reagents (e.g., antibody, substrate) B1->C1 C2 Measure signal (e.g., absorbance, fluorescence) C1->C2 D1 Plot % inhibition vs. log[inhibitor] C2->D1 D2 Fit data to a dose-response curve to determine IC50 D1->D2

Caption: General workflow for IC50 determination of kinase inhibitors.

References

Safety Operating Guide

Personal protective equipment for handling PT-262

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals handling PT-262 (CAS 86811-36-1). Given that this compound is a potent ROCK inhibitor with anti-cancer properties, it must be handled with a high degree of caution, treating it as a potent compound with potential cytotoxic effects. In the absence of a comprehensive Safety Data Sheet (SDS), a conservative approach based on the principles of handling hazardous drugs and potent APIs is mandatory.

The cornerstone of safe handling is a thorough risk assessment for each specific laboratory procedure. This guide provides a baseline for establishing safe work practices.

Hazard Assessment and Control Banding

Before any procedure involving this compound, a formal risk assessment must be conducted to determine the potential for exposure via inhalation, dermal contact, or ingestion. Since detailed toxicological data for this compound is not publicly available, a strategy known as "control banding" is recommended. This approach assigns a set of control measures based on the compound's characteristics (potent, pharmacologically active) and the nature of the experimental work (e.g., quantity, dustiness, use of solvents).

This compound should be assigned to a high-potency category , requiring stringent control measures to minimize all potential routes of exposure.

Engineering and Administrative Controls

Personal Protective Equipment (PPE) is the final line of defense. The primary methods for exposure control are engineering and administrative controls.

  • Primary Engineering Control (Containment): All weighing and reconstitution of solid this compound must be performed in a containment primary engineering control (C-PEC). This includes a powder-containment ventilated enclosure (PCE), a Class II Biological Safety Cabinet (BSC), or a glovebox. Operations with solutions that could generate aerosols should also be performed in a C-PEC.

  • Secondary Engineering Control: The C-PEC should be located in a designated laboratory room with controlled access. This room should operate under negative pressure relative to adjacent areas to prevent contaminants from escaping.

  • Administrative Controls:

    • Restrict access to areas where this compound is handled.

    • Develop and strictly follow Standard Operating Procedures (SOPs) for all tasks.

    • Ensure all personnel receive documented training on the hazards of potent compounds and the specific procedures for handling this compound.

    • Establish a designated area for storing this compound, clearly labeled as a "Potent Compound Storage Area."

Personal Protective Equipment (PPE) Selection

A comprehensive PPE ensemble is required for all activities involving this compound. The selection should be based on the specific task and the potential for exposure.

Hand Protection

Double gloving is mandatory when handling this compound powder or solutions. The outer glove should be a chemotherapy-rated nitrile glove, tested according to ASTM D6978 standards. The inner glove should also be nitrile. Gloves must be changed immediately if contaminated and every 30-60 minutes during continuous use.

Table 1: Glove Selection Guide for Solvents Used with this compound

Solvent ClassRecommended Glove MaterialTypical Breakthrough TimeNotes
Aqueous BuffersNitrile> 480 minStandard for biological work.
DMSODouble Nitrile~15-30 min (Outer)Change outer glove frequently. DMSO facilitates skin absorption.
Ethanol / MethanolNitrile> 120 minMonitor for any signs of degradation.
AcetonitrileNitrile~30-60 minUse with caution; consider laminate gloves for extended use.

Note: Breakthrough times are estimates. Consult the specific glove manufacturer's data for the chemicals in use.

Body Protection

A disposable, solid-front gown with long sleeves and tight-fitting elastic cuffs is required. Gowns should be made of a low-lint, impervious material (e.g., polyethylene-coated polypropylene). When leaving the designated handling area, the gown must be removed.

Respiratory Protection

Respiratory protection is critical when handling powdered this compound outside of a C-PEC or when there is a risk of aerosol generation that cannot be contained.

Table 2: Respiratory Protection Levels

TaskRequired Respirator TypeAssigned Protection Factor (APF)
Weighing/handling powder in a certified C-PECNot typically requiredN/A
Cleaning a spill of powdered this compoundPowered Air-Purifying Respirator (PAPR) with HEPA filters1000
Handling solutions with high aerosol potentialN95 Respirator (minimum)10
Unpacking shipments (if not plastic-sealed)N95 Respirator10

Note: All respirator use requires a formal respiratory protection program, including medical clearance and fit-testing, as mandated by OSHA.

Eye and Face Protection

ANSI Z87.1-compliant safety glasses with side shields must be worn at a minimum. When there is a splash hazard, chemical splash goggles are required. A full-face shield should be worn over goggles when performing tasks with a significant splash or aerosolization risk.

Procedural Guidance and Disposal Plan

Experimental Protocol: PPE Donning and Doffing

This protocol outlines the critical steps to prevent contamination.

Donning (Putting On) Sequence:

  • Shoe Covers: Don shoe covers before entering the designated potent compound handling area.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Gown: Don the disposable gown, ensuring it completely covers the torso and that cuffs are snug over the inner gloves.

  • Respirator: If required, perform a seal check and don the respirator.

  • Goggles/Face Shield: Don eye and face protection.

  • Outer Gloves: Don the second pair of (chemotherapy-rated) gloves. Ensure the cuffs of the outer gloves extend over the cuffs of the gown.

Doffing (Taking Off) Sequence: This process is designed to contain contamination on the outside of the PPE.

  • Outer Gloves: Remove the outer gloves first, turning them inside out as they are removed. Dispose of them in the designated potent compound waste bin.

  • Gown and Inner Gloves: Remove the gown by rolling it down from the shoulders, turning it inside out. As the gown is removed, peel off the inner gloves simultaneously, trapping them inside the rolled-up gown. Dispose of the bundle immediately in the designated waste bin.

  • Exit Area: Exit the immediate handling area.

  • Goggles/Face Shield: Remove face shield and/or goggles.

  • Respirator: If worn, remove the respirator.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.

Disposal Plan

All materials contaminated with this compound are considered hazardous waste.

  • Solid Waste: Contaminated PPE, weigh boats, pipette tips, and vials must be disposed of in a clearly labeled, sealed hazardous waste container designated for "Cytotoxic Waste."

  • Liquid Waste: All liquid waste containing this compound must be collected in a sealed, properly labeled hazardous waste container.

  • Follow all institutional and local regulations for hazardous chemical waste disposal.

Visualization of PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with a potent compound like this compound.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 Engineering Controls cluster_2 PPE Determination start Start: Plan to Handle this compound assess_form Assess Compound Form (Solid or Liquid?) start->assess_form solid_path Solid (Powder) assess_form->solid_path Solid liquid_path Liquid (Solution) assess_form->liquid_path Liquid containment Use Certified C-PEC? (BSC, Glovebox, PCE) solid_path->containment assess_aerosol Aerosol Generation Risk? liquid_path->assess_aerosol ppe_base Base PPE: - Double Nitrile Gloves - Impervious Gown - Safety Glasses containment->ppe_base Yes ppe_resp Add Respirator: N95 or PAPR containment->ppe_resp No (Spill Cleanup) assess_aerosol->ppe_base Low Risk ppe_goggles Upgrade to: Chemical Goggles + Face Shield assess_aerosol->ppe_goggles High Risk end_procedure Proceed with Caution ppe_base->end_procedure ppe_goggles->ppe_base ppe_resp->ppe_base

Caption: PPE selection workflow for handling the potent compound this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PT-262
Reactant of Route 2
Reactant of Route 2
PT-262

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.